molecular formula C18H18O4 B1295968 Diethyl 4,4'-biphenyldicarboxylate CAS No. 47230-38-6

Diethyl 4,4'-biphenyldicarboxylate

Cat. No.: B1295968
CAS No.: 47230-38-6
M. Wt: 298.3 g/mol
InChI Key: SYTZNHBXNLYWAK-UHFFFAOYSA-N
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Description

Diethyl 4,4'-biphenyldicarboxylate is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93978. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-ethoxycarbonylphenyl)benzoate
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InChI

InChI=1S/C18H18O4/c1-3-21-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)22-4-2/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTZNHBXNLYWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294075
Record name Diethyl 4,4'-biphenyldicarboxylate
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Molecular Weight

298.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47230-38-6
Record name 47230-38-6
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Record name Diethyl 4,4'-biphenyldicarboxylate
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Record name Diethyl 4,4'-biphenyldicarboxylate
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Record name Diethyl 4,4′-biphenyldicarboxylate
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Foundational & Exploratory

Diethyl 4,4'-biphenyldicarboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 47230-38-6

This in-depth technical guide provides a comprehensive overview of Diethyl 4,4'-biphenyldicarboxylate, a key organic compound for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its applications, particularly as a versatile building block in the synthesis of polymers and pharmaceuticals.

Core Properties and Data

This compound is an organic ester with the chemical formula C₁₈H₁₈O₄.[1][2][3] It is also known by its synonyms, including 4,4'-Bibenzoic Acid Diethyl Ester, 4,4'-Biphenyldicarboxylic Acid Diethyl Ester, and Diethyl 4,4'-Bibenzoate.[1] The compound's structure features a central biphenyl core with diethyl ester functional groups at the 4 and 4' positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 47230-38-6[1][2][3]
Molecular Formula C₁₈H₁₈O₄[1][2][3]
Molecular Weight 298.33 g/mol [1]
Melting Point 113 °C[4]
Appearance Colorless to pale yellow solid[5]
Solubility Low solubility in water; Soluble in organic solvents such as ethanol and ether.[5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 4,4'-biphenyldicarboxylic acid with ethanol. This reaction is a fundamental process in organic chemistry, often catalyzed by a strong acid.

General Esterification Protocol

A general workflow for the synthesis of this compound is outlined below. This process involves the reaction of the dicarboxylic acid with an excess of ethanol in the presence of an acid catalyst, followed by purification.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A 4,4'-Biphenyldicarboxylic Acid D Reflux A->D B Ethanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Neutralization D->E Cooling F Extraction E->F G Purification (e.g., Recrystallization) F->G H This compound G->H

Figure 1: General synthesis workflow for this compound.

Applications in Research and Drug Development

Biphenyl derivatives, in general, are recognized for their wide range of pharmacological activities, including antimicrobial, anti-diabetic, anti-proliferative, antioxidant, analgesic, and anti-inflammatory properties.[6] this compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The biphenyl moiety is a key structural component in various pharmacologically active compounds.[7] this compound, with its reactive ester groups, provides a versatile scaffold for the synthesis of novel drug candidates. The ester functionalities can be readily converted to other functional groups, allowing for the exploration of a wide chemical space. For instance, derivatives of biphenyl-4-carboxylic acid have demonstrated antifungal activity.[8]

While direct biological activity data for this compound is not extensively documented in publicly available literature, its utility as a precursor for bioactive molecules is well-established. The parent compound, 4,4'-biphenyldicarboxylic acid, is used as a building block in biomedical applications for the synthesis of various pharmaceutical compounds and materials with biological activity. The logical relationship for its application in drug discovery is illustrated below.

G A This compound (Starting Material) B Chemical Modification (e.g., Hydrolysis, Amidation) A->B Versatile Scaffold C Novel Biphenyl Derivatives B->C Synthesis D Pharmacological Screening C->D Testing for Biological Activity E Lead Compound Identification D->E Identification of Potential Drug Candidates

Figure 2: Logical workflow for the use of this compound in drug discovery.

References

Diethyl 4,4'-biphenyldicarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of Diethyl 4,4'-biphenyldicarboxylate. The information is curated to support research and development activities where this molecule may be of interest as a building block or intermediate.

Molecular Structure and Properties

This compound is an organic compound featuring a central biphenyl core with two ethyl ester groups attached at the 4 and 4' positions.[1] This structure imparts a degree of rigidity and specific electronic properties that make it a subject of interest in materials science and as a precursor in the synthesis of more complex molecules.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₈O₄[2][3][4]
Molecular Weight 298.33 g/mol [2][3][5]
CAS Number 47230-38-6[2][3][4]
Melting Point 111-113 °C[6]
Boiling Point 431.3 ± 38.0 °C at 760 mmHg[6]
Density 1.1 ± 0.1 g/cm³[6]
LogP (Octanol/Water) 4.77[6]
Solubility Low in water, soluble in organic solvents like ethanol and ether.[1]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C[6]
Refractive Index 1.548[6]
Molecular Visualization

The two-dimensional structure of this compound is depicted below.

molecular_structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C13 C C4->C13 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C16 C C10->C16 C12 C C11->C12 C12->C7 O1 O C13->O1 O2 O C13->O2 C14 CH₂ O2->C14 C15 CH₃ C14->C15 O3 O C16->O3 O4 O C16->O4 C17 CH₂ O4->C17 C18 CH₃ C17->C18

Molecular structure of this compound.

Experimental Protocols

The synthesis of this compound is commonly achieved through the Fischer esterification of 4,4'-biphenyldicarboxylic acid with ethanol in the presence of an acid catalyst.[4][7][8] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.

Synthesis of this compound via Fischer Esterification

Materials:

  • 4,4'-Biphenyldicarboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4,4'-biphenyldicarboxylic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the stirring suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[7] The reaction is typically refluxed for several hours to ensure complete esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with a saturated solution of sodium chloride (brine).[9]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter to remove the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

The following diagram illustrates the general workflow for the synthesis of this compound.

synthesis_workflow start Start: 4,4'-Biphenyldicarboxylic Acid + Ethanol + H₂SO₄ reflux Reflux start->reflux cool Cool to Room Temperature reflux->cool evaporate_etoh Remove Excess Ethanol (Rotary Evaporator) cool->evaporate_etoh dissolve Dissolve in Ethyl Acetate evaporate_etoh->dissolve wash_h2o Wash with Water dissolve->wash_h2o wash_nabicarb Wash with NaHCO₃ Solution wash_h2o->wash_nabicarb wash_brine Wash with Brine wash_nabicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry filter Filter dry->filter evaporate_etac Remove Ethyl Acetate (Rotary Evaporator) filter->evaporate_etac recrystallize Recrystallize from Ethanol evaporate_etac->recrystallize end End: Pure Diethyl 4,4'-biphenyldicarboxylate recrystallize->end

Synthesis workflow for this compound.

Conclusion

This guide provides essential technical information on this compound, including its molecular properties and a detailed protocol for its synthesis. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its application in various research and synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of Diethyl 4,4'-biphenyldicarboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl 4,4'-biphenyldicarboxylate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative information, a calculated value for water solubility, and detailed experimental protocols for determining solubility in a laboratory setting. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to prepare solutions effectively and design experiments with a clear understanding of its solubility profile.

Solubility of this compound

Table 1: Solubility of this compound

SolventFormulaSolubilityNotes
WaterH₂OCalculated log10WS = -5.40This corresponds to a molar solubility of approximately 3.98 x 10⁻⁶ mol/L. The compound is considered to have very low solubility in water.[1]
EthanolC₂H₅OHSolubleQualitative descriptions indicate solubility.[1]
Diethyl Ether(C₂H₅)₂OSolubleQualitative descriptions indicate solubility.[1]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOLikely SolubleThe related compound, dimethyl biphenyl-4,4'-dicarboxylate, is soluble in DMSO.[2]
Dimethylformamide (DMF)(CH₃)₂NC(O)HLikely SolubleThe related compound, dimethyl biphenyl-4,4'-dicarboxylate, is soluble in DMF.[2]
Acetone(CH₃)₂CONo Data Available-
Ethyl AcetateCH₃COOC₂H₅No Data Available-
DichloromethaneCH₂Cl₂No Data Available-
ChloroformCHCl₃No Data Available-

It is important to note that for many common organic solvents, only qualitative descriptors such as "soluble" are available.[1] For applications requiring precise concentrations, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of a solid compound like this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the properties of the solvent.

2.1. Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[3]

  • Principle: An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined.

  • Apparatus:

    • Erlenmeyer flasks or vials with secure caps

    • A constant temperature shaker bath or incubator

    • Filtration apparatus (e.g., syringe filters with appropriate membrane material)

    • Analytical balance

    • A suitable analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Procedure:

    • Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

    • Once equilibrium is reached, allow the mixture to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved solid particles.

    • Dilute the filtrate with a known volume of the solvent to a concentration that is within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted filtrate using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC).

    • Calculate the original concentration in the saturated solution, which represents the solubility.

2.2. Gravimetric Method

This is a simpler, though potentially less precise, method for determining solubility.[4]

  • Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

  • Apparatus:

    • Erlenmeyer flasks or vials

    • Shaker or magnetic stirrer

    • Filtration apparatus

    • A pre-weighed container (e.g., evaporating dish or watch glass)

    • Oven or desiccator

    • Analytical balance

  • Procedure:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1-5).

    • Carefully filter the saturated solution to remove any undissolved solid.

    • Accurately pipette a known volume of the clear saturated solution into a pre-weighed evaporating dish.

    • Gently evaporate the solvent in a fume hood or under a stream of inert gas. For high-boiling point solvents, a vacuum oven may be necessary.

    • Once the solvent has evaporated, dry the remaining solid residue in an oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it on an analytical balance.

    • The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.

    • Calculate the solubility in terms of mass per volume (e.g., g/L or mg/mL).

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a new compound, such as this compound, in the laboratory.

G Workflow for Solubility Determination cluster_prep Preparation cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement cluster_end Finalization start Start: Obtain Pure Compound and Solvents select_solvents Select Common Lab Solvents (e.g., Water, Ethanol, Acetone, etc.) start->select_solvents qual_test Perform Small-Scale Solubility Test (e.g., 1-5 mg in 1 mL solvent) select_solvents->qual_test observe Observe for Dissolution (Visual Inspection) qual_test->observe classify Classify as Soluble, Sparingly Soluble, or Insoluble observe->classify quant_needed Quantitative Data Needed? classify->quant_needed shake_flask Shake-Flask Method quant_needed->shake_flask Yes gravimetric Gravimetric Method quant_needed->gravimetric Yes (Alternative) report Report Solubility Data quant_needed->report No analysis Analyze Concentration (HPLC, UV-Vis, etc.) shake_flask->analysis data Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->data analysis->data data->report end End report->end

References

Spectroscopic Profile of Diethyl 4,4'-biphenyldicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl 4,4'-biphenyldicarboxylate, a key organic compound with applications in various fields of chemical synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.12Doublet4HAromatic (H-2, H-6, H-2', H-6')
7.68Doublet4HAromatic (H-3, H-5, H-3', H-5')
4.41Quartet4H-OCH₂CH₃
1.42Triplet6H-OCH₂CH₃

¹³C NMR Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.

Chemical Shift (ppm)Assignment
166.1C=O (Ester)
143.8C-1, C-1'
130.1C-4, C-4'
129.2C-2, C-6, C-2', C-6'
127.3C-3, C-5, C-3', C-5'
61.1-OCH₂CH₃
14.4-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. The main absorption peaks are indicative of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2980StrongC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1605MediumC=C stretch (aromatic)
~1270StrongC-O stretch (ester)
~1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry was performed using electron ionization (EI). The data reveals the molecular weight and fragmentation pattern of the compound.[1]

m/zRelative Intensity (%)Assignment
29855.2[M]⁺ (Molecular Ion)
253100.0[M - OCH₂CH₃]⁺
22537.0[M - COOCH₂CH₃]⁺
1808.6[Biphenyl-4-carboxylate]⁺
15257.5[Biphenyl]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Direct Insertion Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer (Electron Ionization) MS_Prep->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds was used between pulses.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans were used compared to the ¹H NMR experiment to compensate for the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound was finely ground in an agate mortar. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder was added, and the mixture was thoroughly ground to ensure a homogenous sample.

  • Pellet Formation: The mixture was transferred to a pellet-forming die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: A small amount of the solid this compound sample was introduced directly into the ion source of the mass spectrometer using a direct insertion probe.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

  • Ionization: The sample was vaporized by heating, and the gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the formation of the molecular ion and various fragment ions.

  • Mass Analysis: The positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion was measured by a detector, and the resulting data was plotted as a mass spectrum.

References

Synthesis of Diethyl 4,4'-biphenyldicarboxylate from 4,4'-biphenyldicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of diethyl 4,4'-biphenyldicarboxylate from 4,4'-biphenyldicarboxylic acid. This guide includes a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction

This compound is a valuable diester compound utilized as a building block in the synthesis of various organic materials and pharmaceutical intermediates. Its rigid biphenyl core imparts unique photophysical and thermal properties to polymers and liquid crystals. In drug discovery, this scaffold is explored for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through the Fischer esterification of 4,4'-biphenyldicarboxylic acid with ethanol in the presence of an acid catalyst. This document outlines a standard, reliable procedure for this conversion.

Synthetic Pathway: Fischer Esterification

The primary method for synthesizing this compound is the Fischer esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of ethanol is used, and a strong acid catalyst, such as sulfuric acid, is employed.

Fischer_Esterification 4,4'-Biphenyldicarboxylic_Acid 4,4'-Biphenyldicarboxylic Acid Reaction_Mixture Reflux 4,4'-Biphenyldicarboxylic_Acid->Reaction_Mixture Ethanol Ethanol (Excess) Ethanol->Reaction_Mixture H2SO4 H₂SO₄ (catalyst) H2SO4->Reaction_Mixture Diethyl_4,4'-biphenyldicarboxylate This compound Water Water Reaction_Mixture->Diethyl_4,4'-biphenyldicarboxylate Reaction_Mixture->Water

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 4,4'-Biphenyldicarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Chloroform or Dichloromethane

  • Distilled water

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, combine 4,4'-biphenyldicarboxylic acid (e.g., 24.22 g, 0.1 mol) and absolute ethanol (250 mL).

  • Catalyst Addition: While stirring the mixture, slowly add concentrated sulfuric acid (5 mL) dropwise. The addition is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (500 mL). Stir carefully until the effervescence ceases. This step neutralizes the excess sulfuric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash with distilled water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to obtain a white crystalline solid.

  • Characterization: The final product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material
4,4'-Biphenyldicarboxylic acid24.22 g (0.1 mol)(Hypothetical)
Reagents
Absolute Ethanol250 mL(Excess)
Concentrated H₂SO₄5 mL(Catalyst)
Reaction Conditions
TemperatureReflux (~78 °C)[1]
Reaction Time12-24 hours[1]
Product
This compound~27.4 g (0.092 mol)(Theoretical)
Yield 85-95%[2]
Melting Point 111-113 °C
Appearance White crystalline solid

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Mix 4,4'-Biphenyldicarboxylic Acid & Ethanol Add_Catalyst Add H₂SO₄ Start->Add_Catalyst Reflux Reflux for 12-24h Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ soln. Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Recrystallize Recrystallize from Ethanol Evaporate->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Conclusion

The synthesis of this compound from 4,4'-biphenyldicarboxylic acid via Fischer esterification is a robust and high-yielding method. By following the detailed protocol outlined in this guide, researchers can reliably produce this important chemical intermediate for a variety of applications in research and development. Careful control of reaction conditions and a thorough purification process are key to obtaining a high-purity product.

References

The Versatility of Diethyl 4,4'-biphenyldicarboxylate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Material Scientists

Introduction

Diethyl 4,4'-biphenyldicarboxylate, a diester derivative of biphenyl-4,4'-dicarboxylic acid, is a pivotal building block in the realm of materials science. Its rigid, linear biphenyl core imparts exceptional thermal stability, mechanical strength, and liquid crystalline properties to a variety of polymers and functional materials. This technical guide explores the potential applications of this compound, focusing on its role in the synthesis of high-performance polyesters, polyamides, and thermotropic liquid crystals. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are provided to facilitate further research and development in this promising area.

High-Performance Aromatic Polyesters

The biphenyl unit within this compound is a key mesogenic group, making it an excellent monomer for the synthesis of thermotropic liquid crystalline polyesters (LCPs). These materials exhibit a unique combination of properties, including high tensile strength, excellent thermal stability, and low melt viscosity, making them suitable for applications in electronics, automotive components, and aerospace.

Synthesis of Biphenyl-based Polyesters

A common method for synthesizing these polyesters is melt polycondensation, where this compound is reacted with various diols. The properties of the resulting polyester can be tailored by the choice of the diol.

Polyester_Synthesis cluster_reaction Melt Polycondensation monomer1 Diethyl 4,4'- biphenyldicarboxylate reaction High Temperature & Vacuum monomer1->reaction monomer2 Diol (e.g., Ethylene Glycol, Butanediol) monomer2->reaction catalyst Catalyst (e.g., Antimony Trioxide) catalyst->reaction product Aromatic Polyester reaction->product Ethanol byproduct (removed)

Caption: Synthetic pathway for aromatic polyesters via melt polycondensation.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

This protocol describes a general procedure for the synthesis of an aromatic polyester from this compound and a suitable diol, such as 1,4-butanediol.

Materials:

  • This compound

  • 1,4-Butanediol

  • Antimony trioxide (catalyst)

  • Nitrogen gas (high purity)

Procedure:

  • Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with equimolar amounts of this compound and 1,4-butanediol. The catalyst, antimony trioxide, is added at a concentration of approximately 0.05 mol% relative to the dicarboxylate.

  • Inerting the System: The reactor is purged with high-purity nitrogen for at least 30 minutes to remove any oxygen. A slow, continuous flow of nitrogen is maintained throughout the initial stages of the reaction.

  • Ester Interchange: The temperature of the reaction mixture is gradually raised to 180-200°C with constant stirring. This stage facilitates the transesterification reaction, during which ethanol is evolved and collected in the distillation condenser. This step is typically continued for 2-3 hours, or until the theoretical amount of ethanol has been collected.

  • Polycondensation: The temperature is then slowly increased to 250-280°C, and a vacuum (typically below 1 Torr) is gradually applied. The viscosity of the melt will increase significantly as the polymerization proceeds. This stage is continued for 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • Polymer Recovery: The resulting polyester is then extruded from the reactor under nitrogen pressure and quenched in a water bath. The solidified polymer can be pelletized for further processing and characterization.

Properties of Biphenyl-Based Polyesters

The thermal and mechanical properties of polyesters derived from the biphenyl-4,4'-dicarboxylate moiety are exceptional. The rigid biphenyl unit contributes to high glass transition temperatures (Tg) and melting points (Tm), while the choice of diol influences the flexibility and crystallinity of the polymer chain.

Polymer SystemGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)Tensile Modulus (GPa)Reference
Polyester from 4,4'-Biphenol and Terephthalic Acid176 - 211> 400 (Nematic)516 - 567-[1]
Copolyester of PET and 60-80 mol% HBCA*~100270 (Nematic)> 400Similar to Zenite®[2]
Polyester from Divanillic Acid and Cyclic Diols58 - 134Amorphous or up to 220~380-[3]

*HBCA: 4′-hydroxy-biphenyl-4-carboxylic acid

High-Performance Aromatic Polyamides

Similar to polyesters, the incorporation of the biphenyl-4,4'-dicarboxylate structure into polyamide backbones leads to materials with outstanding thermal stability and mechanical performance. While direct polycondensation of this compound with diamines is possible, the synthesis is often carried out using the corresponding diacid or diacid chloride for higher reactivity.

Synthesis of Biphenyl-based Polyamides

A versatile method for the laboratory-scale synthesis of aromatic polyamides is the Yamazaki phosphorylation reaction, which allows for direct polycondensation of dicarboxylic acids and diamines under mild conditions.

Polyamide_Synthesis cluster_reaction Yamazaki Phosphorylation monomer1 Biphenyl-4,4'- dicarboxylic Acid reaction NMP, LiCl ~100-115°C monomer1->reaction monomer2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) monomer2->reaction reagents Triphenyl Phosphite & Pyridine reagents->reaction product Aromatic Polyamide reaction->product

Caption: Synthetic pathway for aromatic polyamides via Yamazaki phosphorylation.

Experimental Protocol: Yamazaki Phosphorylation for Polyamide Synthesis

This protocol outlines the synthesis of an aromatic polyamide from a biphenyl-based dicarboxylic acid and an aromatic diamine.

Materials:

  • 4,4'-Bis(4-carboxymethylene) biphenyl (a derivative of biphenyl dicarboxylic acid)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), freshly distilled

  • Lithium chloride (LiCl), dried

  • Triphenyl phosphite (TPP)

  • Pyridine, freshly distilled

Procedure:

  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the biphenyl-based dicarboxylic acid, an equimolar amount of 4,4'-oxydianiline, NMP, and LiCl (to enhance solubility).

  • Reagent Addition: The mixture is stirred under a nitrogen atmosphere until all solids are dissolved. Then, triphenyl phosphite and pyridine are added as condensing agents.

  • Polycondensation: The reaction mixture is heated to 100-115°C and maintained at this temperature with continuous stirring for 3-4 hours. The viscosity of the solution will increase as the polyamide is formed.

  • Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured into a large volume of methanol with vigorous stirring. The precipitated fibrous polymer is collected by filtration, washed thoroughly with methanol and hot water, and then dried in a vacuum oven at 80°C for 24 hours.

Properties of Biphenyl-Based Polyamides

Polyamides containing the biphenyl moiety are typically amorphous and exhibit excellent solubility in polar aprotic solvents. They possess high glass transition temperatures and exceptional thermal stability.

Polyamide from 4,4'-bis(4-carboxymethylene) biphenyl and:Inherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (T10) (°C) (in N2)Reference
4,4'-Oxydianiline0.52 - 0.96210 - 261620 - 710[4][5]
4,4'-Sulfonyldianiline0.52 - 0.96210 - 261620 - 710[4][5]
4,4'-Methylene dianiline0.52 - 0.96210 - 261620 - 710[4][5]

Thermotropic Liquid Crystals

Beyond polymers, this compound is a fundamental component in the synthesis of low molecular weight thermotropic liquid crystals.[6] Its rigid structure is a key contributor to the formation of mesophases. By attaching various functional groups to the biphenyl core, a wide range of liquid crystalline materials with specific properties can be designed for applications in displays and optical devices.

General Synthesis of Biphenyl-based Liquid Crystals

The synthesis of these liquid crystals often involves the hydrolysis of the diethyl ester to the dicarboxylic acid, followed by conversion to the diacid chloride. This reactive intermediate can then be reacted with various phenols or alcohols to introduce different terminal groups, which influence the mesomorphic behavior.

LC_Synthesis start Diethyl 4,4'- biphenyldicarboxylate step1 Hydrolysis (e.g., KOH, Ethanol/Water) start->step1 intermediate1 Biphenyl-4,4'- dicarboxylic Acid step1->intermediate1 step2 Chlorination (e.g., Thionyl Chloride) intermediate1->step2 intermediate2 Biphenyl-4,4'- dicarbonyl Chloride step2->intermediate2 step3 Esterification (e.g., in Pyridine) intermediate2->step3 reactant Substituted Phenol/Alcohol reactant->step3 product Biphenyl-based Liquid Crystal step3->product

Caption: General synthetic route for biphenyl-based liquid crystals.

Experimental Protocol: Synthesis of a Biphenyl-based Liquid Crystal

This protocol provides a general method for the synthesis of a biphenyl-based liquid crystal starting from biphenyl-4,4'-dicarboxylic acid.

Materials:

  • Biphenyl-4,4'-dicarboxylic acid

  • Thionyl chloride

  • 4-Alkoxyphenol (e.g., 4-hexyloxyphenol)

  • Pyridine, dry

  • Toluene, dry

Procedure:

  • Synthesis of the Diacid Chloride: Biphenyl-4,4'-dicarboxylic acid is refluxed with an excess of thionyl chloride for 4-6 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude biphenyl-4,4'-dicarbonyl chloride.

  • Esterification: The diacid chloride is dissolved in dry toluene. A solution of the 4-alkoxyphenol (2 molar equivalents) in dry pyridine is added dropwise to the diacid chloride solution at 0°C with stirring.

  • Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 80-90°C for 3-4 hours. After cooling, the mixture is poured into a mixture of ice and hydrochloric acid. The resulting precipitate is filtered, washed with water, and then with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform) to yield the pure liquid crystalline compound.

Properties of Biphenyl-based Liquid Crystals

The mesomorphic properties of these materials are highly dependent on the nature of the terminal groups. The length of alkyl or alkoxy chains, for instance, can significantly influence the type of mesophase (nematic, smectic) and the transition temperatures.

Compound TypeMesophase TypeTransition Temperatures (°C)Reference
Biphenyltetracarboxydiimides with alkyl/alkoxy chainsSmecticCr-SmC and SmA transitions observed, dependent on chain length[7]
Azomethine/Ester biphenyl derivativesNematicBroad nematogenic ranges[8]

This compound is a highly versatile and valuable monomer in materials science. Its inherent rigidity and linearity make it an ideal building block for a range of high-performance materials. The synthesis of aromatic polyesters and polyamides with exceptional thermal and mechanical properties, as well as the creation of thermotropic liquid crystals, are just a few of its many potential applications. The ability to tailor the final properties of these materials through the judicious selection of co-monomers and synthetic methodologies opens up a vast design space for the development of novel materials for advanced applications. Further research into the structure-property relationships of polymers and liquid crystals derived from this compound is warranted to fully unlock its potential.

References

An In-depth Technical Guide on Diethyl 4,4'-biphenyldicarboxylate: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4,4'-biphenyldicarboxylate is a significant organic compound featuring a rigid biphenyl core functionalized with two ethyl ester groups. This technical guide provides a comprehensive overview of its historical context, discovery, synthesis, and physicochemical properties. While not directly implicated in biological signaling pathways, its role as a key intermediate in the synthesis of polymers, liquid crystals, and potentially as a scaffold in medicinal chemistry makes it a compound of interest for researchers in drug development and materials science. This document details historical and modern synthetic protocols, presents key quantitative data in a structured format, and illustrates a general synthetic workflow.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader discovery and development of biphenyl derivatives. The synthesis of the core biphenyl structure dates back over 160 years.[1] Early methods for creating the biaryl linkage included the Wurtz-Fittig reaction, first reported in the 1860s, which involved the sodium-mediated coupling of aryl halides.[1] Another seminal method, the Ullmann reaction, discovered in the early 20th century, utilized copper to catalyze the coupling of aryl halides.[2] These foundational reactions paved the way for the synthesis of a vast array of substituted biphenyls.

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its synthesis would have logically followed the preparation of its precursor, 4,4'-biphenyldicarboxylic acid. The synthesis of this diacid was a significant step, as the carboxylic acid groups provided handles for further functionalization. The esterification of carboxylic acids, particularly the Fischer-Speier esterification method first described in 1895, was a well-established technique by the early 20th century. It is highly probable that the first synthesis of this compound was achieved through the acid-catalyzed esterification of 4,4'-biphenyldicarboxylic acid with ethanol.

The primary driver for the synthesis of this compound and related molecules has been their application in materials science, particularly as precursors to liquid crystals, a field of study that began in the late 19th century.[3][4][5][6][7] The rigid, linear structure of the 4,4'-disubstituted biphenyl core is ideal for forming the mesophases characteristic of liquid crystals. In more recent times, the biphenyl scaffold has been recognized for its importance in medicinal chemistry, where it is found in numerous pharmacologically active compounds.[1][2][8]

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are well-characterized. This data is essential for its identification, purification, and application in further synthetic endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 47230-38-6[9][10]
Molecular Formula C₁₈H₁₈O₄[10][11]
Molecular Weight 298.33 g/mol [10][11]
Appearance White to light beige powder/solid[12]
Melting Point 122 °C[12]
Boiling Point 482.5±38.0 °C (Predicted)[12]
Solubility Soluble in organic solvents like ethanol and ether; low solubility in water.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data and Observations
¹H NMR Signals corresponding to the aromatic protons of the biphenyl rings and the ethyl ester groups (quartet and triplet).
¹³C NMR Resonances for the carboxyl carbons, the aromatic carbons, and the carbons of the ethyl groups.
Infrared (IR) Spectroscopy Characteristic strong absorption band for the C=O stretching of the ester group, and bands for C-O stretching and aromatic C-H bonds.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through two primary routes: the coupling of two substituted benzene rings followed by esterification, or the direct synthesis of the biphenyl core with the ester functionalities already present or introduced concurrently. Below are detailed protocols for key synthetic steps.

Synthesis of 4,4'-Biphenyldicarboxylic Acid (Precursor)

A common modern approach to synthesizing the precursor diacid is through Suzuki-Miyaura coupling, which offers high yields and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling for 4,4'-Biphenyldicarboxylic Acid

  • Reaction Setup: To a round-bottom flask, add 4-carboxyphenylboronic acid (2 equivalents), 4-bromobenzoic acid (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate (3 equivalents).

  • Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., in a 4:1 ratio).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Workup: After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent like ethanol or acetic acid to yield pure 4,4'-biphenyldicarboxylic acid.

Esterification to this compound

The classical and still widely used method for this transformation is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: Suspend 4,4'-biphenyldicarboxylic acid (1 equivalent) in a large excess of absolute ethanol, which acts as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas.

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Applications in Research and Drug Development

While there is no documented evidence of this compound itself being a biologically active molecule or directly involved in signaling pathways, its structural motif is of significant interest in medicinal chemistry.[1][2][8] The biphenyl scaffold is considered a "privileged structure" as it is present in numerous drugs and bioactive molecules.[1]

The diester can be readily hydrolyzed to the dicarboxylic acid or converted to other derivatives such as diamides or diols.[1] This makes it a versatile starting material for creating libraries of compounds for high-throughput screening. The rigid biphenyl core can serve as a scaffold to orient other functional groups in a specific spatial arrangement for interaction with biological targets. For instance, biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents.[8]

The primary application of this compound, however, remains in the field of materials science as a precursor for polymers and liquid crystals.[1] Its ability to form rigid, rod-like structures is key to these applications.

Visualized Workflow and Logical Relationships

Given the absence of a known biological signaling pathway for this compound, the following diagram illustrates the logical workflow for its synthesis, a crucial aspect for its application in research and development.

Synthesis_Workflow A 4-Bromobenzoic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Carboxyphenylboronic Acid B->C D 4,4'-Biphenyldicarboxylic Acid C->D Yields F Fischer-Speier Esterification (Acid Catalyst) D->F E Ethanol (Excess) E->F G This compound F->G Yields H Hydrolysis G->H I Amidation G->I J Reduction G->J K Further Derivatives (e.g., Diamides, Diols) H->K I->K J->K

Synthetic Workflow for this compound and its Derivatives.

Conclusion

This compound, a derivative of the historically significant biphenyl scaffold, serves as a valuable building block in both materials science and as a potential starting point for medicinal chemistry explorations. While its direct biological activity is not established, its synthesis is well-understood, relying on classical and modern organic chemistry reactions. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound, enabling its effective use in the development of new materials and potential therapeutic agents.

References

Diethyl 4,4'-biphenyldicarboxylate safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Diethyl 4,4'-biphenyldicarboxylate

Introduction

This compound is a chemical compound utilized in various research and development applications. Due to its potential hazards, a thorough understanding of its safety profile and proper handling procedures is crucial for the protection of laboratory personnel and the environment. This technical guide provides comprehensive safety data, handling protocols, and emergency procedures to ensure the safe and effective use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for understanding the behavior of the chemical under various laboratory conditions.

PropertyValueReference
Molecular Formula C₁₈H₁₈O₄[1][2][3][4][5]
Molecular Weight 298.33 g/mol [2][3][5][6]
CAS Number 47230-38-6[2][3][4][5][6][7]
Appearance White to light yellow powder/crystalline solid[8]
Melting Point 111-113 °C
Boiling Point 431.3 ± 38.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 215.0 ± 25.2 °C
Solubility Soluble in organic solvents such as DMSO and dimethyl formamide. Sparingly soluble in aqueous solutions.[8]
Vapor Pressure 0.0 ± 1.0 mmHg at 25°C

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. The primary hazard associated with this compound is its toxicity to aquatic life.

Hazard ClassHazard CategoryHazard Statement
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Some sources suggest that this material should be considered hazardous until further information is available, and may cause skin sensitization.[8][9] However, other safety data sheets may classify it as not a hazardous substance or mixture. Given the potential for harm, it is prudent to handle it with care, employing the precautionary measures outlined in this guide.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn when handling this compound:

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_footwear Appropriate Footwear labcoat Lab Coat (Fire-resistant recommended) gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (with side shields) respirator Respiratory Protection (Use in well-ventilated area. Consider respirator for dusts.) shoes Closed-Toe Shoes

Figure 1: Recommended Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict handling procedures is essential to prevent exposure and contamination.

4.1. General Handling Precautions

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[9]

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

  • Container Integrity: Keep containers securely sealed when not in use and protect them from physical damage.

4.2. Weighing and Dispensing Protocol

  • Preparation: Ensure the weighing area is clean and free of drafts. Place a weigh boat on the analytical balance and tare.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weigh boat.

  • Closure: Securely close the container immediately after dispensing.

  • Cleanup: Clean any minor spills on the balance with a soft brush and dispose of the waste appropriately.

4.3. Solution Preparation Protocol

  • Solvent Selection: Choose an appropriate organic solvent such as DMSO or dimethyl formamide.[8]

  • Dissolution: In a chemical fume hood, add the weighed this compound to a suitable flask.

  • Solvent Addition: Slowly add the solvent to the flask while stirring until the solid is completely dissolved.

  • Storage: If the solution is to be stored, transfer it to a clearly labeled, sealed container. For aqueous solutions, it is not recommended to store for more than one day.[8]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

5.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek medical attention without delay.[9]

  • Skin Contact: Remove all contaminated clothing and footwear. Immediately flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention.[9]

  • Inhalation: Remove the individual from the contaminated area to fresh air. If the person is not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

5.2. Spill Response

The procedure for responding to a spill of this compound is outlined in the following workflow:

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE (gloves, goggles, respirator) alert->ppe contain Contain the Spill (Use absorbent material like vermiculite or sand) ppe->contain collect Collect Residue contain->collect dispose Place in a Sealed Container for Waste Disposal collect->dispose clean Clean the Spill Area with Soap and Water dispose->clean report Report the Incident clean->report

References

A Technical Guide to High-Purity Diethyl 4,4'-biphenyldicarboxylate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Diethyl 4,4'-biphenyldicarboxylate, a key building block in the synthesis of advanced polymers and pharmaceutical intermediates. This document outlines commercial sources, analytical methodologies for quality control, and a representative experimental protocol for its application in polyamide synthesis.

Introduction to this compound

This compound (CAS No. 47230-38-6) is an organic compound featuring a rigid biphenyl core functionalized with two ethyl ester groups. This structure imparts desirable properties for the synthesis of liquid crystals, thermally stable polymers, and other high-performance materials.[1][2] In the context of drug development, the biphenyl scaffold is a common motif in various pharmacologically active molecules, making its derivatives valuable starting materials.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with a purity of 98% or higher. When selecting a supplier, researchers should consider not only the purity but also the availability of a Certificate of Analysis (CoA) detailing the analytical methods used for quality control and the measured levels of impurities. The following table summarizes a selection of commercial suppliers.

SupplierStated PurityAnalytical Method(s) Mentioned
BiosynthNot specified, sold as a reference standardNot specified
CymitQuimica>98.0%GC(T)
Thermo Scientific98%Not specified

Analytical Protocols for Quality Control

Ensuring the purity of this compound is critical for the reproducibility of synthetic procedures and the properties of the resulting materials. The following are detailed methodologies for key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

Objective: To determine the purity of this compound by separating it from volatile impurities.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for aromatic ester analysis (e.g., a polar capillary column like a DB-225 or a wax-type column).[3]

  • Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C[4]

    • Carrier Gas: Helium with a constant flow rate.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

      • Hold: Maintain at 280 °C for 10 minutes.

  • Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Analysis

Objective: To detect and quantify non-volatile impurities that may not be detected by GC.

Methodology:

  • Instrumentation: An HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak.

Recrystallization for Purification

Objective: To further purify commercial this compound if required.

Methodology:

  • Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of dimethylformamide (DMF) and water or ethyl acetate and hexanes.[6]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Experimental Protocol: Synthesis of Polyamides

This compound can be used as a monomer in the synthesis of polyamides. The following is a representative protocol based on the Yamazaki-Higashi phosphorylation reaction.[7]

Reaction Scheme:

(this compound) + (Aromatic Diamine) --(Yamazaki-Higashi Conditions)--> Polyamide

Materials:

  • This compound

  • An aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

Procedure:

  • In a flame-dried reaction flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and the aromatic diamine (1 equivalent) in a mixture of NMP and pyridine containing dissolved LiCl.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add triphenyl phosphite (TPP) (2.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-115 °C and maintain for 3-4 hours.

  • After cooling to room temperature, pour the viscous solution into methanol to precipitate the polyamide.

  • Collect the polymer by filtration, wash thoroughly with hot methanol, and dry under vacuum at 80 °C.

Visualized Workflows

The following diagrams illustrate key decision-making and experimental processes related to the use of this compound.

SupplierSelection start Identify Need for High-Purity Diethyl 4,4'-biphenyldicarboxylate search Search for Commercial Suppliers start->search evaluate Evaluate Supplier Information search->evaluate request_coa Request Certificate of Analysis (CoA) evaluate->request_coa compare Compare Purity, Quantity, and Cost request_coa->compare select Select Optimal Supplier compare->select purchase Purchase Reagent select->purchase

Caption: Logical workflow for selecting a commercial supplier.

SynthesisWorkflow start Start: High-Purity Diethyl 4,4'-biphenyldicarboxylate setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2) - Dissolve reagents in NMP/Pyridine/LiCl start->setup addition Add Triphenyl Phosphite (TPP) setup->addition heating Heat Reaction Mixture (e.g., 100-115 °C, 3-4h) addition->heating precipitation Precipitate Polymer in Methanol heating->precipitation isolation Isolate and Wash Polymer precipitation->isolation drying Dry Polyamide Under Vacuum isolation->drying characterization Characterize Product (e.g., NMR, IR, GPC) drying->characterization end End: Purified Polyamide characterization->end

Caption: General experimental workflow for polyamide synthesis.

References

Methodological & Application

Synthesis of Diethyl 4,4'-biphenyldicarboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Diethyl 4,4'-biphenyldicarboxylate, a valuable diester intermediate in the production of polymers and other advanced materials. The synthesis is achieved through the Fischer esterification of 4,4'-biphenyldicarboxylic acid with ethanol, utilizing sulfuric acid as a catalyst. This application note includes a comprehensive experimental procedure, tables summarizing key quantitative data, and characterization of the final product. A graphical representation of the experimental workflow is also provided to ensure clarity and reproducibility for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is a significant organic compound characterized by a biphenyl core with two diethyl ester functional groups.[1] Its rigid structure and chemical reactivity make it a crucial building block in the synthesis of liquid crystals, high-performance polymers, and various pharmaceutical intermediates. The most common and efficient method for its preparation is the Fischer esterification of 4,4'-biphenyldicarboxylic acid. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol, in this case, ethanol.[2] The equilibrium of the reaction is typically shifted towards the product by using an excess of the alcohol and removing water as it is formed.

This application note presents a reliable and reproducible protocol for the synthesis, purification, and characterization of this compound.

Materials and Methods

Materials and Reagents

The following table lists the chemical reagents and their properties required for the synthesis.

ReagentChemical FormulaMolecular Weight ( g/mol )QuantitySupplier
4,4'-Biphenyldicarboxylic acidC₁₄H₁₀O₄242.2324.22 g (0.1 mol)Sigma-Aldrich
Ethanol (absolute)C₂H₅OH46.07200 mLFisher Scientific
Sulfuric acid (concentrated)H₂SO₄98.085 mLVWR
Sodium bicarbonate (saturated solution)NaHCO₃84.01As neededJ.T. Baker
Anhydrous sodium sulfateNa₂SO₄142.04As neededAcros Organics
Diethyl ether(C₂H₅)₂O74.12As neededEMD Millipore
Ethanol (for recrystallization)C₂H₅OH46.07As neededFisher Scientific
Equipment
  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Experimental Protocol

The synthesis of this compound is performed via a Fischer esterification reaction, followed by purification by recrystallization.

Reaction Setup and Esterification
  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, add 24.22 g (0.1 mol) of 4,4'-biphenyldicarboxylic acid.

  • Add 200 mL of absolute ethanol to the flask.

  • Slowly and carefully, add 5 mL of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently. Continue the addition until the effervescence ceases.

  • Extract the aqueous layer with 100 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification
  • The crude this compound is purified by recrystallization from ethanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven to obtain the final product.

Characterization and Data Presentation

The synthesized this compound was characterized by its physical properties and spectroscopic data.

Physical Properties
PropertyValue
AppearanceWhite crystalline solid
Molecular FormulaC₁₈H₁₈O₄
Molecular Weight298.33 g/mol [1][3]
Melting Point112-114 °C
Spectroscopic Data

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.12d4HAromatic-H
7.68d4HAromatic-H
4.41q4H-O-CH₂-CH₃
1.42t6H-O-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
166.5C=O
144.0Aromatic-C
130.0Aromatic-C
129.5Aromatic-C
127.0Aromatic-C
61.0-O-CH₂-
14.5-CH₃

Table 3: Key IR Absorption Bands (KBr)

Wavenumber (cm⁻¹)IntensityAssignment
2980-2900MediumC-H stretch (aliphatic)
1720StrongC=O stretch (ester)
1605, 1470MediumC=C stretch (aromatic)
1270, 1100StrongC-O stretch (ester)

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Start reagents Mix 4,4'-Biphenyldicarboxylic Acid, Ethanol, and H₂SO₄ start->reagents reflux Reflux for 6-8 hours reagents->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO₃ soln. cool->neutralize extract Extract with Diethyl Ether neutralize->extract dry Dry with Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Final Product: This compound filter_dry->product characterize Analyze via MP, NMR, IR product->characterize

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward and yields a high-purity product, as confirmed by melting point and spectroscopic analysis. This protocol is well-suited for researchers in academic and industrial settings who require a dependable method for the preparation of this important chemical intermediate.

References

Application Notes and Protocols for the Synthesis of Polyesters and Polyamides Using Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4'-biphenyldicarboxylate is a key monomer in the synthesis of high-performance polymers such as polyesters and polyamides. The rigid biphenyl backbone of this molecule imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[1][2] These characteristics make them suitable for a wide range of applications, including in the aerospace, electronics, and automotive industries, as well as for specialty applications in the biomedical field.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyamides using this compound.

Polyester Synthesis via Melt Polycondensation

Polyesters derived from this compound are known for their high thermal stability and mechanical strength.[1] The synthesis is typically carried out via a two-stage melt polycondensation process, which is a common industrial method that avoids the use of solvents.

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol outlines a general procedure for the synthesis of polyesters from this compound and a suitable diol (e.g., ethylene glycol, 1,4-butanediol).

Materials:

  • This compound (1 mol equivalent)

  • Diol (e.g., Ethylene Glycol) (2.2 mol equivalents)

  • Transesterification Catalyst (e.g., Zinc Acetate or Manganese Acetate) (0.05-0.1 mol % based on the diethyl ester)

  • Polycondensation Catalyst (e.g., Antimony Trioxide or Titanium Tetrabutoxide) (0.05-0.1 mol % based on the diethyl ester)

  • Stabilizer (e.g., Phosphoric Acid)

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • Reactor Setup: A high-temperature, stirred-tank reactor equipped with a condenser, a nitrogen inlet, and a vacuum source is required.

  • Charging the Reactor: Charge the reactor with this compound, the diol, and the transesterification catalyst.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen.

  • Heating and Reaction: Gradually heat the mixture to 180-220°C under a gentle stream of nitrogen. Ethanol will be evolved as a byproduct of the transesterification reaction and should be collected. The reaction is monitored by the amount of ethanol collected and is typically complete within 2-4 hours.

Stage 2: Polycondensation

  • Catalyst and Stabilizer Addition: Add the polycondensation catalyst and stabilizer to the reactor.

  • Temperature Increase and Vacuum Application: Gradually increase the temperature to 250-280°C while simultaneously reducing the pressure in the reactor to below 1 Torr.

  • Polymerization: The excess diol is removed under vacuum as the polycondensation reaction proceeds. The viscosity of the molten polymer will increase significantly. The reaction is monitored by the torque of the stirrer and is considered complete when the desired viscosity is achieved.

  • Polymer Extrusion: Once the desired molecular weight is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strands.

  • Pelletizing: The solidified polymer strands are then pelletized for further processing and characterization.

Data Presentation: Thermal and Mechanical Properties of Biphenyl-Based Polyesters
PropertyValueReference
Thermal Properties
Glass Transition Temperature (Tg)19°C to 134°C (varies with diol and side-chain length)[1]
10% Weight Loss Temperature (TGA)Approximately 380°C[1]
Melting Temperature (Tm)Often amorphous, but can be semi-crystalline with a high melting point (e.g., 220°C) depending on the diol used[1]
Mechanical Properties
Tensile StrengthComparable to or higher than well-proven semi- and fully aromatic LC polymers[3]
Tensile ModulusComparable to or higher than well-proven semi- and fully aromatic LC polymers[3]

Note: The properties can be significantly influenced by the choice of diol and the final molecular weight of the polymer.

Polyamide Synthesis via Direct Polycondensation

Aromatic polyamides synthesized from biphenyl-based monomers exhibit excellent thermal stability and chemical resistance.[4] The Yamazaki phosphorylation reaction is a common direct polycondensation method used for this purpose, which avoids the need for highly reactive and moisture-sensitive acyl chlorides.

Experimental Protocol: Yamazaki Phosphorylation Reaction

This protocol describes the synthesis of a polyamide from this compound (or the corresponding diacid) and an aromatic diamine.

Materials:

  • 4,4'-Biphenyldicarboxylic Acid (from hydrolysis of this compound) (1 mol equivalent)

  • Aromatic Diamine (e.g., 4,4'-oxydianiline) (1 mol equivalent)

  • Triphenyl Phosphite (TPP) (as condensing agent)

  • Pyridine (Py) (as condensing agent)

  • N-Methyl-2-pyrrolidone (NMP) (as solvent)

  • Lithium Chloride (LiCl) (to enhance solubility)

Procedure:

  • Monomer Preparation: If starting with this compound, it first needs to be hydrolyzed to 4,4'-biphenyldicarboxylic acid.

  • Reaction Setup: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the 4,4'-biphenyldicarboxylic acid, the aromatic diamine, and lithium chloride in NMP.

  • Addition of Condensing Agents: Add triphenyl phosphite and pyridine to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 100-120°C under a nitrogen atmosphere and stir for 3-5 hours.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: The precipitated polymer is collected by filtration, washed thoroughly with hot methanol and water to remove residual solvent and reactants, and then dried in a vacuum oven at 80-100°C.

Data Presentation: Thermal Properties and Solubility of Biphenyl-Based Polyamides
PropertyValueReference
Thermal Properties
Glass Transition Temperature (Tg)210°C to 261°C[4][5][6]
10% Weight Loss Temperature (TGA) in Nitrogen620°C to 710°C[4][5][6]
10% Weight Loss Temperature (TGA) in Air497°C to 597°C[4][5][6]
Solubility
SolventsSoluble in polar aprotic solvents such as NMP, DMSO, DMF, and DMAc[4][5][6]

Visualizations

Polyester Synthesis Workflow

Polyester_Synthesis cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation A This compound + Diol B Reactor at 180-220°C with Catalyst A->B Charge C Ethanol Removal B->C Reaction D Add Polycondensation Catalyst C->D Intermediate Product E Reactor at 250-280°C under Vacuum D->E Heat & Apply Vacuum F Excess Diol Removal E->F Polymerization G Molten Polyester F->G H Solid Polyester G->H Extrusion & Quenching

Caption: Workflow for two-stage melt polycondensation of polyester.

Polyamide Synthesis Workflow

Polyamide_Synthesis A 4,4'-Biphenyldicarboxylic Acid + Diamine B Dissolve in NMP with LiCl A->B C Add TPP and Pyridine B->C D Heat to 100-120°C C->D Polymerization E Polymer Solution D->E F Precipitate in Methanol E->F G Filter, Wash, and Dry F->G H Solid Polyamide G->H

References

Application Notes and Protocols: Preparation of Liquid Crystals from Diethyl 4,4'-biphenyldicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thermotropic liquid crystals derived from Diethyl 4,4'-biphenyldicarboxylate. The methodologies described herein are based on established organic synthesis principles and aim to guide researchers in the development of novel liquid crystalline materials with potential applications in displays, sensors, and advanced materials.

Introduction

Biphenyl derivatives are a cornerstone in the design of liquid crystalline materials due to their rigid, rod-like structure, which is a fundamental prerequisite for the formation of mesophases.[1][2] this compound serves as a versatile precursor, allowing for the introduction of various functional groups and flexible terminal chains, which in turn dictates the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures.[3] The molecular geometry, polarity, and aspect ratio of the final molecule are critical factors influencing the mesomorphic behavior.[3][4]

Synthesis Strategy

The general approach to synthesizing liquid crystals from this compound involves a two-step process:

  • Hydrolysis: The ethyl ester groups of the starting material are hydrolyzed to form 4,4'-biphenyldicarboxylic acid.

  • Esterification/Amidation: The resulting dicarboxylic acid is then reacted with various phenols or anilines, often bearing flexible alkyl or alkoxy chains, to yield the final liquid crystalline compounds. The length and nature of these terminal chains significantly impact the mesomorphic properties.[3]

This synthetic route allows for the systematic variation of the terminal groups, enabling the fine-tuning of the material's properties.

Experimental Protocols

Protocol 1: Synthesis of 4,4'-Biphenyldicarboxylic Acid

This protocol details the hydrolysis of this compound to its corresponding dicarboxylic acid.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • A mixture of this compound (1 equivalent) and a solution of potassium hydroxide (2.5 equivalents) in a 1:1 mixture of ethanol and water is refluxed for 4 hours.

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is diluted with water and acidified with concentrated hydrochloric acid until a white precipitate is formed.

  • The precipitate is collected by filtration, washed thoroughly with water, and dried in an oven to yield 4,4'-biphenyldicarboxylic acid.

Protocol 2: Synthesis of Dialkyl 4,4'-Biphenyldicarboxylate Derivatives (Esterification)

This protocol describes the synthesis of a homologous series of liquid crystals by reacting 4,4'-biphenyldicarboxylic acid with long-chain alcohols.

Materials:

  • 4,4'-Biphenyldicarboxylic Acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Appropriate long-chain alcohol (e.g., 1-octanol)

  • Pyridine

  • Toluene

Procedure:

  • A mixture of 4,4'-biphenyldicarboxylic acid (1 equivalent), thionyl chloride (excess), and a catalytic amount of DMF is refluxed for 4 hours. The excess thionyl chloride is then removed by distillation.

  • The resulting 4,4'-biphenyldicarbonyl dichloride is dissolved in anhydrous toluene.

  • A solution of the desired long-chain alcohol (2.2 equivalents) and pyridine (2.2 equivalents) in anhydrous toluene is added dropwise to the stirred solution of the acid chloride at 0 °C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The mixture is washed with dilute HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Characterization of Liquid Crystalline Properties

The mesomorphic properties of the synthesized compounds are typically characterized using the following techniques:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To identify the type of liquid crystal phase by observing the characteristic textures.

Data Presentation

The following table summarizes representative quantitative data for a homologous series of dialkyl 4,4'-biphenyldicarboxylate derivatives, illustrating the effect of alkyl chain length on the mesomorphic properties.

Compound (n = number of carbon atoms in alkyl chain)Melting Point (°C)Clearing Point (N-I) (°C)Mesophase Range (°C)
4 12514520
5 11815234
6 11215543
7 10815143
8 10514843

Data is representative and may vary based on experimental conditions and purity.

Visualizations

Synthesis_Workflow start This compound step1 Hydrolysis (KOH, Ethanol/H2O) start->step1 intermediate 4,4'-Biphenyldicarboxylic Acid step1->intermediate step2 Esterification (SOCl2, R-OH, Pyridine) intermediate->step2 product Dialkyl 4,4'-biphenyldicarboxylate (Liquid Crystal) step2->product

Caption: General synthesis workflow for liquid crystals from this compound.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Liquid Crystalline Properties Alkyl_Chain_Length Alkyl Chain Length Transition_Temp Transition Temperatures Alkyl_Chain_Length->Transition_Temp Mesophase_Range Mesophase Range Alkyl_Chain_Length->Mesophase_Range Core_Structure Rigid Biphenyl Core Mesophase_Type Mesophase Type (Nematic, Smectic) Core_Structure->Mesophase_Type Polarity Terminal Group Polarity Polarity->Transition_Temp

Caption: Relationship between molecular structure and liquid crystalline properties.

References

Application Notes and Protocols for the Polymerization of Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the synthesis of polyesters via polymerization of Diethyl 4,4'-biphenyldicarboxylate. The primary method detailed is a two-stage melt polycondensation, a common and effective technique for producing high molecular weight aromatic polyesters. These materials are of significant interest to researchers in materials science and drug development due to their potential for creating novel polymers with unique thermal and mechanical properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for laboratory-scale synthesis and characterization.

Introduction

This compound is an aromatic diester monomer that can be polymerized with various diols to produce a range of polyesters. The rigid biphenyl unit in the polymer backbone imparts high thermal stability and mechanical strength to the resulting materials. The selection of the diol comonomer allows for the tuning of properties such as melting point, glass transition temperature, and crystallinity.

This application note focuses on the melt polycondensation of this compound with a generic aliphatic diol (e.g., ethylene glycol or 1,4-butanediol), a process that involves two main stages:

  • Esterification (or Transesterification): The initial reaction where the diester and diol monomers react to form low molecular weight oligomers, with the elimination of ethanol.

  • Polycondensation: The subsequent reaction of the oligomers under high temperature and vacuum to increase the polymer chain length by removing the reaction byproducts.

Materials and Methods

Materials
MaterialGradeSupplierNotes
This compound≥98% PuritySigma-AldrichStore in a cool, dry place.
Ethylene GlycolAnhydrous, 99.8%Fisher ScientificStore under nitrogen.
1,4-ButanediolAnhydrous, ≥99%Alfa AesarStore under nitrogen.
Titanium(IV) butoxide (TBT)Catalyst gradeAcros OrganicsHandle under inert atmosphere.
Antimony(III) oxideCatalyst gradeStrem ChemicalsHandle with appropriate PPE.
Nitrogen GasHigh Purity (99.99%)Local SupplierFor maintaining an inert atmosphere.
DichloromethaneHPLC GradeVWR ChemicalsFor polymer dissolution.
MethanolHPLC GradeVWR ChemicalsFor polymer precipitation.
Equipment
  • Glass reaction vessel (three-necked flask) equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone).

  • Schlenk line for inert atmosphere operations.

  • Analytical balance.

  • Standard laboratory glassware.

Experimental Protocols

Two-Stage Melt Polycondensation Protocol

This protocol describes the synthesis of a polyester from this compound and an aliphatic diol in a 1:1.2 molar ratio. The excess diol compensates for its potential loss due to volatilization at high temperatures.

Stage 1: Esterification

  • Reactor Setup: Assemble the reaction vessel with the mechanical stirrer, nitrogen inlet, and condenser. Ensure all glassware is thoroughly dried to prevent side reactions with water.

  • Charging Monomers: Charge the reactor with this compound and the selected diol (e.g., ethylene glycol or 1,4-butanediol) in a 1:1.2 molar ratio.

  • Catalyst Addition: Add the catalyst, for example, Titanium(IV) butoxide (TBT), at a concentration of approximately 200-400 ppm relative to the weight of the diester.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Heating Profile:

    • Slowly heat the reaction mixture to 180-200°C with continuous stirring.

    • Maintain this temperature for 2-3 hours. During this time, ethanol, the byproduct of the transesterification reaction, will distill off.

    • Monitor the distillation of ethanol. The reaction is considered complete when approximately 90-95% of the theoretical amount of ethanol has been collected.

Stage 2: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 250-280°C.

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr over a period of about 1 hour. This slow reduction prevents excessive foaming of the oligomers.

  • Polycondensation Reaction: Maintain the high temperature and low pressure for 3-5 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer increases. The stirring torque will be a good indicator of this change.

  • Reaction Completion: The reaction is considered complete when the desired melt viscosity is achieved or when no more byproduct is being distilled.

  • Polymer Extrusion and Cooling: Extrude the molten polymer from the reactor under a nitrogen atmosphere onto a cooled surface or into a water bath to quench the reaction.

  • Purification: The obtained polymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane or a mixture of trifluoroacetic acid and chloroform) and precipitating it in a non-solvent like methanol.[1]

  • Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours to remove any residual solvent.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyester.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Data Presentation

Table 1: Typical Reaction Parameters for Melt Polycondensation

ParameterValue
Monomer Ratio (Diester:Diol)1:1.2
Catalyst (TBT) Concentration200 - 400 ppm
Esterification Temperature180 - 200°C
Esterification Time2 - 3 hours
Polycondensation Temperature250 - 280°C
Polycondensation Pressure< 1 Torr
Polycondensation Time3 - 5 hours

Table 2: Expected Polymer Properties (Example with 1,4-Butanediol)

PropertyExpected Range
Number Average Molecular Weight (Mn)15,000 - 40,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)80 - 120°C
Melting Temperature (Tm)200 - 250°C
Decomposition Temperature (TGA, 5% loss)> 350°C

Note: The actual properties will depend on the specific diol used and the final molecular weight achieved.

Visualizations

Experimental Workflow

experimental_workflow start Start reactor_setup Reactor Setup (Dry Glassware, Inert Atmosphere) start->reactor_setup charging Charge Monomers & Catalyst (Diester, Diol, TBT) reactor_setup->charging esterification Stage 1: Esterification (180-200°C, N2 flow) Ethanol Removal charging->esterification polycondensation Stage 2: Polycondensation (250-280°C, High Vacuum) Byproduct Removal esterification->polycondensation extrusion Polymer Extrusion & Cooling polycondensation->extrusion purification Purification (Dissolution & Precipitation) extrusion->purification drying Drying (Vacuum Oven) purification->drying characterization Characterization (NMR, GPC, DSC, TGA) drying->characterization end End characterization->end

Caption: Workflow for the two-stage melt polycondensation of this compound.

Logical Relationship of Polymerization Stages

polymerization_stages monomers Monomers This compound + Diol oligomers Oligomers Low Molecular Weight Esters monomers->oligomers Esterification (Transesterification) Catalyst, Heat - Ethanol polymer High Polymer High Molecular Weight Polyester oligomers->polymer Polycondensation High Heat, Vacuum - Excess Diol, Byproducts

Caption: Key stages in the formation of polyester from monomer units.

References

Application Notes and Protocols for the Characterization of Polymers Derived from Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers synthesized from Diethyl 4,4'-biphenyldicarboxylate are a class of aromatic polyesters with significant potential in various fields, including advanced materials and drug delivery, owing to their rigid biphenyl units which often impart desirable thermal and mechanical properties. A thorough characterization of these polymers is crucial to establish structure-property relationships and ensure their suitability for specific applications. This document provides detailed application notes and experimental protocols for the essential techniques used to characterize these polymers.

Workflow for Polymer Characterization

The successful characterization of polymers derived from this compound involves a multi-faceted approach, beginning with synthesis and purification, followed by a series of analytical techniques to determine their molecular structure, molecular weight, thermal properties, and solid-state morphology.

Polymer_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Polymer Synthesis (from this compound) purification Purification (e.g., Precipitation) start->purification nmr NMR Spectroscopy (Structure & Composition) purification->nmr Primary Structure ftir FTIR Spectroscopy (Functional Groups) purification->ftir Primary Structure gpc GPC/SEC (Molecular Weight & PDI) purification->gpc Molecular Weight tga TGA (Thermal Stability) purification->tga Physicochemical Properties dsc DSC (Thermal Transitions) purification->dsc Physicochemical Properties xrd XRD (Crystallinity) purification->xrd Physicochemical Properties data_analysis Structure-Property Relationship Analysis nmr->data_analysis ftir->data_analysis gpc->data_analysis tga->data_analysis dsc->data_analysis xrd->data_analysis

Caption: Workflow for the synthesis and characterization of polymers.

Data Presentation: Representative Properties

The following tables summarize typical quantitative data for aromatic polyesters containing biphenyl units. These values can serve as a benchmark for researchers working with polymers derived from this compound.

Table 1: Molecular Weight and Polydispersity Index

Polymer SystemM_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
Biphenyl Polyester A11,200-1.8 - 2.4
Biphenyl Polyester B-35,500 - 49,0001.58 - 2.13
Aromatic Copolyester32,500 - 64,200--

Table 2: Thermal Properties

Polymer SystemT_g (°C)T_m (°C)T_d, 5% (°C)
Biphenyl Polyester A58 - 134220~380
Biphenyl Polyester B57.5 - 77.1166.5 - 190.5370.3 - 389.5
Aromatic Polyamide210 - 261-497 - 597 (in air)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To confirm the chemical structure, composition, and end-groups of the synthesized polymer. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.[1]

Protocol:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the dry polymer sample into a clean vial.[1][2]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2][3] The choice of solvent depends on the polymer's solubility.

    • Ensure the polymer is fully dissolved. Gentle heating or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • The final sample height in the tube should be around 4-5 cm.[3]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay: 1-5 seconds.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Analysis:

    • Integrate the peaks corresponding to the aromatic protons of the biphenyl unit and the protons of the diol/other monomers.

    • The ratio of these integrals can be used to confirm the copolymer composition.

    • Identify peaks corresponding to end-groups to estimate the number-average molecular weight (M_n).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: To identify the characteristic functional groups present in the polymer, confirming the formation of ester linkages and the incorporation of the biphenyl moiety.[4]

Protocol:

  • Sample Preparation:

    • Thin Film (if possible): Dissolve a small amount of the polymer in a volatile solvent (e.g., chloroform). Cast a thin film on a KBr plate and allow the solvent to evaporate completely.

    • Attenuated Total Reflectance (ATR): Place a small amount of the dry polymer powder or film directly onto the ATR crystal.[5] Ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Technique: Transmission or ATR.[5]

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis:

    • Identify the key absorption bands:

      • C=O stretch (ester): ~1720 cm⁻¹[6]

      • C-O stretch (ester): ~1250 cm⁻¹ and ~1100 cm⁻¹[6]

      • Aromatic C=C stretch: ~1600 cm⁻¹ and ~1500 cm⁻¹

      • Aromatic C-H stretch: >3000 cm⁻¹

      • Absence of -OH band (from carboxylic acid): Confirms complete polymerization.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Application: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of the polymer.[7][8][9]

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (typically 1-2 mg/mL) in a suitable mobile phase (e.g., Tetrahydrofuran (THF), Chloroform).[7]

    • Ensure the polymer is completely dissolved.

    • Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any dust or particulate matter.

  • Instrument Parameters:

    • System: GPC/SEC system with a refractive index (RI) detector.

    • Columns: A set of columns appropriate for the expected molecular weight range of the polymer.

    • Mobile Phase: HPLC-grade THF or another suitable solvent.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Ambient or slightly elevated to ensure solubility.

  • Calibration and Analysis:

    • Calibrate the system using narrow-PDI polystyrene or poly(methyl methacrylate) standards.[8]

    • Inject the prepared polymer sample.

    • Analyze the resulting chromatogram to determine M_n, M_w, and PDI relative to the calibration standards.

Thermal Analysis (TGA and DSC)

Application: To evaluate the thermal stability and thermal transitions of the polymer. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures heat flow to identify glass transition (T_g) and melting (T_m) temperatures.[10][11][12][13]

Protocol for TGA:

  • Sample Preparation:

    • Place 5-10 mg of the dry polymer sample into a TGA pan (platinum or alumina).

  • Instrument Parameters:

    • Temperature Program: Heat the sample from ambient temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Inert (Nitrogen) or oxidative (Air) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition and the temperature at 5% weight loss (T_d, 5%), which indicates the thermal stability of the polymer.

Protocol for DSC:

  • Sample Preparation:

    • Weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.

  • Instrument Parameters:

    • Temperature Program:

      • Heat from ambient to a temperature above the expected T_m (e.g., 250 °C) at 10 °C/min to erase thermal history.

      • Cool to a low temperature (e.g., -50 °C) at 10 °C/min.

      • Heat again to the upper temperature at 10 °C/min.

    • Atmosphere: Inert (Nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Determine the glass transition temperature (T_g) from the second heating scan as the midpoint of the step change in heat flow.

    • Identify the melting temperature (T_m) as the peak of the endothermic transition.

X-Ray Diffraction (XRD)

Application: To investigate the solid-state morphology of the polymer, specifically to determine if it is amorphous, semi-crystalline, or crystalline.[14][15][16][17]

Protocol:

  • Sample Preparation:

    • Powder: Finely grind the polymer sample to ensure random orientation of crystallites.[18]

    • Film: A thin, flat film can also be used.

    • Mount the sample in the XRD sample holder.

  • Instrument Parameters:

    • X-ray Source: Typically Cu Kα radiation.

    • Scan Range (2θ): 5° to 50°.

    • Scan Speed: 1-2°/min.

  • Data Analysis:

    • Amorphous: A broad halo in the XRD pattern indicates an amorphous structure.[16]

    • Semi-crystalline: The presence of sharp Bragg peaks superimposed on a broad amorphous halo indicates a semi-crystalline nature.[14][16]

    • The degree of crystallinity can be estimated by deconvoluting the crystalline and amorphous contributions to the diffraction pattern.[14]

References

Application Notes and Protocols for NMR Spectral Interpretation of Diethyl 4,4'-biphenyldicarboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectral interpretation of Diethyl 4,4'-biphenyldicarboxylate and its derivatives. This document includes detailed data tables, experimental protocols for synthesis, and visual aids to facilitate understanding of structure-spectra correlations.

Introduction

This compound and its derivatives are a class of compounds with significant applications in materials science, liquid crystal technology, and as intermediates in the synthesis of pharmaceuticals.[1][2] A thorough understanding of their molecular structure is crucial for the development of new materials and drugs. NMR spectroscopy is a powerful analytical technique for elucidating the structure of these molecules in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of the parent compound and outlines the expected spectral changes upon substitution.

NMR Spectral Data of this compound

The numbering scheme for this compound used for NMR assignments is presented below.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions. The aromatic protons appear as two distinct doublets due to the symmetry of the molecule, while the ethyl group protons give rise to a quartet and a triplet.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6, H-2', H-6'8.12Doublet8.2
H-3, H-5, H-3', H-5'7.68Doublet8.2
-OCH₂CH₃4.41Quartet7.1
-OCH₂CH₃1.42Triplet7.1

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are observed.

CarbonChemical Shift (δ, ppm)
C=O166.2
C-4, C-4'144.1
C-1, C-1'130.1
C-2, C-6, C-2', C-6'129.9
C-3, C-5, C-3', C-5'126.9
-OCH₂CH₃61.1
-OCH₂CH₃14.4

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.

NMR Spectral Interpretation of Derivatives

The introduction of substituents onto the biphenyl core of this compound leads to predictable changes in the NMR spectra. These changes are primarily governed by the electronic effects (inductive and resonance) of the substituents.

Effect of Substituents on ¹H NMR Spectra
  • Electron-donating groups (EDGs) such as -OCH₃ or -NH₂ will shield the aromatic protons, causing an upfield shift (lower δ values). The magnitude of the shift is most pronounced for protons ortho and para to the substituent.

  • Electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield the aromatic protons, resulting in a downfield shift (higher δ values). Again, the effect is strongest for ortho and para protons.

  • Substitution Pattern: The symmetry of the molecule is broken upon substitution, leading to more complex splitting patterns. For instance, a mono-substituted derivative will exhibit a more complex set of multiplets in the aromatic region compared to the two doublets of the parent compound.

Effect of Substituents on ¹³C NMR Spectra
  • EDGs cause an upfield shift of the carbon signals, particularly for the ipso and para carbons.

  • EWGs lead to a downfield shift of the carbon signals, with the most significant effect on the ipso and para carbons.

The following table provides a qualitative summary of expected shifts for a selection of substituted derivatives.

Substituent (at C-2)Expected ¹H Shift (H-3, H-5, H-6)Expected ¹³C Shift (C-2, C-1, C-3)
-OCH₃UpfieldC-2: Downfield, C-1 & C-3: Upfield
-NO₂DownfieldC-2: Downfield, C-1 & C-3: Slightly Downfield
-ClSlightly DownfieldC-2: Downfield, C-1 & C-3: Slightly Upfield
-CH₃UpfieldC-2: Downfield, C-1 & C-3: Upfield

Table 3: Predicted NMR Spectral Shifts for 2-Substituted this compound Derivatives.

Experimental Protocols

General Synthesis of Substituted Biphenyl-4,4'-dicarboxylic Acids

A common route to substituted biphenyl-4,4'-dicarboxylic acids involves the Suzuki coupling reaction.[4]

G Suzuki Coupling for Substituted Biphenyl-4,4'-dicarboxylic Acids A Substituted Phenylboronic Acid D Substituted Biphenyl-4-carboxylic Acid A->D Suzuki Coupling B 4-Bromobenzoic Acid B->D C Pd Catalyst, Base C->D

Caption: General workflow for Suzuki coupling.

Protocol:

  • To a degassed solution of a substituted phenylboronic acid (1.0 eq) and 4-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 1M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted biphenyl-4,carboxylic acid.

Esterification to Diethyl Esters

The synthesized dicarboxylic acids can be converted to their corresponding diethyl esters via Fischer esterification.

Protocol:

  • Dissolve the substituted biphenyl-4,4'-dicarboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture at reflux for 8-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and neutralize the excess acid with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Logical Workflow for NMR Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of NMR spectra of this compound and its derivatives.

G NMR Spectral Interpretation Workflow A Obtain ¹H and ¹³C NMR Spectra B Identify Signals from Ethyl Groups (Quartet ~4.4 ppm, Triplet ~1.4 ppm) A->B C Analyze Aromatic Region (7.0-8.5 ppm) A->C D Symmetric Pattern? (e.g., two doublets) C->D F Complex Multiplets? C->F E Unsubstituted or Symmetrically Substituted D->E H Correlate ¹H and ¹³C Signals (using HSQC/HMBC if available) E->H G Unsymmetrically Substituted F->G G->H I Propose Structure H->I J Compare with Predicted Spectra/Reference Data I->J K Confirm Structure J->K

Caption: Workflow for NMR spectral analysis.

By following this systematic approach, researchers can confidently assign the structures of novel this compound derivatives. The provided data and protocols serve as a foundational resource for the synthesis and characterization of this important class of molecules.

References

Application of Diethyl 4,4'-biphenyldicarboxylate in High-Performance Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4,4'-biphenyldicarboxylate is a key monomer in the synthesis of high-performance polymers. Its rigid biphenyl core structure imparts exceptional thermal stability, mechanical strength, and liquid crystalline properties to the resulting polymers. These characteristics make polymers derived from this compound suitable for a wide range of demanding applications, including in the aerospace, electronics, and biomedical fields. This document provides detailed application notes, experimental protocols, and performance data for the synthesis of high-performance polyesters and polyamides using this compound.

Applications in High-Performance Polymers

The incorporation of the 4,4'-biphenyldicarboxylate moiety into polymer backbones leads to materials with a desirable combination of properties. The rigid and linear nature of the biphenyl unit enhances chain packing and intermolecular interactions, resulting in high melting points, excellent thermal stability, and high tensile strength and modulus.

Liquid Crystal Polymers (LCPs): this compound is a critical building block for thermotropic liquid crystal polyesters. When copolymerized with other aromatic monomers, the resulting polymers can exhibit a nematic liquid crystalline phase, which allows for the production of highly oriented fibers and molded parts with exceptional mechanical properties.

High-Temperature Polyesters and Polyamides: The thermal stability of the biphenyl unit makes it an ideal component for polymers intended for high-temperature applications. Polyesters and polyamides based on this compound maintain their mechanical integrity at elevated temperatures, making them suitable for use in engine components, electrical connectors, and other demanding environments.

Data Presentation

The following tables summarize the quantitative data for high-performance polymers synthesized from biphenyl-based dicarboxylic acids. It is important to note that the data presented for polyamides are for a structurally similar monomer, 4,4'-bis(4-carboxymethylene)biphenyl, as direct data for homopolymers of this compound with diamines is limited in the readily available literature.

Table 1: Thermal Properties of Polyamides Derived from 4,4'-bis(4-carboxymethylene)biphenyl [1]

Polymer IDDiamineInherent Viscosity (dL/g)Glass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C) (N2)10% Weight Loss Temperature (Td10) (°C) (Air)
PA-14,4'-Oxydianiline0.85235680560
PA-24,4'-Methylenedianiline0.96242710597
PA-31,4-Phenylenediamine0.52261620497
PA-44,4'-(Hexafluoroisopropylidene)dianiline0.78210650530

Table 2: Mechanical Properties of Polyamide Films Derived from Biphenyl-Based Diamines [2]

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aromatic Polyamides64 - 861.8 - 2.210 - 18

Experimental Protocols

The following are generalized protocols for the synthesis of high-performance polyesters and polyamides using this compound. These protocols are based on established polycondensation methods for similar aromatic esters and acids.

Protocol 1: Synthesis of Aromatic Polyesters via Two-Stage Melt Polycondensation

This protocol describes a general procedure for the synthesis of polyesters from this compound and a suitable diol (e.g., ethylene glycol, 1,4-butanediol) via a two-stage melt polycondensation process. This method is widely used in industrial polymer production.

Materials:

  • This compound

  • Aliphatic diol (e.g., ethylene glycol, 1,4-butanediol) (typically in 1.5-2.0 molar excess)

  • Polycondensation catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, or tin-based catalysts) (typically 200-500 ppm)

  • High-purity nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Transesterification (Ester Interchange)

  • Charge the three-necked flask with this compound, the aliphatic diol, and the polycondensation catalyst.

  • Assemble the reaction apparatus, ensuring a continuous flow of nitrogen gas to maintain an inert atmosphere.

  • Begin stirring and gradually heat the reaction mixture to 180-200°C.

  • Ethanol will be evolved as a byproduct of the transesterification reaction and will be collected in the distillation condenser.

  • Maintain the temperature and continue the reaction until approximately 80-90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reaction mixture to 250-280°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • The excess diol will be removed under vacuum, and the viscosity of the molten polymer will increase significantly.

  • Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity (as indicated by the stirrer torque) is achieved.

  • To stop the reaction, remove the heat and introduce nitrogen gas to bring the system back to atmospheric pressure.

  • The molten polymer can be extruded from the reactor under nitrogen pressure and cooled rapidly in a water bath to obtain the solid polymer.

Characterization:

  • The molecular weight and molecular weight distribution of the resulting polyester can be determined by Gel Permeation Chromatography (GPC).

  • Thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm) can be determined by Differential Scanning Calorimetry (DSC).

  • Thermal stability can be assessed by Thermogravimetric Analysis (TGA).

Protocol 2: Synthesis of Aromatic Polyamides via Solution Polycondensation

This protocol describes a general procedure for the synthesis of polyamides from this compound and an aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline) via a low-temperature solution polycondensation method. This method is suitable for producing high molecular weight aromatic polyamides that may be difficult to process in the melt.

Materials:

  • This compound

  • Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc))

  • Anhydrous calcium chloride (CaCl2) or lithium chloride (LiCl) (optional, to enhance solubility)

  • Pyridine (as an acid scavenger)

  • Triphenyl phosphite (as a condensing agent)

  • High-purity nitrogen gas

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-water bath).

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in the anhydrous polar aprotic solvent. If using, add the anhydrous salt (CaCl2 or LiCl) and stir until dissolved.

  • Cool the solution to 0-5°C using a low-temperature bath.

  • In a separate flask, dissolve an equimolar amount of this compound in the same anhydrous solvent.

  • Slowly add the this compound solution to the cooled diamine solution with vigorous stirring.

  • Add pyridine and triphenyl phosphite to the reaction mixture.

  • Allow the reaction to proceed at 0-5°C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitate the polyamide by pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomers and salts, and then wash with hot water.

  • Dry the final polymer product in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization:

  • The inherent viscosity of the polyamide can be measured in a suitable solvent (e.g., DMAc with 5% LiCl) to estimate the molecular weight.

  • The structure of the polymer can be confirmed using FTIR and NMR spectroscopy.

  • Thermal properties (Tg and thermal stability) can be determined by DSC and TGA.

  • Mechanical properties can be measured on films cast from the polymer solution.

Visualizations

experimental_workflow_polyester cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation start Charge Reactants: - this compound - Diol - Catalyst heat1 Heat to 180-200°C under N2 start->heat1 collect_etoh Collect Ethanol heat1->collect_etoh check_etoh ~90% Theoretical Ethanol Collected? collect_etoh->check_etoh heat2 Increase Temp to 250-280°C & Apply Vacuum check_etoh->heat2 Yes remove_diol Remove Excess Diol heat2->remove_diol viscosity_increase Monitor Viscosity Increase remove_diol->viscosity_increase end_reaction End Reaction viscosity_increase->end_reaction extrude Extrude and Cool Polymer end_reaction->extrude

Caption: Workflow for Two-Stage Melt Polycondensation of Polyesters.

experimental_workflow_polyamide cluster_synthesis Polymer Synthesis cluster_purification Purification dissolve_diamine Dissolve Aromatic Diamine in Anhydrous Solvent cool Cool to 0-5°C dissolve_diamine->cool add_diester Add this compound Solution cool->add_diester add_reagents Add Pyridine and Triphenyl Phosphite add_diester->add_reagents react React at 0-5°C, then Warm to Room Temperature add_reagents->react precipitate Precipitate Polymer in Methanol react->precipitate filter_wash Filter and Wash with Methanol and Water precipitate->filter_wash dry Dry Polymer in Vacuum Oven filter_wash->dry

Caption: Workflow for Solution Polycondensation of Polyamides.

logical_relationship cluster_polymers High-Performance Polymers cluster_properties Resulting Properties monomer This compound (Rigid Biphenyl Core) polyesters Polyesters monomer->polyesters polyamides Polyamides monomer->polyamides lcps Liquid Crystal Polymers monomer->lcps thermal High Thermal Stability polyesters->thermal mechanical Excellent Mechanical Strength polyesters->mechanical polyamides->thermal polyamides->mechanical lcps->thermal lcps->mechanical liquid_crystal Liquid Crystalline Behavior lcps->liquid_crystal

Caption: Structure-Property Relationship of this compound Polymers.

References

Application Notes and Protocols: Diethyl 4,4'-Biphenyldicarboxylate in Condensation Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl 4,4'-biphenyldicarboxylate as a monomer in condensation polymerization for the synthesis of polyesters. The resulting polymers, containing a rigid biphenyl unit, exhibit enhanced thermal and mechanical properties, making them suitable for various applications, including in the field of drug delivery.

Introduction to this compound for Polyester Synthesis

This compound is an aromatic diester monomer that can be used to synthesize polyesters with high thermal stability and mechanical strength. The rigid biphenyl moiety in the polymer backbone contributes to a higher glass transition temperature (Tg) and melting temperature (Tm) compared to polyesters derived from aliphatic dicarboxylic acids. These characteristics make biphenyl-containing polyesters attractive for applications requiring robust materials.

In the context of drug development, polyesters are widely utilized due to their biocompatibility and biodegradability.[1][2] While aliphatic polyesters are common, the incorporation of aromatic units like 4,4'-biphenyldicarboxylate can modulate the polymer's properties, such as degradation rate and drug-polymer interactions, offering a platform for developing advanced drug delivery systems.[3]

Polymer Synthesis: Two-Stage Melt Polycondensation

The most common method for synthesizing high molecular weight polyesters from this compound and a diol (e.g., ethylene glycol) is a two-stage melt polycondensation process. This method involves an initial transesterification step followed by a polycondensation step under high vacuum and temperature.

Overall Reaction Scheme

Condensation_Polymerization cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomer1 This compound Prepolymer Oligomers + Ethanol Monomer1->Prepolymer Heat (e.g., 180-220°C) - Ethanol Monomer2 Diol (e.g., Ethylene Glycol) Monomer2->Prepolymer Catalyst Catalyst (e.g., Ti(OBu)4) Catalyst->Prepolymer Polymer High Molecular Weight Polyester + Diol Prepolymer->Polymer Increased Heat (e.g., 240-280°C) High Vacuum - Excess Diol Nanoparticle_Formulation Polymer_Solution Polyester + Drug in Organic Solvent Emulsion Oil-in-Water Emulsion Polymer_Solution->Emulsion Aqueous_Phase Aqueous Phase with Surfactant Aqueous_Phase->Emulsion Evaporation Solvent Evaporation Emulsion->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles Purification Purification (e.g., Centrifugation) Nanoparticles->Purification Final_Product Lyophilized Nanoparticles Purification->Final_Product

References

Application Notes and Protocols for the Synthesis of Biphenyl-Based Liquid Crystals for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biphenyl derivatives are a cornerstone in the development of thermotropic liquid crystals due to their rigid, calamitic (rod-like) structure, which promotes the formation of anisotropic mesophases. Diethyl 4,4'-biphenyldicarboxylate serves as a versatile and readily available precursor for the synthesis of a diverse library of liquid crystalline materials. By modifying the terminal ester groups, it is possible to precisely tune the mesomorphic properties, leading to the formation of specific liquid crystal phases, such as nematic and smectic phases. This control over the phase behavior is of paramount importance in the field of drug delivery, where the distinct structural characteristics of these phases can be harnessed for the controlled release and targeted delivery of therapeutic agents.

These application notes provide detailed protocols for the modification of this compound to generate biphenyl-based liquid crystals with tailored phase behaviors. The protocols are intended for researchers and scientists in materials science and drug development.

Key Concepts: Structure-Property Relationships

The liquid crystalline behavior of biphenyl derivatives is governed by a delicate balance of intermolecular forces, which are dictated by the molecular structure. The rigid biphenyl core provides the necessary anisotropy, while the terminal flexible chains and polar groups influence the stability and type of the mesophase.

  • Influence of Terminal Alkyl Chains: The length of the terminal alkyl or alkoxy chains significantly impacts the mesophase stability and the transition temperatures. Generally, increasing the chain length enhances the stability of more ordered smectic phases due to increased van der Waals interactions.

  • Influence of Polar Terminal Groups: The introduction of polar terminal groups, such as cyano or nitro groups, can lead to strong dipole moments, which in turn affect the intermolecular interactions and can promote the formation of specific mesophases.[1][2][3] The planarity of the molecule also plays a crucial role; more planar structures tend to pack more efficiently, favoring the formation of more ordered smectic phases.[1][2]

Experimental Protocols

Protocol 1: Saponification of this compound to 4,4'-Biphenyldicarboxylic Acid

This protocol outlines the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, a key intermediate for subsequent esterification reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Addition of Base: Prepare a solution of NaOH or KOH in water and add it to the flask. An excess of the hydroxide is typically used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl ether to remove any unreacted starting material.

  • Acidification: Acidify the aqueous phase with concentrated HCl until a white precipitate of 4,4'-biphenyldicarboxylic acid is formed.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent, such as methanol.

Protocol 2: Fischer Esterification of 4,4'-Biphenyldicarboxylic Acid with Functionalized Alcohols

This protocol describes the synthesis of biphenyl esters with varying terminal chains via the acid-catalyzed esterification of 4,4'-biphenyldicarboxylic acid.

Materials:

  • 4,4'-Biphenyldicarboxylic acid

  • Desired alcohol (e.g., long-chain alkanols, functionalized alcohols)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Toluene (for azeotropic removal of water, optional)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Round-bottom flask, Dean-Stark apparatus (optional), reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4,4'-biphenyldicarboxylic acid and a large excess of the desired alcohol. The alcohol can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring. If using a solvent like toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium towards the ester product.

  • Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester. The product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the phase transition temperatures for a homologous series of 4,4'-dialkoxybiphenyls, illustrating the effect of alkyl chain length on the liquid crystal phases.

Table 1: Phase Transition Temperatures of a Homologous Series of 4,4'-Dialkoxybiphenyls

Number of Carbon Atoms (n) in Alkoxy ChainCrystal to Smectic C (Cr-SmC) Transition (°C)Smectic C to Smectic A (SmC-SmA) Transition (°C)Smectic A to Nematic (SmA-N) Transition (°C)Nematic to Isotropic (N-I) Transition (°C)
6---120.0
8--102.4139.6
10149.8227.1-262.3
12----
14----
16----

Data compiled from various sources for illustrative purposes. Actual values may vary based on experimental conditions and purity.[4]

Visualization of Concepts

To better understand the relationship between molecular modification and the resulting liquid crystal phase, the following diagrams are provided.

Synthesis_Workflow cluster_modification Chemical Modification cluster_characterization Phase Characterization start This compound Hydrolysis (Saponification) Hydrolysis (Saponification) start->Hydrolysis (Saponification) NaOH/H2O intermediate 4,4'-Biphenyldicarboxylic Acid esterification Fischer Esterification with R-OH intermediate->esterification H+ catalyst product 4,4'-Bis(alkoxycarbonyl)biphenyl (Target Liquid Crystal) esterification->product phase_formation Self-Assembly into Liquid Crystal Phases product->phase_formation nematic Nematic Phase phase_formation->nematic smectic Smectic Phase phase_formation->smectic Hydrolysis (Saponification)->intermediate

Caption: Synthetic workflow for modifying this compound.

Structure_Property_Relationship cluster_molecular_structure Molecular Structure cluster_intermolecular_forces Intermolecular Forces cluster_lc_phase Liquid Crystal Phase biphenyl_core Rigid Biphenyl Core pi_pi_stacking π-π Stacking biphenyl_core->pi_pi_stacking terminal_chains Terminal Chains (e.g., Alkyl, Polar Groups) van_der_waals Van der Waals Interactions terminal_chains->van_der_waals dipole_dipole Dipole-Dipole Interactions terminal_chains->dipole_dipole smectic Smectic Phase (Positional & Orientational Order) van_der_waals->smectic Increased chain length favors dipole_dipole->smectic Strong dipoles can favor nematic Nematic Phase (Orientational Order) pi_pi_stacking->nematic pi_pi_stacking->smectic

Caption: Influence of molecular structure on liquid crystal phase formation.

Applications in Drug Delivery

The distinct structures of nematic and smectic phases offer unique advantages for drug delivery applications.

  • Nematic Phases: The lower viscosity and higher molecular mobility in the nematic phase can be beneficial for formulating drug-loaded microdroplets or for applications where faster drug release is desired.

  • Smectic Phases: The layered structure of smectic phases provides a more ordered matrix, which can be utilized for sustained and controlled drug release. The drug molecules can be intercalated within the smectic layers, and their diffusion out of the matrix is hindered, leading to a prolonged release profile. The stability and resemblance of lamellar smectic phases to skin structures make them particularly suitable for transdermal drug delivery systems.[5]

The choice of the liquid crystal phase will depend on the specific requirements of the drug delivery system, including the desired release kinetics, the nature of the drug molecule, and the route of administration.

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Organic solvents are flammable; avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The modification of this compound provides a versatile platform for the synthesis of liquid crystals with tunable properties. By carefully selecting the terminal functional groups, researchers can design materials with specific nematic or smectic phases, which have significant potential in the development of advanced drug delivery systems. The protocols and concepts outlined in these application notes serve as a foundation for further research and development in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl 4,4'-biphenyldicarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve cross-coupling reactions to form the biphenyl core. The primary routes include:

  • Suzuki-Miyaura Coupling: This is a versatile and widely used method involving the palladium-catalyzed reaction of an aryl boronic acid or ester with an aryl halide. For this synthesis, it typically involves the coupling of ethyl 4-bromobenzoate with 4-(ethoxycarbonyl)phenylboronic acid or its corresponding pinacol ester.[1][2][3]

  • Ullmann Condensation: This classic method uses a copper catalyst to couple two molecules of an aryl halide, in this case, ethyl 4-iodobenzoate or ethyl 4-bromobenzoate.[4][5] Traditional Ullmann reactions often require high temperatures, but modern variations with specific ligands can proceed under milder conditions.

  • Grignard Reagent Coupling: This approach involves the formation of a Grignard reagent from an aryl halide (e.g., ethyl 4-bromobenzoate) and its subsequent coupling, often catalyzed by a transition metal like nickel or palladium.[6][7][8][9]

Q2: I am experiencing a very low yield in my Suzuki coupling reaction. What are the first things I should check?

A2: Low yields in Suzuki couplings are a common issue. Here are the initial troubleshooting steps:

  • Reagent Quality: Ensure the purity and stability of your reagents. Boronic acids and their esters can degrade over time, especially if exposed to air and moisture.[10] The palladium catalyst and phosphine ligands are also susceptible to degradation and oxidation.[10]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that your solvents are properly degassed.[10][11]

  • Reaction Conditions: Verify the reaction temperature and time. Some Suzuki couplings require elevated temperatures to proceed efficiently. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10][12]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Several side reactions can compete with the desired cross-coupling, leading to a lower yield of the final product. These include:

  • Homocoupling: This is the self-coupling of the starting materials to form symmetrical biphenyls (e.g., coupling of two molecules of ethyl 4-bromobenzoate or two molecules of the boronic acid derivative). This is often promoted by the presence of oxygen.[13][14]

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom. This is a major side reaction, particularly with electron-deficient boronic acids.[10]

  • Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.

Q4: How can I purify the crude this compound?

A4: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for recrystallization of esters include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[12][15][16][17][18]

  • Column Chromatography: Silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system can be determined by running a TLC of the crude product.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Action
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a more active catalyst system if using less reactive starting materials (e.g., aryl chlorides).[13]
Poor Reagent Quality Use high-purity starting materials. Check the integrity of the boronic acid/ester, as they can degrade.
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[11]
Inappropriate Base The choice of base is crucial for the transmetalation step. Common bases for Suzuki coupling include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates and solvent.[11]
Incorrect Solvent The solvent affects the solubility of reagents and the stability of the catalyst. Common solvents for Suzuki coupling include toluene, dioxane, and THF, often with the addition of water.[11][13]
Suboptimal Temperature If the reaction is sluggish, gradually increase the temperature. Monitor for potential decomposition at higher temperatures.[11]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.
Protodeboronation of Boronic Ester Use a milder base or consider converting the boronic acid to a more stable derivative like a pinacol ester.[10]
Product Purity Issues
Problem Potential Cause Troubleshooting Action
Presence of Starting Materials Incomplete reaction.Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion.
Homocoupled Byproducts Presence of oxygen; inefficient catalyst.Improve degassing procedures. Consider using a different palladium source or ligand.
Difficulty in Purification Inappropriate recrystallization solvent.Screen a variety of solvents and solvent mixtures to find the optimal system for recrystallization.[12][15][16][17][18]
Co-elution during column chromatography.Adjust the polarity of the mobile phase. Consider using a different stationary phase if separation on silica gel is poor.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl 4-bromobenzoate

  • 4-(Ethoxycarbonyl)phenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • To a round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 4-(ethoxycarbonyl)phenylboronic acid pinacol ester (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v) to the flask.

  • In a separate vial, dissolve palladium(II) acetate (e.g., 2 mol%) and triphenylphosphine (e.g., 4 mol%) in degassed toluene.

  • Add the catalyst solution to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).[19]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Ester, and Base inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvents inert->solvent catalyst Add Catalyst Solution solvent->catalyst heat Heat to Reflux with Stirring catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify product Pure Diethyl 4,4'- biphenyldicarboxylate purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling synthesis.

Troubleshooting_Low_Yield start Low Yield Observed reagents Check Reagent Quality (Purity, Stability) start->reagents atmosphere Verify Inert Atmosphere (Degassing, Purging) start->atmosphere conditions Optimize Reaction Conditions (Temperature, Time, Base, Solvent) start->conditions purification Review Purification Method (Recrystallization Solvent, Chromatography) start->purification solution Improved Yield reagents->solution atmosphere->solution side_reactions Investigate Side Reactions (Homocoupling, Protodeboronation) conditions->side_reactions conditions->solution side_reactions->solution purification->solution

Caption: Logical workflow for troubleshooting low reaction yields.

References

Common side reactions and byproducts in Diethyl 4,4'-biphenyldicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 4,4'-biphenyldicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are transition-metal catalyzed cross-coupling reactions. The two most common approaches are the Suzuki-Miyaura coupling and the Ullmann reaction. The Suzuki coupling typically involves the reaction of an aryl halide (e.g., ethyl 4-bromobenzoate) with an arylboronic acid in the presence of a palladium catalyst and a base. The Ullmann reaction generally involves the copper-catalyzed coupling of two molecules of an aryl halide (e.g., ethyl 4-iodobenzoate).

Q2: What are the typical starting materials for these syntheses?

A2: For a Suzuki coupling, the common starting materials are ethyl 4-bromobenzoate or ethyl 4-iodobenzoate and 4-(ethoxycarbonyl)phenylboronic acid. For an Ullmann reaction, a typical starting material is ethyl 4-iodobenzoate, which undergoes homocoupling.

Q3: What are the major side reactions I should be aware of?

A3: Common side reactions include homocoupling of the starting materials, dehalogenation of the aryl halide, and protodeboronation of the boronic acid (in the case of Suzuki coupling).[1] In Ullmann reactions, the formation of byproducts can occur, and the reaction often requires high temperatures.[2]

Q4: How can I purify the final product?

A4: this compound is a solid that can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of solvents like hexane and ethyl acetate. Column chromatography can also be employed for purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential Causes:

  • Inactive Catalyst: The palladium or copper catalyst may have degraded due to improper storage or handling.

  • Poor Quality Reagents: Starting materials may be impure or degraded. Boronic acids, in particular, can be susceptible to decomposition.

  • Insufficient Reaction Temperature: The reaction may not have reached the necessary temperature for the coupling to occur efficiently. Ullmann reactions, in particular, often require high temperatures.[2]

  • Presence of Oxygen: For Suzuki couplings, oxygen can deactivate the palladium catalyst.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the reaction's success and can significantly impact the yield.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use freshly purchased or properly stored reagents.

    • Assess the purity of starting materials using techniques like NMR or GC-MS.

  • Optimize Reaction Conditions:

    • Ensure the reaction is heated to the appropriate temperature. For Suzuki couplings, this is typically in the range of 80-120 °C. For Ullmann reactions, temperatures can be significantly higher.

    • For Suzuki couplings, thoroughly degas the solvent and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.

  • Screen Catalysts, Ligands, and Bases:

    • If using a palladium catalyst, try different phosphine ligands, as they can have a significant effect on reactivity.

    • Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF).

Issue 2: Presence of Significant Amounts of Byproducts

Potential Byproducts:

  • Homocoupling Products: Biphenyl (from the boronic acid in Suzuki coupling) or this compound (from the aryl halide in both reactions).

  • Dehalogenated Starting Material: Ethyl benzoate.

  • Protodeboronated Starting Material: Ethyl 4-(dihydroxyboryl)benzoate.

Troubleshooting Steps:

  • Minimize Homocoupling:

    • In Suzuki coupling, use a slight excess of the boronic acid.

    • Ensure an oxygen-free environment, as oxygen can promote homocoupling of the boronic acid.[1]

  • Prevent Dehalogenation:

    • This side reaction can be promoted by certain bases and high temperatures. Consider using a milder base or lowering the reaction temperature if possible.

  • Reduce Protodeboronation:

    • Use anhydrous solvents and reagents, as water can facilitate this side reaction.[1]

    • Employ milder bases like potassium phosphate (K₃PO₄).

Data Presentation

Table 1: Common Side Products in this compound Synthesis

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Common Method of Formation
BiphenylC₁₂H₁₀154.21Homocoupling of phenylboronic acid (Suzuki)
Ethyl BenzoateC₉H₁₀O₂150.17Dehalogenation of ethyl 4-halobenzoate
4,4'-Biphenyldicarboxylic acidC₁₄H₁₀O₄242.23Hydrolysis of the diethyl ester product

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling for this compound Synthesis

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 4-bromobenzoate

  • 4-(Ethoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), 4-(ethoxycarbonyl)phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solution of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene.

  • Add a mixture of ethanol and water (e.g., 3:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Reagents (Aryl Halide, Boronic Acid/Copper) Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Solvent Choose Solvent (e.g., Toluene, DMF) Solvent->Setup Catalyst Select Catalyst & Base (e.g., Pd(OAc)2, K2CO3) Catalyst->Setup Heating Heat to Reaction Temp. Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract Product Quench->Extraction Purification Purify Product (Recrystallization) Extraction->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions cluster_byproducts Common Byproducts Main Desired Product (this compound) ArylHalide Aryl Halide (e.g., Ethyl 4-bromobenzoate) ArylHalide->Main Copper Copper (Ullmann Reaction) Homocoupling Homocoupling Product ArylHalide->Homocoupling Self-coupling Dehalogenation Dehalogenated Product ArylHalide->Dehalogenation Loss of Halogen BoronicAcid Arylboronic Acid (Suzuki Coupling) BoronicAcid->Main BoronicAcid->Homocoupling Self-coupling Protodeboronation Protodeboronated Product BoronicAcid->Protodeboronation Loss of Boronic Acid Group

Caption: Common side reactions in the synthesis of this compound.

References

Technical Support Center: Purification of Crude Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on purifying crude Diethyl 4,4'-biphenyldicarboxylate. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route used. If prepared via Fischer esterification of 4,4'-biphenyldicarboxylic acid, impurities may include:

  • Unreacted 4,4'-biphenyldicarboxylic acid: Due to incomplete esterification.

  • Monoethyl 4,4'-biphenyldicarboxylate: The mono-esterified product.

  • Residual acid catalyst: Such as sulfuric acid or p-toluenesulfonic acid.

  • Polymeric byproducts: From side reactions at high temperatures.

If synthesized via a Suzuki coupling reaction between a halobenzoate and a phenylboronic acid derivative, impurities could include:

  • Unreacted starting materials: The halobenzoate and the phenylboronic acid.

  • Homo-coupled byproducts: Biphenyls formed from the coupling of two molecules of the same starting material.

  • Residual palladium catalyst and ligands.

Q2: What is the general appearance of pure this compound?

A2: Pure this compound is typically a colorless to pale yellow solid or liquid, depending on the temperature and purity.[1]

Q3: What are the recommended purification techniques for crude this compound?

A3: The most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: How can I monitor the purity of my sample during purification?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. A ¹H NMR spectrum of pure this compound will show characteristic peaks for the aromatic and ethyl protons.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solvent may be too nonpolar for the compound, or the solution is cooling too rapidly.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol if you are using a nonpolar solvent like hexanes) until the solution becomes slightly cloudy, then add a few drops of the first solvent to clarify.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[2]

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Add a seed crystal of pure this compound to the cooled solution.

Issue 2: Low recovery of the purified product.

  • Potential Cause: Using too much solvent, or the compound is significantly soluble in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.

    • Try a different solvent or a solvent mixture. A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[3]

    • Partially evaporate the solvent from the filtrate to concentrate it and obtain a second crop of crystals.

Issue 3: The purified crystals are colored.

  • Potential Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount as it can also adsorb some of your product.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.[2]

Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Potential Cause: The chosen eluent system is not optimal.

  • Solution:

    • Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired compound. A common eluent system for esters is a mixture of ethyl acetate and hexanes.[4]

    • Use a gradient elution. Start with a less polar solvent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 20% ethyl acetate in hexanes). This can help to first elute nonpolar impurities and then your product, leaving more polar impurities on the column.

    • Ensure the column is packed properly to avoid channeling.

Issue 2: The compound is not eluting from the column.

  • Potential Cause: The eluent is not polar enough, or the compound has decomposed on the silica gel.

  • Solution:

    • Gradually increase the polarity of the eluent.

    • Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If a new spot appears, your compound may be decomposing. In this case, you can try using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.[4]

Issue 3: The compound elutes too quickly with the solvent front.

  • Potential Cause: The eluent is too polar.

  • Solution:

    • Start with a much less polar eluent system. For example, begin with pure hexanes and gradually add ethyl acetate.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly and persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[5]

  • Elution:

    • Start eluting with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemExpected Outcome
RecrystallizationEthanol/WaterFormation of colorless crystals upon cooling.
RecrystallizationEthyl Acetate/HexanesFormation of colorless crystals upon cooling.[6]
Column ChromatographyGradient of Ethyl Acetate in Hexanes (5% to 20%)Separation of nonpolar impurities, followed by the product, and then polar impurities.

Mandatory Visualization

experimental_workflow crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution filtration Hot Gravity Filtration (if necessary) dissolution->filtration crystallization Induce Crystallization (Cooling / Antisolvent) filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Purification Issue oiling_out Product Oils Out start->oiling_out Recrystallization low_yield Low Yield start->low_yield Recrystallization poor_separation Poor Separation start->poor_separation Column Chromatography solution1 Slow Cooling / Use Seed Crystal oiling_out->solution1 solution2 Use Minimal Solvent / Cool Thoroughly low_yield->solution2 solution3 Optimize Eluent with TLC / Gradient Elution poor_separation->solution3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Polymerization of Diethyl 4,4'-Biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the successful polymerization of diethyl 4,4'-biphenyldicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the polymerization of this compound?

A1: The polymerization of this compound, an aromatic diester, is typically achieved through a two-stage melt polycondensation reaction with a diol (e.g., ethylene glycol, 1,4-butanediol).[1][2]

  • Stage 1: Transesterification: The this compound monomer reacts with an excess of a diol at elevated temperatures in the presence of a catalyst. This stage involves the substitution of the ethyl groups on the monomer with the diol, forming a bis(hydroxyalkyl) biphenyldicarboxylate oligomer and releasing ethanol as a byproduct.[1][3]

  • Stage 2: Polycondensation: The temperature is further increased, and a high vacuum is applied. The hydroxyl-terminated oligomers react with each other, eliminating the diol (e.g., ethylene glycol) to build high molecular weight polymer chains.[4][5] The removal of the diol byproduct is crucial to drive the reaction toward completion.[6]

Q2: What are the most common catalysts for this type of transesterification and polycondensation?

A2: A variety of metal-containing compounds are effective catalysts. Common choices include:

  • Titanium compounds: Tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS) are highly active.[3][7] However, they can sometimes lead to polymer discoloration (yellowing) at high temperatures.[7]

  • Tin compounds: Dibutyltin(IV) oxide (DBTO) is another effective catalyst.[3]

  • Antimony compounds: Antimony trioxide (Sb₂O₃) is a widely used catalyst, particularly in the synthesis of aromatic polyesters like PET.[8][9] The choice of catalyst can significantly impact the reaction rate, final molecular weight, and color of the polymer.[3]

Q3: Why is a precise 1:1 stoichiometric ratio of functional groups crucial for achieving high molecular weight?

A3: Step-growth polymerization, such as this polycondensation, is highly sensitive to the stoichiometric balance of the reacting functional groups (in this case, the ester groups from the biphenyldicarboxylate and the hydroxyl groups from the diol).[10] A precise 1:1 ratio is essential because any excess of one monomer will lead to chain ends being capped by that monomer, preventing further chain growth and resulting in a lower final molecular weight.[10][11] Impurities in the monomers can also act as chain terminators, having a similar detrimental effect.[10]

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound.

Problem: Low Molecular Weight of the Final Polymer

  • Question: My polymerization is yielding a polymer with a much lower molecular weight than expected. What are the potential causes and how can I resolve this?

  • Answer: Low molecular weight is a frequent issue in polycondensation reactions. The primary causes and their solutions are outlined below:

Potential Cause Explanation Recommended Solution
Imprecise Stoichiometry An excess of either the diester or the diol monomer leads to premature chain termination. Step-growth polymerization requires a near-perfect 1:1 molar ratio of reactive groups to achieve high molecular weight.[10][11]Accurately weigh high-purity monomers. During the transesterification stage, use a slight excess of the diol (e.g., 1:1.8 to 1:2.2 diester:diol molar ratio) to drive the initial reaction, but ensure this excess is removed during the vacuum polycondensation stage.[2][3]
Monomer Impurities Impurities, especially monofunctional compounds (e.g., mono-ols or mono-esters) or water, can act as chain terminators, capping the growing polymer chains.[10][11]Ensure all monomers and additives are of the highest possible purity. Purify monomers by recrystallization or distillation before use. Thoroughly dry all glassware and run the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]
Inefficient Byproduct Removal The polycondensation stage is an equilibrium reaction. Failure to effectively remove the diol byproduct (e.g., ethylene glycol) will prevent the equilibrium from shifting towards the formation of high molecular weight polymer.[5][6]Ensure a high vacuum (<1 Torr) is achieved and maintained during the second stage. Use an efficient stirring mechanism to increase the surface area of the viscous melt, facilitating byproduct evaporation. Ensure the vacuum line has no leaks.
Insufficient Reaction Time or Temperature The polymerization may not have proceeded to a high enough conversion. Polycondensation reactions require long reaction times at high temperatures to reach high molecular weights.[12]Increase the duration of the polycondensation stage. Monitor the viscosity of the melt (e.g., via stirrer torque) as an indicator of molecular weight build-up.[13] Ensure the reaction temperature is high enough for polymerization but below the polymer's degradation temperature.
Catalyst Deactivation/Insufficiency The catalyst may be inactive or used at too low a concentration, resulting in a slow reaction that does not reach high conversion.Verify the activity of your catalyst. Optimize the catalyst concentration; typically, this is in the range of 200-500 ppm.[3]

Problem: Polymer Discoloration (Yellowing)

  • Question: The resulting polymer is yellow or brown instead of white. What causes this discoloration and how can it be prevented?

  • Answer: Discoloration is typically a sign of thermal degradation or side reactions.

Potential Cause Explanation Recommended Solution
High Reaction Temperature Prolonged exposure to high temperatures, especially above the polymer's thermal stability limit, can cause thermo-oxidative degradation and the formation of colored byproducts.[13]Optimize the temperature profile. Use the minimum temperature required for an effective reaction rate. Avoid excessive heating or prolonged reaction times at the highest temperature.[13]
Catalyst Type Certain catalysts, particularly titanium-based ones, can cause more significant coloration in the final polymer compared to others.[3][7]If polymer color is critical, consider using catalysts known to produce lighter-colored products, such as certain tin or antimony compounds.[8] The concentration of the catalyst can also play a role.
Presence of Oxygen Oxygen in the reactor can lead to oxidation of the monomers or the polymer backbone at high temperatures, forming chromophores (color-causing groups).[14]Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire reaction process, from initial monomer charging to final polymer cooling.[5]
Monomer Impurities Impurities present in the monomers can degrade at high temperatures and lead to color formation.Use high-purity monomers.

Experimental Protocols

Protocol: Two-Stage Melt Polycondensation

This protocol provides a general method for synthesizing aromatic polyesters from this compound and a diol like 1,4-butanediol.

Materials:

  • This compound (high purity)

  • 1,4-butanediol (BDO) (high purity, anhydrous)

  • Catalyst (e.g., Tetrabutyl titanate (TBT), 200-400 ppm)

  • Antioxidant (optional, e.g., Irganox 1010)

Procedure:

  • Reactor Setup:

    • Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen/vacuum inlet, and a distillation condenser to collect byproducts.

    • Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a flow of dry nitrogen.

  • Stage 1: Transesterification (Ester Interchange)

    • Charge the reactor with this compound and 1,4-butanediol in a 1:2 molar ratio.[2] Add the catalyst and antioxidant.

    • Begin stirring and purge the system with dry nitrogen for at least 30 minutes to remove any residual oxygen.

    • Heat the reaction mixture under a slow nitrogen flow to approximately 180-200°C.[15]

    • Ethanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until the distillation of ethanol ceases (typically 2-4 hours).

  • Stage 2: Polycondensation

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr. This must be done carefully to avoid vigorous boiling and loss of oligomers.

    • During this stage, the excess 1,4-butanediol will be removed, and the viscosity of the reaction mixture will increase significantly as the polymer chains grow.

    • Continue the reaction under high temperature and full vacuum for another 3-5 hours. The reaction is considered complete when the stirrer torque reaches a stable maximum, indicating that the molecular weight is no longer increasing.[13]

  • Polymer Recovery:

    • Discontinue heating and break the vacuum by introducing nitrogen into the reactor.

    • Extrude or remove the molten polymer from the reactor and allow it to cool.

    • The resulting polymer can be pelletized or ground for further analysis and processing.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected impact of key reaction parameters on polymer properties. The data is representative for aromatic polyester synthesis and should be used as a guideline for optimization.

Table 1: Effect of Catalyst Type and Concentration on Polymer Properties

CatalystConcentration (ppm)Typical Reaction Time (Stage 2)Final Mₙ ( g/mol )Coloration
Tetrabutyl titanate (TBT)4003 hours~35,000Moderate Yellowing[3]
Titanium(IV) isopropoxide (TIS)4002.5 hours~40,000Significant Yellowing[3][7]
Dibutyltin(IV) oxide (DBTO)4004 hours~30,000Low/Slight Yellowing[3]
Antimony Trioxide (Sb₂O₃)3005 hours~38,000Very Low/White

Table 2: Effect of Polycondensation Temperature and Time on Molecular Weight

Temperature (°C)Time (hours)Vacuum (Torr)Final Mₙ ( g/mol )Notes
2302<115,000Incomplete reaction, low conversion.
2305<128,000Higher conversion, moderate MW.
2503<136,000Faster reaction rate at higher temp.
2505<141,000High conversion, high MW.
2703<139,000Risk of thermal degradation and discoloration begins to increase significantly.[13]

Visual Guides & Workflows

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_workflow Experimental Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Monomer Purification & Reactor Setup B Stage 1: Transesterification (180-200°C, N₂) A->B Charge Reactor C Stage 2: Polycondensation (220-250°C, Vacuum) B->C Remove Ethanol D Polymer Extrusion & Cooling C->D High Viscosity Reached E Characterization (GPC, DSC, NMR) D->E Obtain Solid Polymer

Caption: General workflow for two-stage melt polymerization.

G problem problem decision decision solution solution p1 Problem: Low Molecular Weight d1 Was 1:1 Stoichiometry Ensured? p1->d1 d2 Was High Vacuum (<1 Torr) Maintained? d1->d2 Yes s1 Solution: Recalculate & re-weigh monomers. Ensure excess diol is removed. d1->s1 No d3 Was Reaction Time Sufficient? d2->d3 Yes s2 Solution: Check vacuum pump & lines for leaks. Improve stirring for better evaporation. d2->s2 No d4 Are Monomers High Purity? d3->d4 Yes s3 Solution: Increase polycondensation time. Monitor stirrer torque to gauge MW. d3->s3 No s4 Solution: Purify monomers via recrystallization or distillation before use. d4->s4 No

Caption: Troubleshooting decision tree for low molecular weight.

References

Technical Support Center: Scaling Up Diethyl 4,4'-biphenyldicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up production of Diethyl 4,4'-biphenyldicarboxylate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: There are two main synthetic pathways for the large-scale production of this compound:

  • Route 1: Suzuki-Miyaura Coupling followed by Esterification. This involves the palladium-catalyzed cross-coupling of a 4-halobenzoate ester with a 4-ethoxycarbonylphenylboronic acid (or vice versa). This method is valued for its versatility.[1]

  • Route 2: Oxidation of 4,4'-dialkylbiphenyl followed by Fischer Esterification. This route starts with a more readily available biphenyl precursor, such as 4,4'-dimethylbiphenyl, which is first oxidized to 4,4'-biphenyldicarboxylic acid. The diacid is then esterified with ethanol in the presence of an acid catalyst.[2]

Q2: What are the most common impurities I might encounter in my final product?

A2: Common impurities can include unreacted 4,4'-biphenyldicarboxylic acid, the monoester (ethyl 4'-carboxy-[1,1'-biphenyl]-4-carboxylate), and byproducts from side reactions.[3] Depending on the synthetic route, you may also find residual palladium catalyst or starting materials from the coupling reaction.[1]

Q3: How can I effectively purify the crude this compound on a larger scale?

A3: Purification is typically achieved through recrystallization from a suitable solvent or a mixture of solvents.[3] For industrial-scale production, fractional distillation under reduced pressure can also be an effective method to remove impurities.[2] The choice of solvent for recrystallization is critical and should be selected based on the solubility of the diethyl ester versus its impurities.

Q4: What are the key safety considerations when scaling up the synthesis?

A4: The primary safety concerns involve handling flammable solvents like ethanol and potentially toluene, as well as corrosive acids such as sulfuric acid.[2] At a larger scale, the risks of fire and chemical burns are magnified. It is crucial to use properly designed reactors with adequate ventilation and to ensure all personnel are equipped with appropriate personal protective equipment. Pressure management within the reactor, especially during heating, is also a critical safety parameter to control.

Troubleshooting Guides

Low Product Yield

Issue: The yield of this compound is significantly lower than expected.

Potential CauseRecommended Solution
Incomplete Suzuki Coupling Reaction Optimize catalyst and ligand choice, ensure an inert atmosphere to prevent catalyst deactivation, and verify the purity of reagents.[1]
Equilibrium Favoring Reactants in Fischer Esterification Use a large excess of ethanol (5-10 fold molar excess) to drive the equilibrium towards the product. Continuously remove water using a Dean-Stark apparatus or by operating under vacuum.[2][4]
Insufficient Catalyst in Esterification Increase the loading of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) incrementally.[3]
Low Reaction Temperature Gradually increase the reaction temperature for either the coupling or esterification step while monitoring for the formation of byproducts.[1][3]
Product Loss During Work-up Optimize extraction and purification procedures. If the product precipitates during aqueous work-up, minimize the amount of water used or perform the work-up at a slightly elevated temperature.[3]
Product Purity Issues

Issue: The final product is not of the desired purity.

Potential CauseRecommended Solution
Presence of Unreacted 4,4'-Biphenyldicarboxylic Acid Drive the esterification reaction to completion by extending the reaction time or increasing the excess of ethanol. The starting diacid is generally less soluble in organic solvents, so a carefully chosen recrystallization solvent should leave it behind.[3]
Presence of Monoester Ensure vigorous and efficient mixing, especially at a larger scale, to promote the second esterification. Extend the reaction time.[2]
Homocoupling Side Products (from Suzuki Coupling) Improve the degassing procedure to remove oxygen, which can promote homocoupling. Consider using a direct Pd(0) catalyst source.[1]
Product Discoloration High reaction temperatures can lead to decomposition or charring, particularly during esterification with a strong acid catalyst. Lower the reaction temperature and consider using a milder catalyst like p-toluenesulfonic acid.[2][4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis

This protocol outlines a general procedure for the palladium-catalyzed synthesis of the biphenyl core.

Materials:

  • 4-Bromobenzoate ester

  • 4-Ethoxycarbonylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, THF)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To an appropriately sized reactor equipped with a condenser, overhead stirrer, and nitrogen inlet, add the 4-bromobenzoate ester, 4-ethoxycarbonylphenylboronic acid, and the chosen solvent.

  • Degas the mixture by bubbling nitrogen through it for at least 30 minutes.

  • Under a nitrogen atmosphere, add the palladium catalyst and the base.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be taken to the next step or purified by column chromatography.[1]

Protocol 2: Fischer Esterification of 4,4'-Biphenyldicarboxylic Acid

This protocol details the esterification of the diacid to the final product.

Materials:

  • 4,4'-Biphenyldicarboxylic acid

  • Anhydrous ethanol (large excess)

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • Charge a reactor equipped with a Dean-Stark trap, condenser, and overhead stirrer with 4,4'-biphenyldicarboxylic acid, anhydrous ethanol, and toluene.

  • Slowly add the acid catalyst while stirring.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, and the reaction is deemed complete by TLC or HPLC.

  • Cool the reaction mixture and remove the excess ethanol and toluene under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by recrystallization or vacuum distillation.[2][3]

Visualizations

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_catalyst Troubleshooting Catalyst Issues cluster_workup Minimizing Work-up Losses start Low Product Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction catalyst_issue Catalyst Issue? start->catalyst_issue workup_loss Loss During Work-up? start->workup_loss increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time excess_reagent Use Excess Reagent (e.g., Ethanol) incomplete_reaction->excess_reagent remove_water Efficiently Remove Water (Esterification) incomplete_reaction->remove_water check_activity Check Catalyst Activity/ Purity catalyst_issue->check_activity increase_loading Increase Catalyst Loading catalyst_issue->increase_loading optimize_ligand Optimize Ligand (Suzuki Coupling) catalyst_issue->optimize_ligand ensure_inert Ensure Inert Atmosphere (Suzuki Coupling) catalyst_issue->ensure_inert optimize_extraction Optimize Extraction Solvents workup_loss->optimize_extraction minimize_transfers Minimize Material Transfers workup_loss->minimize_transfers adjust_workup_temp Adjust Work-up Temperature workup_loss->adjust_workup_temp

References

Removing impurities from Diethyl 4,4'-biphenyldicarboxylate before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4,4'-biphenyldicarboxylate, focusing on the critical step of impurity removal prior to polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Starting Materials: Unreacted precursors such as 4,4'-biphenyldicarboxylic acid or ethanol.

  • Byproducts of Synthesis: Mono-esterified products like ethyl 4-biphenylcarboxylate, and products from side reactions. In syntheses starting from p-xylene, byproducts can include derivatives of benzoic acid, phenol, and other aromatic esters.[1]

  • Degradation Products: Hydrolysis of the ester groups can lead to the formation of 4,4'-biphenyldicarboxylic acid and ethanol, especially in the presence of moisture.

Q2: Why is it crucial to purify this compound before polymerization?

A2: The purity of monomers is paramount for achieving high molecular weight polymers with desired properties. Impurities can:

  • Act as Chain Terminators: Monofunctional impurities, such as ethyl 4-biphenylcarboxylate, will cap the growing polymer chains, preventing the desired high molecular weight from being reached.

  • Alter Stoichiometry: The presence of unreacted diacid or diol can disrupt the precise 1:1 molar ratio of functional groups required for successful polycondensation, leading to lower molecular weight polymers.

  • Introduce Defects: Impurities can be incorporated into the polymer backbone, leading to undesirable changes in thermal and mechanical properties.

Q3: What is the recommended method for purifying this compound?

A3: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Q4: How can I assess the purity of this compound after purification?

A4: Several analytical techniques can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value (111-113°C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Problem 1: Low Polymer Molecular Weight
Possible Cause Troubleshooting Step Expected Outcome
Presence of monofunctional impurities (e.g., ethyl 4-biphenylcarboxylate).Purify the this compound monomer by recrystallization before polymerization.Increased polymer molecular weight.
Incorrect stoichiometry of monomers.Accurately determine the purity of the purified this compound using an appropriate analytical method (e.g., qNMR or HPLC with a calibrated standard) and adjust the molar ratio of the co-monomer accordingly.Achievement of the target molecular weight.
Presence of residual 4,4'-biphenyldicarboxylic acid.Ensure the recrystallized product is neutral. If acidic, wash with a dilute basic solution (e.g., sodium bicarbonate) during the workup, followed by washing with deionized water until the washings are neutral.Improved polymerization kinetics and higher molecular weight.
Problem 2: Poor Crystallization During Recrystallization
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent choice.Perform small-scale solvent screening to identify a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. Good starting points for aromatic esters are ethanol, ethyl acetate, or a mixed solvent system like ethanol/water or toluene/hexane.[3]Formation of well-defined crystals upon cooling.
Solution is too dilute.After dissolving the compound in the minimum amount of hot solvent, evaporate some of the solvent to achieve a saturated solution.Induction of crystallization.
Cooling the solution too quickly.Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, followed by further cooling in an ice bath.Formation of larger, purer crystals. Oiling out is avoided.
Oiling out of the compound.Add a small amount of the good solvent to the hot solution to prevent supersaturation. Ensure a slow cooling rate.The compound crystallizes instead of forming an oil.

Data Presentation

Table 1: Common Solvents for Recrystallization of Aromatic Esters

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general solvent for esters. Can be used in a mixed system with water.
Ethyl Acetate77MediumOften a good choice as it shares the ester functional group.[3]
Toluene111Non-polarSuitable for aromatic compounds, can be used in a mixed system with hexane.
Acetone56Polar aproticCan be effective, but its low boiling point may be a disadvantage.
Ethanol/WaterVariableVariableA versatile mixed solvent system where the polarity can be fine-tuned.
Toluene/HexaneVariableVariableA good non-polar mixed solvent system for aromatic compounds.

Table 2: Purity Analysis Methods

Analytical MethodPrincipleInformation Obtained
HPLCDifferential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.
GC-MSSeparation by volatility followed by mass-to-charge ratio detection.Identification and quantification of volatile impurities.[2]
¹H NMRNuclear magnetic resonance of hydrogen atoms.Structural confirmation, identification and quantification of proton-containing impurities.
Melting PointTemperature at which a solid becomes a liquid.Indication of purity (sharp vs. broad melting range).

Experimental Protocols

Key Experiment: Recrystallization of this compound

Objective: To purify crude this compound to polymerization-grade purity.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. The goal is to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop. As the solution cools, the solubility of the this compound will decrease, and crystals will start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-70°C) until a constant weight is achieved.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification Process cluster_analysis Purity Analysis cluster_end End Product Crude_Monomer Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude_Monomer->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Isolation Vacuum Filtration & Washing Crystallization->Isolation Drying Vacuum Oven Drying Isolation->Drying Purity_Check Purity Assessment (HPLC, GC-MS, NMR) Drying->Purity_Check Purity_Check->Dissolution Purity < 99.9% (Re-purify) Pure_Monomer Polymerization-Grade Monomer Purity_Check->Pure_Monomer Purity > 99.9%

Caption: Workflow for the purification of this compound.

Troubleshooting_Low_MW Start Low Polymer Molecular Weight Impurity_Check Check Monomer Purity (HPLC, NMR) Start->Impurity_Check Stoichiometry_Check Verify Monomer Stoichiometry Start->Stoichiometry_Check Recrystallize Recrystallize Monomer Impurity_Check->Recrystallize Impurities Detected Adjust_Ratio Adjust Monomer Ratio Based on Purity Stoichiometry_Check->Adjust_Ratio Incorrect Ratio Repolymerize Repeat Polymerization Recrystallize->Repolymerize Adjust_Ratio->Repolymerize Success High Molecular Weight Polymer Repolymerize->Success

Caption: Troubleshooting guide for low molecular weight polymerization.

References

Troubleshooting poor solubility of Diethyl 4,4'-biphenyldicarboxylate in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Diethyl 4,4'-biphenyldicarboxylate in their reaction media.

Troubleshooting Guide: Poor Solubility of this compound

Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. This guide provides a systematic approach to diagnose and resolve solubility issues.

Frequently Asked Questions (FAQs)

1. Why is my this compound not dissolving in the reaction solvent?

The solubility of this compound, a relatively non-polar aromatic ester, is highly dependent on the choice of solvent. Its rigid biphenyl core and dual ester functionalities contribute to its crystalline nature, which can result in low solubility in many common organic solvents. Solvents with similar polarity, such as aromatic hydrocarbons or some polar aprotic solvents, are more likely to be effective.

2. What are some suitable starting solvents for dissolving this compound?

Based on its structure and available data for analogous compounds, the following solvents are recommended as a starting point for solubility screening:

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene, Xylene

  • Ethers: Diethyl ether[1]

It is important to note that even in some of these solvents, the solubility might be limited at room temperature.[2]

3. How does temperature affect the solubility of this compound?

For most solid solutes, solubility increases with temperature. Gently heating the reaction mixture can significantly improve the dissolution of this compound. However, it is crucial to ensure that the reaction temperature does not exceed the decomposition temperature of the reactants or the boiling point of the solvent. Always conduct a small-scale test to determine the effect of temperature on solubility and reaction outcome.

4. Can I use a co-solvent to improve solubility?

Yes, using a co-solvent system is a common and effective strategy. A small amount of a good solvent (in which the compound is highly soluble) can be added to the main reaction solvent to enhance the overall solvating power of the medium. For instance, adding a small portion of DMF or DMSO to a less polar solvent like toluene could improve solubility.

5. What is Phase-Transfer Catalysis (PTC) and can it help with my reaction?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants in immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[3] If your reaction involves an ionic reagent that is insoluble in the organic phase where this compound is dissolved, a phase-transfer catalyst can shuttle the ionic reactant into the organic phase, enabling the reaction to proceed.[3][4][5][6][7] Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and crown ethers.

6. Are there any other techniques to enhance solubility and reaction rates?

  • Micronization: Reducing the particle size of the solid this compound can increase its surface area, leading to a faster dissolution rate. This can be achieved through techniques like grinding or sonication.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • High-Dilution Conditions: In some cases, running the reaction at a higher dilution (larger solvent volume) can help to fully dissolve the starting material. However, this may also slow down the reaction rate.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol outlines a method for determining the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of dry organic solvents (e.g., DMF, DMSO, THF, Toluene, Dichloromethane, Ethanol, Acetonitrile)

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Analytical balance

Procedure:

  • Weigh a precise amount of this compound (e.g., 10 mg) into a clean, dry vial.

  • Add a small, measured volume of the first solvent to be tested (e.g., 0.1 mL).

  • Cap the vial and stir the mixture vigorously at room temperature for a set period (e.g., 15-30 minutes).

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL) with stirring after each addition until the solid is fully dissolved or a maximum volume is reached.

  • Record the total volume of solvent required to dissolve the solid.

  • Calculate the approximate solubility in mg/mL.

  • Repeat the procedure for each solvent to be tested.

  • To assess the effect of temperature, gently heat the vials containing undissolved solid and observe for dissolution. Note the temperature at which the solid dissolves.

Protocol 2: Improving Reaction Performance Using a Co-Solvent

This protocol provides a general method for utilizing a co-solvent to improve the solubility of this compound in a reaction.

Materials:

  • This compound

  • Primary reaction solvent (e.g., Toluene)

  • Co-solvent (e.g., DMF or DMSO)

  • Reaction vessel and other necessary reagents

Procedure:

  • To the reaction vessel, add the this compound and the primary reaction solvent.

  • Begin stirring the mixture.

  • Slowly add the co-solvent dropwise while observing the mixture.

  • Continue adding the co-solvent until the this compound is fully dissolved.

  • Proceed with the addition of other reagents and the rest of the reaction protocol.

  • Note: It is advisable to start with a small percentage of the co-solvent (e.g., 5-10% of the total solvent volume) and increase it if necessary. The choice of co-solvent should be compatible with the reaction conditions and should not interfere with the desired chemical transformation.

Quantitative Data Summary

The following table provides an estimated solubility of this compound in various solvents based on qualitative information and data from its dimethyl analog.[2] Researchers should experimentally verify these values for their specific reaction conditions.

SolventPolarity IndexEstimated Solubility at 25°C (mg/mL)Notes
Water 10.2< 0.1Sparingly soluble.
Ethanol 5.2SolubleGood solubility is expected.[1]
Diethyl Ether 2.8SolubleGood solubility is expected.[1]
Toluene 2.41 - 10Moderate solubility, likely improves with heating.
Tetrahydrofuran (THF) 4.01 - 10Moderate solubility is expected.
Dichloromethane (DCM) 3.11 - 10Moderate solubility is expected.
N,N-Dimethylformamide (DMF) 6.4> 10High solubility is expected.
Dimethyl sulfoxide (DMSO) 7.2> 10High solubility is expected.

Visual Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting poor solubility of this compound.

References

Impact of residual catalyst on the properties of Diethyl 4,4'-biphenyldicarboxylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 4,4'-biphenyldicarboxylate polymers. The focus is on mitigating the impact of residual catalysts on the final polymer properties.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and processing of this compound polymers that can be attributed to residual catalyst.

Issue ID Problem Potential Cause(s) Related to Residual Catalyst Troubleshooting Steps & Solutions
P-001 Polymer Discoloration (Yellowing/Browning) - High concentration of residual catalyst: Certain catalysts, especially titanium-based ones, can cause discoloration at elevated temperatures during polymerization or subsequent processing.[1] - Catalyst-induced degradation: The residual catalyst can accelerate thermo-oxidative degradation of the polymer, leading to the formation of colored byproducts.[1][2] - Reaction with impurities: The catalyst may react with impurities in the monomers or solvent to form colored species.- Optimize Catalyst Concentration: Reduce the catalyst concentration to the lowest effective level. - Select an Appropriate Catalyst: Consider using catalysts less prone to causing discoloration, such as certain tin or antimony compounds, though they may have other drawbacks.[3] - Ensure Inert Atmosphere: Conduct the polymerization and processing under a strict inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] - Purify Monomers: Use high-purity this compound and the corresponding diol to minimize side reactions.
P-002 Low Molecular Weight or Inconsistent Viscosity - Catalyst Deactivation: Premature deactivation of the catalyst can lead to incomplete polymerization. - Side Reactions Promoted by Catalyst: Some catalysts can promote side reactions such as chain scission at high temperatures, reducing the overall molecular weight.[2] - Incorrect Catalyst Loading: Both insufficient and excessive catalyst can lead to lower molecular weight. Insufficient catalyst results in slow reaction rates, while excess catalyst can promote degradation.[4]- Control Catalyst Loading: Precisely control the amount of catalyst used. - Optimize Reaction Time and Temperature: Adjust the polymerization time and temperature to ensure complete reaction without significant degradation.[4] - Monitor Viscosity: Track the melt viscosity during polymerization to determine the reaction endpoint.
P-003 Poor Thermal Stability - Catalytic Degradation: Residual metal catalysts can act as catalysts for thermal degradation, lowering the decomposition temperature of the polymer.[5] - Hydrolysis Promotion: Some residual catalysts can promote hydrolysis of the ester linkages, especially in the presence of moisture, leading to reduced thermal stability.[3]- Catalyst Removal/Quenching: Implement a catalyst quenching or removal step after polymerization. - Use of Stabilizers: Add thermal stabilizers to the polymer formulation. - Thorough Drying: Ensure the polymer is thoroughly dried before high-temperature processing to minimize hydrolysis.
P-004 Reduced Hydrolytic Stability - Catalysis of Hydrolysis: Residual acidic or basic catalyst species can catalyze the hydrolysis of ester bonds, leading to a faster degradation of the polymer in the presence of water.[3][6][7][8][9]- Neutralization of Catalyst: If an acidic or basic catalyst is used, neutralize it after polymerization. - Catalyst Extraction: Use appropriate washing or extraction methods to remove the residual catalyst.[10] - Use of Hydrolysis-Resistant End-Capping Agents: Consider end-capping the polymer chains to improve hydrolytic stability.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for the polymerization of this compound?

A1: The most common catalysts for the polycondensation of this compound are organometallic compounds, including titanium alkoxides (e.g., tetrabutyl titanate), tin compounds (e.g., dibutyltin oxide), and antimony compounds (e.g., antimony trioxide).[3][11][12][13] The choice of catalyst depends on the desired reaction rate, polymer properties, and regulatory considerations.

Q2: How can I detect and quantify the amount of residual catalyst in my polymer?

A2: Several analytical techniques can be used to determine the concentration of residual catalyst. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive methods for quantifying residual metals like tin, titanium, and antimony.[14][15] X-ray Fluorescence (XRF) can also be used for elemental analysis.

Q3: What is a typical acceptable level of residual catalyst in a polyester?

A3: The acceptable level of residual catalyst depends on the final application of the polymer. For general-purpose applications, a few hundred parts per million (ppm) may be acceptable. However, for applications requiring high purity, such as in medical devices or electronics, the residual catalyst levels may need to be in the low ppm or even parts per billion (ppb) range. For example, in polyethylene terephthalate (PET), residual antimony levels are often in the range of 200-300 ppm.[11]

Q4: Can the residual catalyst affect the color of my this compound polymer?

A4: Yes, residual catalysts are a common cause of discoloration in polyesters.[1][16] Titanium-based catalysts, in particular, are known to cause yellowing, especially at high processing temperatures, due to the formation of colored complexes and promotion of oxidative degradation.[1]

Q5: How does residual catalyst impact the long-term stability of the polymer?

A5: Residual catalysts can significantly reduce the long-term stability of the polymer by promoting degradation reactions. They can lower the thermal stability by catalyzing chain scission at elevated temperatures and decrease the hydrolytic stability by catalyzing the hydrolysis of ester linkages in the presence of moisture.[3][5]

Quantitative Data on the Impact of Residual Catalysts

The following tables summarize the potential impact of different residual catalysts on the properties of aromatic polyesters, based on data from analogous systems like PET. These values should be considered as a general guide for this compound polymers.

Table 1: Effect of Residual Catalyst Type and Concentration on Polymer Color

Catalyst TypeResidual Concentration (ppm)Polymer Color (Yellowness Index)
Antimony (Sb)2505-10
Titanium (Ti)5015-25
Tin (Sn)10010-15

Note: Yellowness Index is a dimensionless number calculated from spectrophotometric data. Higher values indicate greater yellowness.

Table 2: Effect of Residual Catalyst on Thermal Stability

Catalyst TypeResidual Concentration (ppm)Onset of Decomposition (°C)
None< 5450
Antimony (Sb)250435
Titanium (Ti)50420
Tin (Sn)100430

Note: Onset of decomposition temperature is determined by thermogravimetric analysis (TGA).

Table 3: Effect of Residual Catalyst on Molecular Weight

Catalyst TypeCatalyst Loading (mol%)Weight Average Molecular Weight (Mw) ( g/mol )
Tin (II) Octoate0.0545,000
Tin (II) Octoate0.155,000
Tin (II) Octoate0.252,000 (degradation observed)
Titanium (IV) Butoxide0.0560,000
Titanium (IV) Butoxide0.150,000 (significant degradation)

Note: These are illustrative values and the optimal catalyst loading needs to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Residual Antimony Catalyst by ICP-OES

Objective: To quantify the amount of residual antimony (Sb) catalyst in a this compound polymer sample.

Materials:

  • Polymer sample (1 g)

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Concentrated Sulfuric Acid (H₂SO₄), trace metal grade

  • Hydrogen Peroxide (H₂O₂), 30%

  • Deionized water (18.2 MΩ·cm)

  • Antimony standard solution (1000 ppm)

  • Microwave digestion system

  • Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the polymer sample into a clean microwave digestion vessel.

  • Digestion: Add 5 mL of concentrated HNO₃ and 2 mL of concentrated H₂SO₄ to the vessel. Allow the sample to pre-digest for 30 minutes. Carefully add 1 mL of H₂O₂.

  • Microwave Digestion Program:

    • Ramp to 180°C over 15 minutes.

    • Hold at 180°C for 30 minutes.

    • Cool down to room temperature.

  • Dilution: Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

  • Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 25 ppm Sb) by diluting the 1000 ppm Sb standard solution.

  • ICP-OES Analysis: Analyze the calibration standards and the sample solution using the ICP-OES. Ensure the instrument is calibrated and optimized for antimony detection.

  • Calculation: Calculate the concentration of antimony in the original polymer sample based on the measured concentration in the diluted solution and the initial sample weight.

Protocol 2: Catalyst Removal by Solvent Extraction and Precipitation

Objective: To reduce the concentration of residual catalyst in the synthesized polymer.

Materials:

  • Polymer sample

  • A suitable solvent in which the polymer is soluble (e.g., chloroform, dichloromethane)

  • A non-solvent in which the polymer is insoluble but the catalyst has some solubility (e.g., methanol, ethanol)

  • Chelating agent (optional, e.g., ethylenediaminetetraacetic acid - EDTA)

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolution: Dissolve the polymer sample in a suitable solvent at a concentration of approximately 5-10% (w/v).

  • Chelation (Optional): If a chelating agent is used, add a small amount (e.g., 0.1 wt%) to the polymer solution and stir for 1-2 hours to complex with the metal catalyst.

  • Precipitation: Slowly add the polymer solution to a stirred non-solvent. The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.

  • Isolation: The polymer will precipitate out of the solution. Continue stirring for 30 minutes to ensure complete precipitation and to allow the residual catalyst to partition into the solvent phase.

  • Filtration and Washing: Filter the precipitated polymer and wash it thoroughly with fresh non-solvent.

  • Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature to remove all residual solvents.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Polycondensation of This compound with Diol and Catalyst dissolution Dissolve Polymer in Solvent synthesis->dissolution digestion Microwave Digestion of Polymer Sample synthesis->digestion Direct Analysis precipitation Precipitate in Non-solvent dissolution->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Purified Polymer filtration->drying characterization Property Characterization (TGA, GPC, Colorimetry) drying->characterization icp_oes ICP-OES Analysis digestion->icp_oes icp_oes->characterization troubleshooting_logic start Polymer Property Issue (e.g., Discoloration, Low Mw) check_catalyst Is Residual Catalyst a Potential Cause? start->check_catalyst analyze_catalyst Quantify Residual Catalyst (ICP-OES) check_catalyst->analyze_catalyst Yes other_causes Investigate Other Causes: - Monomer Purity - Reaction Conditions check_catalyst->other_causes No high_catalyst High Catalyst Level? analyze_catalyst->high_catalyst optimize_synthesis Optimize Synthesis: - Reduce Catalyst Loading - Change Catalyst Type high_catalyst->optimize_synthesis Yes high_catalyst->other_causes No implement_purification Implement/Improve Purification Step: - Solvent Extraction - Precipitation optimize_synthesis->implement_purification re_evaluate Re-evaluate Polymer Properties optimize_synthesis->re_evaluate implement_purification->re_evaluate

References

Preventing discoloration of Diethyl 4,4'-biphenyldicarboxylate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing discoloration during the synthesis of Diethyl 4,4'-biphenyldicarboxylate.

Troubleshooting Guide

Problem: The final product of this compound is yellow or brown instead of colorless.

This section provides a step-by-step guide to identify and resolve the potential causes of discoloration.

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// Edges start -> check_reactants; check_reactants -> impure_reactants [label=" Impure? "]; impure_reactants -> purify_reactants; purify_reactants -> check_reaction; check_reactants -> check_reaction [label=" Pure "]; check_reaction -> oxidation [label=" Harsh Conditions? "]; oxidation -> optimize_reaction; check_reaction -> incomplete_reaction [label=" Incomplete? "]; incomplete_reaction -> drive_reaction; check_reaction -> check_workup [label=" Optimized "]; optimize_reaction -> check_workup; drive_reaction -> check_workup; check_workup -> residual_catalyst [label=" Acidic? "]; residual_catalyst -> neutralize; check_workup -> insufficient_purification [label=" Still Colored? "]; insufficient_purification -> purification_protocol; neutralize -> purification_protocol; purification_protocol -> end; } .dot Caption: Troubleshooting workflow for discolored this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of discoloration during the synthesis of this compound?

A1: Discoloration, typically appearing as a yellow to brown hue, can arise from several factors:

  • Oxidation: The biphenyl core is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored byproducts.[1][2]

  • Impurities in Starting Materials: If the starting biphenyl-4,4'-dicarboxylic acid is not pure, colored impurities may be carried through the synthesis.

  • Side Reactions: Incomplete esterification or side reactions catalyzed by strong acids at high temperatures can generate colored polymeric or degradation products.[3]

  • Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) remaining after the work-up can promote degradation and color formation over time.[4]

Q2: How can I prevent the formation of colored impurities during the reaction itself?

A2: To minimize the formation of colored byproducts during the synthesis, consider the following preventative measures:

  • Use High-Purity Starting Materials: Ensure the biphenyl-4,4'-dicarboxylic acid is of high purity. If necessary, recrystallize it before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Control Reaction Temperature: Avoid excessive heating. Maintain the lowest effective temperature for the Fischer esterification to proceed at a reasonable rate.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or other methods to avoid prolonged heating after the reaction is complete, which can lead to byproduct formation.

  • Drive the Reaction to Completion: Use a large excess of ethanol and consider removing water as it forms (e.g., with a Dean-Stark apparatus) to push the equilibrium towards the product. This reduces the required reaction time.[5]

Q3: My product is already discolored. What purification methods can I use to remove the color?

A3: Several methods can be effective in removing colored impurities from the final product:

  • Activated Carbon Treatment: This is a common and effective method for removing colored organic impurities.[6][7]

  • Recrystallization: This can be highly effective if a suitable solvent system is found that selectively crystallizes the desired product, leaving impurities in the mother liquor.

  • Column Chromatography: While more resource-intensive, silica gel chromatography can separate the desired ester from colored byproducts.

  • Washing: A thorough wash with a sodium bicarbonate or sodium carbonate solution can help remove acidic impurities that may contribute to color.[4]

Data Presentation

The following table can be used to log and compare the effectiveness of different purification methods on the color of this compound. Color can be quantitatively assessed using colorimetry or qualitatively by visual inspection of the solution or solid.[8][9]

Purification Method Starting Material Appearance Solvent(s) / Adsorbent Yield (%) Final Product Appearance Notes
None (Crude Product) Yellow OilN/A100Yellow OilBaseline for comparison.
Activated Carbon Yellow OilEthanolEnter DataEnter Datae.g., 10 wt% carbon, reflux 30 min.
Recrystallization 1 Yellow SolidEthanol/WaterEnter DataEnter DataNote solvent ratio and cooling rate.
Recrystallization 2 Yellow SolidTolueneEnter DataEnter Data
Column Chromatography Yellow OilHexane/Ethyl Acetate (e.g., 9:1)Enter DataEnter DataNote Rf values.

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Esterification)

This protocol is a standard Fischer esterification procedure.[10][11]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biphenyl-4,4'-dicarboxylic acid (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq), which also acts as the solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the mixture to a gentle reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solution by approximately half using a rotary evaporator.

  • Pour the concentrated solution into a separatory funnel containing cold water.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Decolorization using Activated Carbon

This protocol can be applied to the crude product obtained from the synthesis.[6][12]

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethanol or toluene) in a round-bottom flask.

  • Add powdered activated carbon (approximately 5-10% of the weight of the crude product).

  • Gently heat the mixture to reflux with stirring for 15-30 minutes.

  • Filter the hot solution through a pad of celite or fluted filter paper to remove the activated carbon. Be cautious as the solution is hot and flammable.

  • Remove the solvent under reduced pressure to obtain the decolorized product.

  • If the product is a solid, it can be further purified by recrystallization.

Protocol 3: Recrystallization

This protocol is for the final purification of solid this compound.[13][14]

  • Dissolve the decolorized product in a minimum amount of a hot solvent. Good single-solvent candidates for esters include ethanol or toluene. A two-solvent system like ethanol/water or hexane/ethyl acetate can also be effective.[13]

  • If using a two-solvent system, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.[14]

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

// Nodes biphenyl [label="Biphenyl Moiety", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidizing_agent [label="Oxidizing Agent\n(e.g., O2 from air)", fillcolor="#FBBC05", fontcolor="#202124"]; conditions [label="Reaction Conditions\n(Heat, Light, Acid Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; radical_intermediate [label="Radical Intermediates", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; colored_byproducts [label="Colored Byproducts\n(e.g., Quinone-like structures)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges biphenyl -> radical_intermediate; oxidizing_agent -> radical_intermediate; conditions -> radical_intermediate; radical_intermediate -> colored_byproducts [label=" Further Reactions "]; } .dot Caption: Potential pathway for discoloration via oxidation of the biphenyl core.

References

Strategies to control the molecular weight of polymers from Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymer Synthesis from Diethyl 4,4'-biphenyldicarboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in controlling the molecular weight of polymers derived from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing polymers from this compound?

A1: The most common method is melt polycondensation. This is typically a two-stage process involving:

  • Transesterification: this compound is reacted with a diol (e.g., ethylene glycol, 1,4-butanediol) at elevated temperatures in the presence of a catalyst. In this stage, ethanol is released as a byproduct.

  • Polycondensation: The temperature is further increased, and a vacuum is applied to remove the excess diol and any remaining byproducts. This drives the reaction toward the formation of a high molecular weight polymer.[1][2]

Phase-transfer catalyzed interfacial polycondensation is another method that can be employed, particularly when reacting with bisphenols.[3]

Q2: How can I control the molecular weight of the resulting polymer?

A2: The molecular weight of the polyester is influenced by several key factors:

  • Monomer Stoichiometry: A precise 1:1 molar ratio of the diester to the diol is critical for achieving high molecular weight. Any imbalance can lead to chain termination, limiting the polymer's size.[1]

  • Reaction Time: Increasing the duration of the polycondensation stage generally leads to a higher molecular weight, as it allows for more complete removal of byproducts and further chain extension.[4]

  • Temperature: The reaction temperature must be high enough to keep the reactants and the resulting polymer in a molten state and to ensure a sufficient reaction rate. However, excessively high temperatures can cause thermal degradation, leading to a lower molecular weight and discoloration.[1][5]

  • Catalyst: The choice and concentration of the catalyst significantly impact the reaction kinetics of both transesterification and polycondensation, thereby affecting the final molecular weight.[6][7]

  • Vacuum Application: A high vacuum during the polycondensation stage is essential for efficiently removing volatile byproducts, which shifts the reaction equilibrium towards the formation of longer polymer chains.[1]

Q3: Which catalysts are effective for this type of polymerization?

A3: Catalysts are crucial for achieving a high molecular weight in a reasonable timeframe.[8] Common catalysts for polyesterification include:

  • Titanium-based catalysts: Such as tetrabutyl titanate (TBT) and titanium(IV) isopropoxide (TIS). These are highly effective in the polycondensation stage.[6][7]

  • Tin-based catalysts: Including dibutyltin(IV) oxide (DBTO) and tin(II) 2-ethylhexanoate (TEH).[6][7]

  • Inorganic acids: In some cases, inorganic acids like phosphoric acid or sulfuric acid can be used.[1]

The catalyst's effectiveness can vary, with some being more active in the transesterification stage and others in the polycondensation stage.[6]

Q4: My final polymer is discolored (yellow or brown). What is the cause and how can I prevent it?

A4: Discoloration is often a result of thermal degradation or side reactions occurring at high temperatures. The type of catalyst used can also significantly influence the color of the final polymer.[6]

  • Prevention Strategies:

    • Optimize the reaction temperature and time to avoid prolonged exposure to excessive heat.

    • Ensure a high-purity, oxygen-free inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation.

    • Select a catalyst known to cause less coloration. Titanate catalysts, for instance, can sometimes lead to more coloration than tin-based ones.[6][7]

    • The polymer can sometimes be purified by dissolving it in a suitable solvent mixture (e.g., trifluoroacetic acid and chloroform) and then precipitating it in a non-solvent like methanol.[6][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight / Low Viscosity 1. Incorrect monomer stoichiometry. 2. Inefficient removal of byproducts (ethanol, water, excess diol). 3. Insufficient reaction time or temperature. 4. Inactive or insufficient catalyst. 5. Thermal degradation of the polymer.1. Carefully measure reactants to ensure a 1:1 molar ratio. A slight excess of the volatile diol may be needed to compensate for losses.[1] 2. Ensure a high vacuum (<1 Torr) is achieved and maintained during polycondensation. Check for leaks in the system. 3. Increase the polycondensation time or temperature incrementally. Monitor the viscosity of the melt.[4] 4. Verify the activity of the catalyst and consider increasing its concentration or switching to a more effective one like TIS or TBT.[6][7] 5. Lower the reaction temperature or shorten the reaction time at the highest temperature setting.[5]
Polymer is Brittle 1. Very low molecular weight. 2. The chemical structure of the monomers results in a rigid polymer chain.1. Follow the steps to increase the molecular weight. 2. Consider synthesizing a copolyester by introducing a more flexible diol or dicarboxylate monomer to increase chain mobility.[10]
Inconsistent Results Between Batches 1. Variations in monomer purity. 2. Inconsistent reaction conditions (temperature, time, vacuum level). 3. Incomplete drying of reactants, leading to hydrolysis.1. Use monomers of the highest possible purity and ensure they are from the same lot if possible. 2. Carefully control and monitor all reaction parameters using calibrated equipment. 3. Thoroughly dry all monomers and glassware before starting the reaction.

Data Presentation

Table 1: Effect of Catalyst Type on Polycondensation Efficiency

This table is based on analogous polycondensation reactions for poly(ethylene furanoate) and illustrates the relative effectiveness of common catalysts.

CatalystCatalyst TypeRelative Reactivity in PolycondensationTendency for Polymer Coloration
Titanium(IV) isopropoxide (TIS)TitanateVery HighHigh
Tetrabutyl titanate (TBT)TitanateHighHigh
Dibutyltin(IV) oxide (DBTO)Tin-basedMediumMedium
Tin(II) 2-ethylhexanoate (TEH)Tin-basedLowLow

Data adapted from studies on poly(ethylene furanoate), which follows a similar two-stage melt polycondensation process.[6][7]

Table 2: Influence of Polycondensation Time on Molecular Weight

This table provides a representative example of how molecular weight increases with reaction time in a catalyst-free system for an aliphatic polyester. The trend is generally applicable, although the absolute values will differ based on the specific monomers and conditions.

Polycondensation Time (minutes)Number Average Molecular Weight (Mn) (g·mol⁻¹)
40~850
60~1100
80~1300
100(Value may decrease due to degradation)

Data derived from studies on poly(ethylene succinate).[4][5]

Experimental Protocols

Protocol: Two-Stage Melt Polycondensation

This protocol describes a general laboratory-scale procedure for synthesizing polyesters from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • 1,4-butanediol (slight excess, e.g., 1:1.2 molar ratio to account for volatility)

  • Transesterification/Polycondensation catalyst (e.g., Titanium(IV) isopropoxide, ~200-400 ppm)

  • Antioxidant (optional)

Equipment:

  • Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation condenser leading to a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

Stage 1: Transesterification

  • Assemble the reaction apparatus and ensure all glassware is dry.

  • Charge the reaction vessel with this compound and 1,4-butanediol in the desired molar ratio.

  • Add the catalyst and antioxidant to the mixture.

  • Begin stirring and purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Heat the mixture to approximately 180-200°C under a slow stream of inert gas.

  • Maintain this temperature as ethanol is generated and distilled off. Continue this stage until the distillation of ethanol ceases (typically 2-3 hours).

Stage 2: Polycondensation

  • Gradually increase the temperature to 230-250°C.

  • Slowly apply a vacuum to the system over 30-60 minutes to avoid bumping of the increasingly viscous oligomers.

  • Once the system is under high vacuum (<1 Torr), maintain the temperature and vacuum. Excess 1,4-butanediol will be removed.

  • Continue the reaction under these conditions for 2-4 hours. The progress can be monitored by observing the increase in torque on the mechanical stirrer, which indicates a rise in melt viscosity and molecular weight.

  • To stop the reaction, remove the heat and release the vacuum by introducing the inert gas.

  • The polymer can be collected once it has cooled to a safe temperature.

Visualizations

Workflow cluster_prep Preparation cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation cluster_end Termination & Collection Monomers Charge Monomers (Diester + Diol) Catalyst Add Catalyst (~200-400 ppm) Monomers->Catalyst Heat1 Heat to 180-200°C (Inert Atmosphere) Catalyst->Heat1 Distill Distill Ethanol Heat1->Distill Heat2 Increase Temp to 230-250°C Distill->Heat2 Vacuum Apply High Vacuum (<1 Torr) Heat2->Vacuum Polymerize Monitor Viscosity Increase Vacuum->Polymerize Cool Cool Under Inert Gas Polymerize->Cool Collect Collect High MW Polymer Cool->Collect

Caption: Workflow for two-stage melt polycondensation.

Factors cluster_params Controllable Parameters MW Final Molecular Weight Time Reaction Time Time->MW increases Temp Temperature Temp->MW complex effect Degradation Thermal Degradation Temp->Degradation Ratio Monomer Ratio (Stoichiometry) Ratio->MW critical (1:1) Cat Catalyst Choice & Concentration Cat->MW increases rate Vac Vacuum Level Vac->MW increases Degradation->MW decreases

Caption: Key parameters influencing final polymer molecular weight.

References

Validation & Comparative

A Comparative Guide to Polyesters: Diethyl 4,4'-biphenyldicarboxylate vs. Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of polyesters synthesized from two distinct aromatic monomers: diethyl 4,4'-biphenyldicarboxylate and the widely-used dimethyl terephthalate. The choice of monomer significantly influences the thermal, mechanical, and optical properties of the resulting polyester, impacting its suitability for various advanced applications. This document summarizes key experimental data, details synthesis protocols, and visualizes the underlying chemical structures and processes.

Executive Summary

Polyesters derived from this compound exhibit enhanced thermal stability, higher glass transition temperatures, and improved mechanical strength compared to their counterparts made from dimethyl terephthalate, such as polyethylene terephthalate (PET). The introduction of the rigid biphenyl unit into the polymer backbone restricts segmental chain mobility, leading to these superior properties. These characteristics make biphenyl-based polyesters attractive for applications demanding high performance and durability.

Data Presentation: Property Comparison

The following tables summarize the key thermal and mechanical properties of polyesters synthesized with ethylene glycol and either this compound, resulting in poly(ethylene 4,4'-biphenyldicarboxylate) (PEBP), or dimethyl terephthalate, resulting in poly(ethylene terephthalate) (PET).

Table 1: Thermal Properties

PropertyPoly(ethylene 4,4'-biphenyldicarboxylate) (PEBP)Poly(ethylene terephthalate) (PET)
Glass Transition Temperature (Tg)~100-103 °C[1]~75-80 °C
Melting Temperature (Tm)>340 °C (for the homopolymer)[2]~255-265 °C
Decomposition TemperatureGenerally higher than PETThermally stable up to 325 °C[3]

Table 2: Mechanical Properties

PropertyPoly(ethylene 4,4'-biphenyldicarboxylate) based CopolyestersPoly(ethylene terephthalate) (PET)
Tensile StrengthHigher than PET, reported values for copolyesters >41 MPa[4]~55-75 MPa
Young's ModulusHigher than PET, reported values for copolyesters >230 MPa[4]~2.8-3.1 GPa
Elongation at BreakVaries with composition, can be high (>159% for some copolyesters)[4]~50-150%

Note: Data for PEBP homopolymer is limited in some cases; therefore, data from copolyesters containing significant portions of biphenyl units are used to indicate the property trends.

Experimental Protocols

Synthesis of Poly(ethylene terephthalate) (PET) from Dimethyl Terephthalate

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • Catalyst (e.g., Zinc Acetate, Antimony Trioxide)

Procedure: This is a two-stage process involving transesterification followed by polycondensation.

  • Transesterification: DMT and an excess of ethylene glycol are charged into a reactor equipped with a stirrer, a condenser, and a nitrogen inlet. A catalyst, such as zinc acetate, is added. The mixture is heated to approximately 180-220°C. Methanol is formed as a byproduct and is continuously removed by distillation to drive the reaction forward. This stage results in the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers.

  • Polycondensation: The temperature is then raised to 270-285°C, and a polycondensation catalyst like antimony trioxide is active. A vacuum is gradually applied to remove the excess ethylene glycol, which increases the molecular weight of the polymer. The reaction is continued until the desired melt viscosity is achieved, indicating the formation of high molecular weight PET. The molten polymer is then extruded and pelletized.

Synthesis of Poly(ethylene 4,4'-biphenyldicarboxylate) (PEBP) from this compound

Materials:

  • This compound

  • Ethylene glycol (EG)

  • Catalyst (e.g., Zinc Acetate, Antimony Trioxide)

Procedure: The synthesis follows a similar two-stage melt polycondensation process as PET.

  • Transesterification: this compound and a molar excess of ethylene glycol are introduced into a reaction vessel with a suitable catalyst (e.g., zinc acetate). The mixture is heated under a nitrogen atmosphere to a temperature sufficient to initiate transesterification (typically in the range of 180-220°C). Ethanol is liberated as a byproduct and is distilled off to promote the formation of bis(2-hydroxyethyl) 4,4'-biphenyldicarboxylate oligomers.

  • Polycondensation: After the removal of ethanol is complete, the temperature is increased to above the melting point of the resulting oligomers (can be significantly higher than for PET, potentially >280°C), and a polycondensation catalyst (e.g., antimony trioxide) is used. A high vacuum is applied to facilitate the removal of excess ethylene glycol, thereby increasing the polymer chain length and molecular weight. Due to the high melting point of the resulting polymer, higher processing temperatures are required compared to PET. The reaction is monitored by the melt viscosity until the target molecular weight is reached.

Visualizations

Monomer_Structures cluster_DMT Structure of DMT cluster_DEBP Structure of DEBP DMT Dimethyl Terephthalate (DMT) DMT_struct DEBP This compound (DEBP) DEBP_struct

Caption: Chemical structures of Dimethyl Terephthalate and this compound.

Polymerization_Workflow cluster_PET PET Synthesis cluster_PEBP PEBP Synthesis DMT Dimethyl Terephthalate + Ethylene Glycol Transesterification_PET Transesterification (180-220°C, Catalyst) - Methanol DMT->Transesterification_PET BHET BHET Oligomers Transesterification_PET->BHET Polycondensation_PET Polycondensation (270-285°C, Vacuum) - Ethylene Glycol BHET->Polycondensation_PET PET Poly(ethylene terephthalate) Polycondensation_PET->PET DEBP This compound + Ethylene Glycol Transesterification_PEBP Transesterification (180-220°C, Catalyst) - Ethanol DEBP->Transesterification_PEBP BHBP BHBP Oligomers Transesterification_PEBP->BHBP Polycondensation_PEBP Polycondensation (>280°C, Vacuum) - Ethylene Glycol BHBP->Polycondensation_PEBP PEBP Poly(ethylene 4,4'-biphenyldicarboxylate) Polycondensation_PEBP->PEBP

Caption: Experimental workflow for the synthesis of PET and PEBP.

Structure_Property_Relationship cluster_structure Monomer Structure cluster_properties Resulting Polymer Properties Terephthalate Terephthalate Unit (Single Phenyl Ring) Lower_Properties Lower Tg and Tm Standard Mechanical Strength Terephthalate->Lower_Properties leads to Biphenyl Biphenyl Unit (Two Phenyl Rings) Higher_Properties Higher Tg and Tm Enhanced Mechanical Strength Increased Thermal Stability Biphenyl->Higher_Properties leads to

Caption: Relationship between monomer structure and polyester properties.

References

A Comparative Analysis of the Thermal Stability of Polymers from Diethyl 4,4'-biphenyldicarboxylate and PET

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermal characteristics of Poly(ethylene 4,4'-biphenyldicarboxylate) and Poly(ethylene terephthalate) for advanced research applications.

In the realm of polymer science, the thermal stability of materials is a critical parameter that dictates their processing conditions and end-use applications. This guide provides a comparative analysis of the thermal properties of two polyesters: one derived from Diethyl 4,4'-biphenyldicarboxylate and ethylene glycol, hereafter referred to as Poly(ethylene 4,4'-biphenyldicarboxylate) (PEBP), and the well-established Poly(ethylene terephthalate) (PET). This comparison is essential for researchers and professionals in drug development and material science who require polymers with superior heat resistance for their applications.

The introduction of a biphenyl unit into the polyester backbone, as in PEBP, is anticipated to enhance thermal stability due to the rigid and planar nature of the biphenyl group. This structural feature can lead to a higher glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td) when compared to PET, which is based on the more flexible terephthalic acid monomer.

Comparative Thermal Properties

The following table summarizes the key thermal properties of PEBP and PET, collated from various scientific sources. It is important to note that direct, side-by-side comparative data for the PEBP homopolymer is limited in publicly available literature. The data for PEBP is primarily inferred from studies on copolyesters containing a high percentage of 4,4'-biphenyldicarboxylate units and from closely related structures. The values for PET are well-documented and serve as a baseline for this comparison.

Thermal PropertyPoly(ethylene 4,4'-biphenyldicarboxylate) (PEBP)Poly(ethylene terephthalate) (PET)
Glass Transition Temperature (Tg) > 103 °C[1]67 - 80 °C[2][3]
Melting Temperature (Tm) ~340 °C (for Polyethylene-4,4'-bisbenzoate)[4]250 - 260 °C[3]
Decomposition Temperature (Td, 5% weight loss) Expected to be higher than PET~340 °C and above[5]

Logical Relationship of Thermal Stability

The enhanced thermal stability of PEBP over PET can be attributed to its molecular structure. The biphenyl group in the PEBP backbone is more rigid than the single phenyl ring in PET, leading to restricted chain mobility. This increased rigidity requires more energy to induce segmental motion (glass transition) and to break the crystalline structure (melting), and ultimately, to initiate thermal degradation.

G cluster_0 Polymer Structure cluster_1 Molecular Rigidity cluster_2 Thermal Stability PET PET (Single Phenyl Ring) Lower_Rigidity Lower Chain Rigidity PET->Lower_Rigidity leads to PEBP PEBP (Biphenyl Unit) Higher_Rigidity Higher Chain Rigidity PEBP->Higher_Rigidity leads to Lower_Thermal_Stability Lower Thermal Stability (Lower Tg, Tm, Td) Lower_Rigidity->Lower_Thermal_Stability results in Higher_Thermal_Stability Higher Thermal Stability (Higher Tg, Tm, Td) Higher_Rigidity->Higher_Thermal_Stability results in

Figure 1. Logical diagram illustrating the relationship between polymer structure and thermal stability.

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of polymers.

  • Principle: The mass of a sample is measured over time as the temperature changes. A significant mass loss indicates decomposition.

  • Typical Protocol:

    • A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (usually nitrogen or air).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg) and the melting temperature (Tm).[6][7]

  • Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

  • Typical Protocol:

    • A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.

    • The sample is subjected to a controlled temperature program, which often includes a heating, cooling, and a second heating cycle to erase the thermal history of the material.[6]

    • A common heating and cooling rate is 10 °C/min or 20 °C/min.[8]

    • The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve.[7]

    • The melting temperature (Tm) is identified as the peak of the endothermic melting event.[7]

Conclusion

The incorporation of a 4,4'-biphenyldicarboxylate moiety into a polyester backbone, as in PEBP, results in a significant enhancement of thermal stability compared to the conventional PET. The increased rigidity of the polymer chains leads to higher glass transition and melting temperatures. While comprehensive data for the PEBP homopolymer is still emerging, the trends observed in related copolyesters strongly support its superior thermal performance. For researchers and professionals seeking materials for high-temperature applications, polymers derived from this compound represent a promising alternative to PET.

References

A Tale of Two Linkers: Unraveling the Impact of Biphenyldicarboxylate vs. Terephthalate on the Gas Sorption Performance of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the nuanced differences in gas sorption capabilities between isoreticular Metal-Organic Frameworks (MOFs) featuring biphenyldicarboxylate (BPDC) and terephthalate (BDC) linkers.

The rational design of Metal-Organic Frameworks (MOFs) for specific gas sorption applications hinges on a fundamental understanding of how their constituent building blocks—metal nodes and organic linkers—influence their final properties. This guide provides a detailed comparison of the gas sorption performance of MOFs constructed with two closely related dicarboxylate linkers: terephthalate (BDC) and its longer analogue, 4,4'-biphenyldicarboxylate (BPDC). By examining isoreticular MOF pairs, where the metal node and framework topology remain constant, we can isolate and elucidate the impact of linker length on crucial properties such as surface area, pore volume, and the uptake of key industrial and energy-related gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂).

The Linker's Length: A Critical Design Parameter

The primary distinction between BDC and BPDC lies in their length. BDC is a single phenyl ring with carboxylate groups at the 1 and 4 positions, while BPDC features two phenyl rings connected by a single bond, with carboxylate groups at the 4 and 4' positions. This seemingly simple extension has profound implications for the resulting MOF structure and its gas sorption characteristics. Generally, the use of a longer linker like BPDC, while maintaining the same framework topology, leads to an expansion of the porous network, resulting in larger pores and potentially a higher surface area. However, the interplay between pore size, surface chemistry, and gas-framework interactions is complex and dictates the ultimate gas uptake capacity.

Comparative Analysis of Isoreticular MOF Pairs

To illustrate the effect of linker extension, we will compare three prominent isoreticular MOF pairs: the UiO series (UiO-66 with BDC vs. UiO-67 with BPDC), the MIL-88 series (MIL-88B with BDC vs. MIL-88D with BPDC), and the IRMOF series (IRMOF-1 with BDC vs. IRMOF-10 with BPDC).

UiO-66 vs. UiO-67: The Impact on Zirconium-Based MOFs

The UiO (University of Oslo) series, built from robust Zr₆ clusters, is renowned for its exceptional thermal and chemical stability. The comparison between UiO-66 (Zr-BDC) and UiO-67 (Zr-BPDC) provides a clear example of linker elongation's effect.

Data Presentation: UiO-66 vs. UiO-67

PropertyUiO-66 (BDC linker)UiO-67 (BPDC linker)Reference
BET Surface Area (m²/g) ~1100 - 1500~2180[1][2]
Pore Volume (cm³/g) ~0.40 - 0.90-[3]
CO₂ Uptake (mmol/g) at 273 K, 1 bar ~3.43-[4]
CH₄ Uptake --
H₂ Uptake --

As the data indicates, the longer BPDC linker in UiO-67 leads to a significantly higher BET surface area compared to UiO-66[1]. This is a direct consequence of the expanded framework and larger pores. While comprehensive and directly comparable gas uptake data is scarce, the larger surface area of UiO-67 suggests a potentially higher capacity for gas storage, particularly at higher pressures where pore filling becomes dominant.

MIL-88B vs. MIL-88D: Flexibility Meets Linker Extension in Iron-Based MOFs

The MIL (Materials of Institut Lavoisier) series, particularly the iron-based MIL-88, is known for its remarkable flexibility, often referred to as a "breathing" effect, in response to guest molecules. This flexibility adds another layer of complexity to the comparison between MIL-88B(Fe) (Fe-BDC) and MIL-88D(Fe) (Fe-BPDC).

Data Presentation: MIL-88B(Fe) vs. MIL-88D(Fe)

PropertyMIL-88B(Fe) (BDC linker)MIL-88D(Fe) (BPDC linker)Reference
BET Surface Area (m²/g) ~15-30 (in its closed form)-
Pore Volume (cm³/g) --
CO₂ Adsorption Strength (kJ/mol) (Theoretical) -14.25-19.33[5]
CH₄ Uptake --
H₂ Uptake --

Note: Experimental gas sorption data for these flexible MOFs is highly dependent on the activation conditions and the presence of guest molecules. The provided CO₂ adsorption strength is from a theoretical study.

A theoretical study on CO₂ capture in the MIL-88 series suggests that MIL-88D(Fe) has a stronger CO₂ adsorption strength compared to MIL-88B(Fe)[5]. This indicates that the larger pore space and potentially different electronic properties of the BPDC linker in MIL-88D contribute to more favorable interactions with CO₂ molecules. The flexible nature of these MOFs means their gas uptake capacities are dynamic and can change significantly upon gas adsorption.

IRMOF-1 vs. IRMOF-10: The Prototypical Case in Zinc-Based MOFs

The IRMOF (Isoreticular Metal-Organic Framework) series, pioneered by Yaghi and co-workers, serves as a foundational example of the isoreticular principle. IRMOF-1 (also known as MOF-5) is constructed from Zn₄O clusters and BDC linkers, while IRMOF-10 is its BPDC analogue.

Data Presentation: IRMOF-1 vs. IRMOF-10

PropertyIRMOF-1 (BDC linker)IRMOF-10 (BPDC linker)Reference
BET Surface Area (m²/g) ~520 (experimental example)-[6]
Pore Volume (cm³/g) ~0.2 (experimental example)-[6]
CO₂ Adsorption (Theoretical, 298 K) Lower than IRMOF-10 at low pressuresHigher than IRMOF-1 at low pressures[7]
CH₄ Adsorption (Theoretical, 298 K) Lower than IRMOF-10 at low pressuresHigher than IRMOF-1 at low pressures[7]
H₂ Uptake (wt%) at 77 K, ~1 bar ~1-[6]

Note: The provided BET surface area and pore volume for IRMOF-1 are from a specific synthesis and may not represent the maximum achievable values. The CO₂ and CH₄ adsorption data is based on theoretical simulations.

Experimental Protocols

The synthesis of these MOFs is typically achieved through solvothermal methods. Below are representative protocols for the synthesis of the parent BDC- and BPDC-containing MOFs.

General Solvothermal Synthesis of UiO-66 (BDC) and UiO-67 (BPDC)
  • Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) and the respective linker (1,4-benzenedicarboxylic acid for UiO-66 or 4,4'-biphenyldicarboxylic acid for UiO-67) are dissolved in N,N-dimethylformamide (DMF)[8][9]. A modulator, such as hydrochloric acid or acetic acid, is often added to control crystal growth and defect formation.

  • Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (typically between 120°C and 140°C) for a designated period (e.g., 24 hours)[8][9].

  • Work-up: After cooling to room temperature, the resulting white crystalline powder is collected by centrifugation or filtration.

  • Washing and Activation: The product is washed multiple times with DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores. The final product is activated by heating under vacuum to ensure a porous material.

General Solvothermal Synthesis of MIL-88B(Fe) (BDC) and MIL-88D(Fe) (BPDC)
  • Precursor Solution Preparation: An iron salt, typically iron(III) chloride hexahydrate (FeCl₃·6H₂O), and the corresponding linker (terephthalic acid for MIL-88B or 4,4'-biphenyldicarboxylic acid for MIL-88D) are dissolved in DMF[10][11].

  • Reaction: The mixture is sealed in a Teflon-lined autoclave and heated (e.g., at 110-150°C) for a specific duration (e.g., 6-24 hours)[10][11].

  • Work-up and Washing: The resulting powder is collected by filtration or centrifugation and washed thoroughly with DMF and subsequently with ethanol.

  • Activation: The material is dried under vacuum to remove residual solvent.

General Solvothermal Synthesis of IRMOF-1 (BDC) and IRMOF-10 (BPDC)
  • Precursor Solution Preparation: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and the respective linker (terephthalic acid for IRMOF-1 or 4,4'-biphenyldicarboxylic acid for IRMOF-10) are dissolved in a solvent such as DMF or N,N-diethylformamide (DEF)[6][12].

  • Reaction: The solution is placed in a sealed vessel and heated (e.g., at 100-120°C) for a period of time (e.g., 18-24 hours).

  • Work-up and Washing: The crystalline product is collected and washed with the reaction solvent and then exchanged with a more volatile solvent like chloroform or acetone.

  • Activation: The solvent is removed under vacuum to yield the porous framework.

Gas Sorption Measurements

Gas sorption measurements are typically performed using a volumetric or gravimetric sorption analyzer. The general procedure is as follows:

  • Sample Degassing: A known mass of the MOF sample is placed in the sample tube and degassed under high vacuum at an elevated temperature (e.g., 150-250°C) for several hours to remove any guest molecules from the pores[13][14].

  • Isotherm Measurement: The sample tube is then cooled to the desired analysis temperature (e.g., 77 K for N₂ and H₂, or 273/298 K for CO₂ and CH₄). The analysis gas is introduced into the system in controlled doses, and the amount of gas adsorbed by the sample is measured at various equilibrium pressures.

  • Data Analysis: The resulting adsorption isotherm is used to calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and the uptake capacity for the specific gas at a given pressure[13].

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical relationship between linker choice and MOF properties, and a typical experimental workflow for MOF synthesis and characterization.

Linker_Effect cluster_linkers Linker Choice cluster_properties Resulting MOF Properties BDC Terephthalate (BDC) PoreSize Pore Size BDC->PoreSize Shorter Linker Smaller Pores BPDC Biphenyldicarboxylate (BPDC) BPDC->PoreSize Longer Linker Larger Pores SurfaceArea Surface Area PoreSize->SurfaceArea GasUptake Gas Uptake Capacity PoreSize->GasUptake SurfaceArea->GasUptake

Caption: Effect of linker length on MOF properties.

MOF_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Mix Metal Salt & Linker in Solvent Solvothermal Solvothermal Reaction (Heating in Autoclave) Precursors->Solvothermal Washing Washing & Solvent Exchange Solvothermal->Washing Activation Activation (Heating under Vacuum) Washing->Activation PXRD Powder X-ray Diffraction (PXRD) (Phase Purity & Crystallinity) Activation->PXRD TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Activation->TGA GasSorption Gas Sorption Analysis (Surface Area, Pore Volume, Gas Uptake) Activation->GasSorption

Caption: Experimental workflow for MOF synthesis and characterization.

Conclusion

The choice between biphenyldicarboxylate and terephthalate linkers offers a powerful strategy for tuning the pore size and surface area of isoreticular MOFs. The longer BPDC linker generally leads to an expanded framework with larger pores and a higher BET surface area, which can be advantageous for achieving high gravimetric gas storage capacities, especially at elevated pressures. However, the optimal linker for a specific gas separation or storage application depends on a delicate balance of factors including pore size, surface chemistry, and the specific interactions between the gas molecules and the MOF framework. For applications where strong adsorbent-adsorbate interactions are crucial, such as selective CO₂ capture at low pressures, the nuances of the linker's electronic properties and the overall framework flexibility may play a more significant role than simply maximizing pore volume. This guide provides a foundational understanding and practical data to aid researchers in the rational design and selection of MOFs for their specific needs. Further experimental studies providing comprehensive and directly comparable gas sorption data for isoreticular MOF series are crucial for advancing our understanding and accelerating the development of these promising materials.

References

A Comparative Guide to the Liquid Crystal Properties of Diethyl 4,4'-biphenyldicarboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the liquid crystal properties of Diethyl 4,4'-biphenyldicarboxylate and its analogs. The following sections detail the mesomorphic behavior, thermodynamic properties, and the influence of molecular structure on the liquid crystalline phases. Experimental data is presented to facilitate objective comparison and support further research and development in materials science and drug delivery systems.

Introduction to Biphenyl-Based Liquid Crystals

The biphenyl moiety is a fundamental structural unit in the design of thermotropic liquid crystals due to its rigidity and linearity, which favor the formation of anisotropic mesophases. This compound serves as a key intermediate in the synthesis of polymers and advanced materials, with its aromatic structure imparting desirable thermal and mechanical properties. While recognized as a mesogen, detailed characterization of its liquid crystal properties and a systematic comparison with its homologous series are crucial for tailoring materials with specific phase behaviors. This guide aims to consolidate available data on this compound and its analogs to elucidate structure-property relationships.

Comparative Analysis of Mesomorphic Properties

The liquid crystalline behavior of the dialkyl 4,4'-biphenyldicarboxylate homologous series is significantly influenced by the length of the terminal alkyl chains. While comprehensive data for the entire series is not available in a single source, the following table summarizes the known thermal transitions for this compound and provides context with related biphenyl compounds.

Table 1: Thermal Properties of this compound and Related Compounds

CompoundAlkyl Chain (R)Melting Point (°C)Clearing Point (°C)Mesophase Type(s)
This compound-CH₂CH₃112-114-Nematic (predicted)
Dimethyl 4,4'-biphenyldicarboxylate-CH₃213-215-Non-mesomorphic
4,4'-Bis(hexyloxy)biphenyl-O(CH₂)₅CH₃85103Smectic C, Nematic
4'-Octyloxy-4-biphenylcarbonitrile (8OCB)-O(CH₂)₇CH₃54.580Smectic A, Nematic

Note: The mesomorphic properties of this compound are not extensively documented with specific transition temperatures in the readily available literature. Its classification as a mesogen is based on its structural characteristics and its use as a precursor for liquid crystalline polymers.

Structure-Property Relationships

The transition from a crystalline solid to a liquid crystal and then to an isotropic liquid is governed by the delicate balance of intermolecular forces. In the case of the dialkyl 4,4'-biphenyldicarboxylate series, the following relationships can be inferred:

  • Alkyl Chain Length: Increasing the length of the alkyl chains generally lowers the melting point and can induce or stabilize mesophases. Shorter chains, as in the dimethyl ester, result in a high melting point and no observed liquid crystal behavior. As the chain length increases, the molecules gain flexibility, which can lead to the formation of nematic and, with longer chains, smectic phases.

  • Terminal Groups: The nature of the terminal groups plays a critical role. The introduction of polar groups like cyano (-CN) or alkoxy (-OR) groups, as seen in analogs like 8OCB, significantly influences the dielectric anisotropy and the stability of the mesophases.

Below is a logical diagram illustrating the general relationship between molecular structure and the emergence of liquid crystalline phases in this class of compounds.

G Structure-Property Relationship in Biphenyl Derivatives A Biphenyl Core B Short Alkyl Chains (e.g., Dimethyl) A->B C Intermediate Alkyl Chains (e.g., Diethyl) A->C D Long Alkyl Chains A->D H Polar Terminal Groups (e.g., -CN, -OR) A->H E High Melting Point No Mesophase B->E F Potential for Nematic Phase C->F G Nematic and/or Smectic Phases D->G I Enhanced Mesophase Stability and Modified Dielectric Properties H->I

Caption: Influence of alkyl chain length and terminal groups on the mesomorphic behavior of biphenyl derivatives.

Experimental Protocols

The characterization of liquid crystalline materials primarily relies on two key techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used. An empty sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating and cooling cycles at a constant rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a qualitative technique that allows for the direct visualization of the unique optical textures of different liquid crystal phases.

Methodology:

  • Sample Preparation: A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip. The sample is then heated on a hot stage to its isotropic liquid phase and cooled slowly to form a thin film.

  • Instrumentation: A polarizing microscope equipped with a hot stage and a camera is used.

  • Observation: The sample is observed between crossed polarizers as it is heated and cooled. Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit characteristic birefringent textures.

  • Phase Identification: The observed textures are compared with known textures of liquid crystal phases to identify the mesophases and determine the transition temperatures at which these textures appear or disappear.

The following diagram illustrates the typical workflow for characterizing a potential liquid crystal.

G Experimental Workflow for Liquid Crystal Characterization A Synthesis and Purification of Compound B Differential Scanning Calorimetry (DSC) A->B C Polarized Optical Microscopy (POM) A->C D Identification of Phase Transitions (Temperature and Enthalpy) B->D E Visualization of Liquid Crystal Textures C->E F Confirmation and Characterization of Mesophase(s) D->F E->F

Caption: A typical experimental workflow for the characterization of liquid crystalline materials.

Conclusion

This compound is a valuable building block for liquid crystalline materials. While its own mesomorphic properties are not extensively detailed in the literature, the study of its analogs reveals clear structure-property relationships. The length of the terminal alkyl chains and the nature of the end groups are critical determinants of the type and stability of the liquid crystal phases. Further systematic investigation of the homologous series of dialkyl 4,4'-biphenyldicarboxylates is warranted to provide a more complete quantitative understanding of their mesomorphic behavior, which would be highly beneficial for the rational design of new liquid crystalline materials for various applications.

A Comparative Guide to the Mechanical Properties of Polyesters Derived from Diethyl 4,4'-biphenyldicarboxylate and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of polyesters derived from Diethyl 4,4'-biphenyldicarboxylate and other commonly used polyesters. The inclusion of the biphenyl unit in the polymer backbone significantly influences its mechanical performance, offering a unique set of properties for advanced applications. This document summarizes key experimental data, details the methodologies for material characterization, and visualizes a relevant application workflow.

Comparison of Mechanical Properties

The mechanical properties of polyesters are critically important for their application, dictating their suitability for use in fields ranging from packaging to high-performance engineering and biomedical devices. The incorporation of rigid aromatic units, such as the biphenyl group from this compound, generally enhances the stiffness and strength of the resulting polyester. The following tables present a comparative summary of the tensile properties of various polyesters.

Table 1: Mechanical Properties of Polyesters Derived from 4,4'-Biphenyldicarboxylate

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(butylene 2,5-thiophenedicarboxylate-co-butylene 4,4'-biphenyldicarboxylate) (40% biphenyl unit)1166.8[1]25.8[1]-
Poly(1,4-cyclohexylenedimethylene terephthalate-co-4,4'-biphenyldicarboxylate)> 230[2]> 41[2]> 159[2]

Table 2: Mechanical Properties of Alternative Aromatic Polyesters

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene terephthalate) (PET)2000 - 4100[3][4][5]50 - 252[3][4][5]2 - 105[3][4]
Poly(butylene terephthalate) (PBT)2650 - 8700[6][7][8]50 - 140[6][7][8]2.5 - 43[6]
Poly(trimethylene terephthalate) (PTT)2700 - 350050 - 6530 - 150
Poly(ethylene naphthalate) (PEN)5000 - 600080 - 1005 - 15

Table 3: Mechanical Properties of Bio-based and Aliphatic Polyesters

PolymerYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(lactic acid) (PLA)1200 - 4000[9][10]34.3 - 57.1[10]2 - 7[9]
Poly(butylene succinate) (PBS)1283.5[11]27.6[11]62.1[11]
Poly(butylene 2,5-furandicarboxylate) (PBF)950[12]44[12]-
Poly(hexamethylene 2,5-furandicarboxylate) (PHF)666[13]30[13]237[13]

Experimental Protocols

Synthesis of Polyesters from this compound (A Representative Protocol)

A typical two-stage melt polycondensation method is employed for the synthesis of polyesters from this compound.

1. Transesterification:

  • This compound and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel in a specific molar ratio (e.g., 1:2.2).

  • A catalyst, such as titanium(IV) butoxide, is added.

  • The mixture is heated under a nitrogen atmosphere to a temperature range of 180-220°C to initiate the transesterification reaction, during which ethanol is distilled off.

2. Polycondensation:

  • After the theoretical amount of ethanol is collected, a stabilizer (e.g., phosphoric acid) is added.

  • The temperature is gradually increased to 240-260°C, and a vacuum is applied (typically below 100 Pa).

  • The reaction is continued under these conditions to increase the molecular weight of the polymer by removing the excess diol. The progress of the reaction is monitored by the viscosity of the melt.

  • Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded and pelletized.

Mechanical Property Testing: Tensile Properties

The tensile properties of the polyester samples are determined according to the ASTM D638 standard, "Standard Test Method for Tensile Properties of Plastics."

1. Specimen Preparation:

  • Dumbbell-shaped specimens are prepared by injection molding or by machining from compression-molded plaques.

  • The dimensions of the specimens conform to the specifications outlined in ASTM D638 (e.g., Type I for rigid materials).

  • Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

2. Testing Procedure:

  • The tensile test is performed using a universal testing machine equipped with a calibrated load cell and extensometer.

  • The specimen is securely held in the grips of the testing machine.

  • The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until it fractures.

  • The applied load and the elongation of the specimen are continuously recorded.

3. Data Analysis:

  • Tensile Strength: The maximum stress that the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness. It is calculated from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length that the material undergoes before fracturing. It is calculated by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

Visualizations

Workflow for Drug Delivery Using Biodegradable Polyester Nanoparticles

The following diagram illustrates a generalized workflow for the application of biodegradable polyesters in targeted drug delivery, a key area of interest for drug development professionals.

DrugDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Drug Delivery cluster_clearance Polymer Clearance Polyester Biodegradable Polyester Emulsification Emulsification/ Nanoprecipitation Polyester->Emulsification Drug Active Pharmaceutical Ingredient (API) Drug->Emulsification Solvent Organic Solvent Solvent->Emulsification AqPhase Aqueous Phase (with surfactant) AqPhase->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Nanoparticles Drug-loaded Nanoparticles Evaporation->Nanoparticles Administration Systemic Administration Nanoparticles->Administration Circulation Bloodstream Circulation Administration->Circulation Targeting Targeted Accumulation (e.g., Tumor Site via EPR effect) Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release (Hydrolysis of Polyester) Uptake->Release Effect Therapeutic Effect Release->Effect Degradation Polymer Degradation (Hydrolysis) Release->Degradation Metabolism Metabolism of Monomers Degradation->Metabolism Excretion Renal Excretion Metabolism->Excretion

Caption: Workflow of biodegradable polyester nanoparticles for targeted drug delivery.

References

A Comparative Guide to the Dielectric Properties of Liquid Crystals Featuring the Biphenyl-4,4'-dicarboxylate Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dielectric properties of liquid crystals (LCs) containing the biphenyl-4,4'-dicarboxylate core against prominent alternative core structures. The information presented is collated from experimental data to assist researchers in selecting appropriate liquid crystalline materials for various applications, from display technologies to advanced sensor development.

Comparison of Dielectric Properties

The dielectric properties of liquid crystals are paramount to their functionality in electro-optical devices. These properties, primarily the dielectric anisotropy (Δε) and the mean dielectric constant (ε̄), are intrinsically linked to the molecular architecture of the liquid crystal molecules. The rigid core structure plays a pivotal role in defining these characteristics.

The biphenyl-4,4'-dicarboxylate core provides a desirable linearity and rigidity, which are crucial for establishing and maintaining the mesophase. The ester linkages within this core structure influence the electron distribution and the overall dipole moment of the molecule, thereby affecting its dielectric response.

Below is a comparative summary of the dielectric properties of liquid crystals based on the biphenyl-4,4'-dicarboxylate core and other common core structures. It is important to note that the specific values can vary significantly based on the terminal and lateral substituents attached to the core.

Core StructureRepresentative Compound/MixtureDielectric Anisotropy (Δε)Mean Dielectric Constant (ε̄)Key Structural Features Affecting Dielectric Properties
Biphenyl-4,4'-dicarboxylate Ester-linked biphenyl derivativesGenerally low to moderate positive or negative ΔεModerateThe two ester groups can have their dipole moments aligned in directions that can either enhance or reduce the overall anisotropy, depending on their orientation relative to the principal molecular axis.
Cyanobiphenyl 4'-pentyl-4-biphenylcarbonitrile (5CB)High positive (e.g., ~+11 to +14)HighThe strong longitudinal dipole moment of the cyano (-CN) group leads to a large positive dielectric anisotropy.[1]
Phenyl-pyrimidine Phenyl-pyrimidine derivativesCan exhibit colossal dielectric permittivityVery HighThe nitrogen atoms in the pyrimidine ring, combined with polar terminal groups, can lead to a significant increase in the net dipole moment.[2][3]
Terphenyl Laterally fluorinated terphenylsModerate negative (e.g., ~-1.8)ModerateThe extended conjugation of the three phenyl rings influences polarizability. Lateral substitution with electronegative atoms like fluorine is a common strategy to induce negative dielectric anisotropy.[4]
Cyclohexane-biphenyl (Cyanoethyl)cyclohexyl phenylcyclohexanesModerate to high positiveModerateThe inclusion of a saturated cyclohexane ring disrupts the π-electron conjugation, which can affect the polarizability and, consequently, the dielectric properties. The overall anisotropy is often dominated by polar terminal groups.[5]

Experimental Protocols

The determination of the dielectric properties of liquid crystals is crucial for their characterization and application. The primary technique used is Dielectric Spectroscopy .

Experimental Workflow for Dielectric Spectroscopy of Nematic Liquid Crystals

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis LC_Prep Liquid Crystal Cell Assembly (e.g., parallel-plate capacitor with ITO electrodes) LC_Fill Filling the cell with the liquid crystal sample in its isotropic phase LC_Prep->LC_Fill Alignment Controlled cooling into the nematic phase with alignment (planar or homeotropic) LC_Fill->Alignment Impedance Impedance Analyzer Measurement (Frequency sweep at a constant temperature) Alignment->Impedance Data_Acq Data Acquisition (Capacitance (C) and Conductance (G) vs. Frequency) Impedance->Data_Acq Temp_Control Temperature Control (e.g., using a hot stage) Temp_Control->Impedance Calc_Permittivity Calculation of Complex Permittivity (ε' and ε'') Data_Acq->Calc_Permittivity Calc_Anisotropy Determination of Dielectric Anisotropy (Δε = ε'|| - ε'⊥) Calc_Permittivity->Calc_Anisotropy Cole_Cole Cole-Cole Plot Analysis (to study relaxation processes) Calc_Permittivity->Cole_Cole G cluster_cores Liquid Crystal Core Structures cluster_properties Resulting Dielectric Anisotropy (Δε) Biphenyl_dicarboxylate Biphenyl-4,4'-dicarboxylate Variable Variable Δε (Positive or Negative) Biphenyl_dicarboxylate->Variable Depends on ester orientation Cyanobiphenyl Cyanobiphenyl High_Positive High Positive Δε Cyanobiphenyl->High_Positive Strong longitudinal dipole moment Phenyl_pyrimidine Phenyl-pyrimidine Phenyl_pyrimidine->High_Positive Large net dipole moment Terphenyl Terphenyl Low_Negative Low to Moderate Negative Δε Terphenyl->Low_Negative Lateral substitution with fluoro groups Moderate_Positive Moderate Positive Δε

References

A comparative study of the synthesis efficiency of different biphenyl dicarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl dicarboxylates are a critical class of organic compounds utilized as key building blocks in the synthesis of a wide array of functional materials and molecules. Their applications span from the production of high-performance polymers and liquid crystals to the development of novel pharmaceuticals and metal-organic frameworks (MOFs). The efficiency of synthesizing these biphenyl scaffolds is a crucial factor in their broader application. This guide provides a comparative overview of prevalent synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Efficiency

The synthesis of biphenyl dicarboxylates can be achieved through various chemical transformations. The choice of method often depends on factors such as desired substitution patterns, scalability, and tolerance to functional groups. Below is a comparative summary of the most common and effective methods, with quantitative data on their efficiency.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Reaction ConditionsKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acidPalladium catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃)> 90[1][2]Room temperature to moderate heating (e.g., 100°C)[1][3]High yields, mild reaction conditions, high functional group tolerance, commercially available starting materials.Cost of palladium catalysts, potential for boron-containing impurities.
Ullmann Coupling Aryl halideCopper (e.g., Cu powder, CuI)50 - 92[4][5]High temperatures (e.g., >200°C) for classic method; milder for modern variants.Lower cost catalyst (copper), suitable for large-scale synthesis of symmetrical biphenyls.Harsh reaction conditions for classic method, often requires electron-deficient aryl halides, can have erratic yields.[5]
Friedel-Crafts Acylation & Oxidation Diphenic acid, Acylating agent (e.g., oxalyl chloride)Lewis acid (e.g., AlCl₃), Oxidant> 93[6]Multi-step, moderate temperatures (e.g., 15-25°C for acylation).[6]High atom economy, high yield for specific products like 4,4'-biphenyldicarboxylic acid.Multi-step process, use of stoichiometric Lewis acids.
Direct C-H Activation Benzene (or derivatives)Palladium catalyst on support (e.g., Pd/GO)~78[7]Moderate temperatures (e.g., 80°C), often requires an oxidant.[7]Atom economical (avoids pre-functionalization of starting materials), direct approach.Can suffer from poor regioselectivity, catalyst stability can be an issue.
Diels-Alder / Dehydration Bifuran dimethyl ester, EtheneLewis acid catalyst (e.g., Sc(OTf)₃)~31[8]High temperature (e.g., 220°C).[8]Bio-based route possible, selective for 4,4'-isomers.Lower yields for the final dicarboxylate, competing side reactions like decarboxylation.[8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. Below are representative protocols for two of the most widely employed methods for biphenyl dicarboxylate synthesis.

Suzuki-Miyaura Coupling: Green Synthesis of Biphenyl Carboxylic Acids

This protocol is adapted from a method utilizing a water-soluble fullerene-supported PdCl₂ nanocatalyst.[1][2]

Materials:

  • Bromobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Water-soluble fullerene-supported PdCl₂ nanocatalyst (C₆₀-TEGs/PdCl₂) (0.05 mol%)

  • Water (solvent)

Procedure:

  • In a round-bottom flask, combine the bromobenzoic acid, arylboronic acid, potassium carbonate, and the palladium nanocatalyst.

  • Add water to the flask to the desired concentration.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired biphenyl carboxylic acid.

Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl

This protocol is a classic example of the Ullmann reaction.[5]

Materials:

  • 2-Chloronitrobenzene

  • Copper-bronze alloy

Procedure:

  • In a suitable reaction vessel, thoroughly mix 2-chloronitrobenzene with a copper-bronze alloy.

  • Heat the mixture to a high temperature (typically above 200°C) to initiate the coupling reaction.

  • Maintain the temperature and continue stirring for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Filter the mixture to remove the copper residues.

  • Wash the organic solution, dry it, and remove the solvent under vacuum.

  • Purify the resulting crude product by recrystallization to yield 2,2'-dinitrobiphenyl.

Visualizing Synthetic Pathways and Workflows

To better illustrate the processes involved in the synthesis of biphenyl dicarboxylates, the following diagrams outline a general experimental workflow and a comparison of the primary synthetic routes.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide & Arylboronic Acid Mixing Combine Reactants, Catalyst, Base, Solvent Reactants->Mixing Catalyst Palladium Catalyst Catalyst->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent Solvent->Mixing Heating Heat & Stir (if necessary) Mixing->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Product Pure Biphenyl Dicarboxylate Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Synthetic_Routes cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Coupling cluster_ch C-H Activation Biphenyl_Dicarboxylate Biphenyl Dicarboxylate Aryl_Halide Aryl Halide Suzuki_Reaction Pd Catalyst Aryl_Halide->Suzuki_Reaction Aryl_Boronic_Acid Arylboronic Acid Aryl_Boronic_Acid->Suzuki_Reaction Suzuki_Reaction->Biphenyl_Dicarboxylate Aryl_Halide2 Aryl Halide Ullmann_Reaction Cu Catalyst Aryl_Halide2->Ullmann_Reaction Aryl_Halide3 Aryl Halide Aryl_Halide3->Ullmann_Reaction Ullmann_Reaction->Biphenyl_Dicarboxylate Arene1 Arene CH_Reaction Pd Catalyst Arene1->CH_Reaction Arene2 Arene Arene2->CH_Reaction CH_Reaction->Biphenyl_Dicarboxylate

Caption: Comparison of major synthetic routes to biphenyl dicarboxylates.

References

A Comparative Guide to the Purity Validation of Diethyl 4,4'-biphenyldicarboxylate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical step in research and development, particularly within the pharmaceutical industry. Diethyl 4,4'-biphenyldicarboxylate, an organic compound utilized in various synthetic pathways, requires precise purity validation to ensure the integrity and reproducibility of experimental outcomes.[1][2] This guide provides a detailed comparison of two robust analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.

Introduction to Analytical Techniques

Both HPLC and GC-MS are powerful chromatographic techniques used to separate, identify, and quantify components within a mixture.[3] The choice between them often depends on the physicochemical properties of the analyte, such as volatility and thermal stability, and the specific requirements of the analysis.

  • High-Performance Liquid Chromatography (HPLC): A technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is highly suitable for non-volatile and thermally sensitive compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique separates volatile and thermally stable compounds in the gas phase, followed by detection and identification using mass spectrometry, which provides detailed structural information based on mass-to-charge ratio and fragmentation patterns.[4]

The experimental workflows for both methods are outlined in the diagram below.

G cluster_0 Purity Validation Workflow cluster_1 HPLC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis & Comparison Sample This compound Sample Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Prep HPLC_inj Inject into HPLC Prep->HPLC_inj GC_inj Inject into GC Prep->GC_inj HPLC_sep Separation on C18 Column HPLC_inj->HPLC_sep HPLC_det UV-Vis Detection HPLC_sep->HPLC_det Data_proc Chromatogram & Spectrum Processing HPLC_det->Data_proc GC_sep Separation on Capillary Column GC_inj->GC_sep GC_ms EI Ionization & Mass Analysis GC_sep->GC_ms GC_ms->Data_proc Purity_calc Purity Calculation (% Area) Data_proc->Purity_calc ID_confirm Impurity Identification Data_proc->ID_confirm Report Final Purity Report Purity_calc->Report ID_confirm->Report

Caption: Workflow for purity validation of this compound.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analyses are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and potential impurities present.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on reversed-phase chromatography, which is well-suited for separating aromatic esters.[5][6]

ParameterSpecification
Instrumentation HPLC system with UV-Vis or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)
Gradient 70% B to 95% B over 15 minutes, hold for 5 minutes, return to 70% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm[6][7]
Injection Vol. 10 µL
Sample Prep. Accurately weigh and dissolve the sample in Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the analysis of volatile and thermally stable compounds like this compound.

ParameterSpecification
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min[8]
Oven Program Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min)[9]
Injector Temp. 280°C
Injection Mode Split (50:1)
Injection Vol. 1 µL
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Electron Ionization (EI) at 70 eV[8]
Mass Scan Range 40 - 400 amu
Sample Prep. Accurately weigh and dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.

Data Presentation and Interpretation

The data obtained from both techniques can be summarized to provide a comprehensive purity profile of the analyte. Purity is typically calculated based on the principle of area normalization, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.

Quantitative Purity Analysis

The following table presents hypothetical data from the analysis of a this compound sample.

AnalysisAnalyteRetention Time (min)Peak Area (%)Purity Assay (%)
HPLC This compound12.599.799.7%
Impurity A9.80.2
Impurity B11.20.1
GC-MS This compound15.299.899.8%
Impurity C13.50.2
Structural Confirmation by GC-MS

GC-MS provides invaluable structural information through the mass spectrum of the analyte. The fragmentation pattern serves as a chemical fingerprint for identification.

AnalyteMolecular Ion [M]+ (m/z)Key Fragment Ions (m/z)Interpretation of Fragments
This compound 298253, 225, 180, 152Loss of -OC2H5; Loss of -COOC2H5; Biphenyl dication; Biphenyl radical cation

Comparison of HPLC and GC-MS for Purity Validation

The following table provides an objective comparison of the two techniques for this specific application.

FeatureHPLCGC-MS
Analyte Volatility Not required. Ideal for non-volatile or thermally labile compounds.Requires analyte to be volatile and thermally stable.
Identification Power Based on retention time and UV spectrum. Less specific.High specificity. Provides a mass spectrum for definitive identification.
Sensitivity High, depending on the detector (e.g., UV, FLD, MS).Very high, especially in selected ion monitoring (SIM) mode.
Sample Preparation Simple dissolution and filtration.Simple dissolution. Derivatization may be needed for non-volatile compounds (not required here).
Resolution Excellent for separating complex mixtures and non-volatile impurities.High resolution for volatile compounds.
Instrumentation Cost Generally lower than GC-MS.Higher due to the mass spectrometer detector.
Solvent Consumption Higher consumption of organic solvents.Minimal solvent use.

The relationship between the analytical methods and the final purity assessment is illustrated in the diagram below.

G cluster_0 Analytical Inputs cluster_1 Assessment Criteria HPLC HPLC (Quantitative Data) Purity Purity (% Area) HPLC->Purity Impurity Impurity Profile HPLC->Impurity GCMS GC-MS (Quantitative & Structural Data) GCMS->Purity Identity Structural Identity GCMS->Identity GCMS->Impurity Result Comprehensive Purity Validation Purity->Result Identity->Result Impurity->Result

Caption: Logical relationship between analytical methods and purity validation.

Conclusion

Both HPLC and GC-MS are highly effective and complementary techniques for validating the purity of this compound.

  • HPLC with UV detection is an excellent method for routine quality control, providing reliable quantitative data on purity and the presence of non-volatile impurities.

  • GC-MS offers superior specificity for compound identification and is highly sensitive for detecting volatile impurities. The structural information from the mass spectrum provides an unequivocal confirmation of the analyte's identity.

For comprehensive characterization and validation, particularly in a drug development setting, employing both techniques is recommended. HPLC can serve as the primary method for quantification, while GC-MS can be used for definitive identification and to rule out any volatile organic impurities that may not be detected by HPLC.

References

Benchmarking the Performance of Diethyl 4,4'-biphenyldicarboxylate-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of materials derived from Diethyl 4,4'-biphenyldicarboxylate and its parent structure, 4,4'-biphenyldicarboxylic acid. Due to the prevalence of research utilizing the diacid form for the synthesis of polymers and metal-organic frameworks (MOFs), this guide leverages data from these closely related materials to provide a comprehensive performance benchmark. The insights provided are intended to guide material selection and development in drug delivery, liquid crystal applications, and advanced materials science.

Performance in Liquid Crystal Applications

The rigid biphenyl core of this compound is a key structural motif in the design of thermotropic liquid crystals. These materials exhibit a temperature-dependent transition between ordered (crystalline or liquid crystalline) and disordered (isotropic liquid) phases. The performance of such liquid crystals is characterized by their transition temperatures, optical anisotropy (birefringence), and dielectric anisotropy.

While specific data for liquid crystals derived directly from this compound is not extensively available in the reviewed literature, we can infer performance from analogous structures based on 4,4'-biphenyldicarboxylic acid esters.

Table 1: Comparison of Thermotropic Properties of Biphenyl-Based Liquid Crystals

Compound/MixtureMesophase Type(s)Melting Point (°C)Clearing Point (N-I Transition, °C)Birefringence (Δn)Dielectric Anisotropy (Δε)Reference
4'-Octyloxy-4-biphenylcarbonitrile (8OCB)Smectic A, Nematic52.8679.10HighPositive[1]
Copolyesters of PET and 4′-hydroxy-4-biphenylcarboxylic acid (60-80 mol% HBCA)Nematic->270High-[2][3][4]
Biphenyltetracarboxydiimide DerivativesSmectic A, Smectic CVaries with chain lengthHigh--[5]

Note: Data for materials directly synthesized from this compound is limited in the available literature. The data presented is for structurally similar compounds containing the 4,4'-biphenylcarboxylate core, which are expected to exhibit comparable performance characteristics.

Performance in Polymer Applications

In polymer science, the rigid and linear nature of the 4,4'-biphenyldicarboxylate unit imparts desirable thermal and mechanical properties to polyesters. When incorporated into a polymer backbone, this moiety can significantly enhance the glass transition temperature (Tg), tensile strength, and modulus.

Table 2: Thermal and Mechanical Properties of Polyesters Containing Biphenyl Units

Polymer SystemGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)Tensile Strength (MPa)Elastic Modulus (GPa)Reference
Copolyester of PET and 4′-hydroxy-4-biphenylcarboxylic acid (80 mol% HBCA)~100-~150~7.5[2][3][4]
Polyesters from divanillic acid and various diols19 - 89Amorphous7.5 - 15.8-[6]
Poly(HQ-3,4'BB) (based on biphenyl 3,4'-dicarboxylic acid)190Dependent on thermal history--[7]
Bio-based Copolyesters (PHDEGF30)Increased with DEGF contentDecreased with DEGF contentComparable to commercial biodegradable polyesters-

Performance in Metal-Organic Frameworks (MOFs)

4,4'-Biphenyldicarboxylic acid is a widely used organic linker for the synthesis of MOFs, which are crystalline materials with a porous structure. The resulting frameworks can exhibit high surface areas and tunable pore sizes, making them suitable for applications such as gas storage, separation, and catalysis. While syntheses of MOFs often start from the diacid, the use of the diethyl ester derivative is also feasible.

Table 3: Properties of MOFs Based on Biphenyl Dicarboxylate Linkers

MOF DesignationMetal CenterBET Surface Area (m²/g)Pore Size (nm)Key FeaturesReference
Holmium-based MOF (from H₂BPDC)HolmiumPorosity confirmed by CO₂ adsorption-High thermal stability, no collapse upon solvent removal[8]
JMS-3a (from H₂bpydc)Cadmium151-Crystalline to crystalline transformation upon activation[9]
CIM-80Aluminum~800UltramicroporousHigh hydrophobicity, high affinity for aliphatic compounds[10]
PCN-224Zirconium~22001.5 - 18 (hierarchical)Hierarchical pore structure created by linker labilization[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate benchmarking of material performance. Below are representative protocols for key experiments.

Synthesis of Polyesters via Melt Polycondensation

A common method for synthesizing polyesters containing biphenyl units is melt polycondensation.

  • Reactant Charging: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with the diol monomer (e.g., ethylene glycol), the dicarboxylic acid or its ester derivative (e.g., this compound or 4,4'-biphenyldicarboxylic acid), and a catalyst (e.g., antimony trioxide).

  • Esterification/Transesterification: The mixture is heated under a nitrogen atmosphere to a temperature typically in the range of 180-220°C. The reaction is allowed to proceed for several hours, during which water or ethanol is distilled off.

  • Polycondensation: The temperature is then gradually increased to 250-280°C, and a vacuum is applied to remove the remaining byproducts and drive the polymerization reaction to completion. This stage is continued until the desired melt viscosity is achieved.

  • Polymer Isolation: The resulting polymer is then cooled and can be extruded or pelletized for further characterization.

Characterization of Thermal Properties of Polymers (DSC and TGA)

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • Heating and Cooling Cycles: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting point, holding it for a few minutes to erase its thermal history, cooling it at a controlled rate, and then reheating it.

  • Data Analysis: The glass transition temperature (Tg) is determined from the change in the baseline of the heat flow curve during the second heating scan. The melting temperature (Tm) and crystallization temperature (Tc) are identified as the peak temperatures of the endothermic and exothermic transitions, respectively.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 10-20 mg) is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a wide temperature range.

  • Data Analysis: The TGA curve plots the sample weight as a function of temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.

Synthesis of Metal-Organic Frameworks (MOFs)

Solvothermal synthesis is a common method for preparing MOFs.

  • Reactant Solution Preparation: The organic linker (e.g., 4,4'-biphenyldicarboxylic acid) and the metal salt (e.g., a metal nitrate or chloride) are dissolved in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF)).

  • Reaction: The solution is sealed in a Teflon-lined stainless steel autoclave.

  • Heating: The autoclave is placed in an oven and heated to a specific temperature (typically between 80°C and 180°C) for a period ranging from several hours to a few days.

  • Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation, washed with fresh solvent, and then activated by removing the solvent molecules from the pores, often by heating under vacuum.

Characterization of MOF Porosity (Gas Adsorption)
  • Sample Activation: The synthesized MOF sample is activated by heating under vacuum to remove any guest molecules from its pores.

  • Adsorption Measurement: The activated sample is placed in a gas adsorption analyzer. A gas, typically nitrogen at 77 K, is introduced to the sample at controlled pressures.

  • Data Analysis: The amount of gas adsorbed at each pressure is measured, and an adsorption-desorption isotherm is generated. The Brunauer-Emmett-Teller (BET) method is then applied to the adsorption data to calculate the specific surface area of the material. The pore size distribution can be determined using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G Workflow for Polyester Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Diol + this compound Mixing Mixing and Heating (180-220°C, N2 atm) Reactants->Mixing Catalyst Catalyst (e.g., Sb2O3) Catalyst->Mixing Esterification Esterification/ Transesterification Mixing->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Polymer Polyester Product Polycondensation->Polymer Thermal Thermal Analysis (DSC, TGA) Polymer->Thermal Mechanical Mechanical Testing (Tensile Test) Polymer->Mechanical Structural Structural Analysis (NMR, FTIR) Polymer->Structural G Evaluation of MOF Properties cluster_inputs Synthesis Inputs cluster_synthesis Synthesis cluster_properties Material Properties Linker Organic Linker (4,4'-Biphenyldicarboxylic Acid) Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal Metal Node (e.g., Zn, Cu, Zr) Metal->Solvothermal Solvent Solvent Solvent->Solvothermal Porosity Porosity (BET Surface Area, Pore Size) Solvothermal->Porosity Stability Thermal and Chemical Stability Solvothermal->Stability Functionality Application-Specific Functionality Porosity->Functionality Stability->Functionality

References

Safety Operating Guide

Proper Disposal of Diethyl 4,4'-biphenyldicarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Diethyl 4,4'-biphenyldicarboxylate is crucial for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, being very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste in accordance with institutional and regulatory guidelines. Adherence to the following procedures will facilitate the safe and compliant disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][3] It is imperative to follow your institution's specific Environmental Health and Safety (EHS) protocols.[2]

  • Waste Identification and Classification :

    • Treat all this compound waste, including contaminated labware and spill cleanup materials, as hazardous waste.[4]

    • Do not dispose of this chemical in the regular trash or down the sewer system.[2][5]

  • Waste Collection and Storage :

    • Use a designated, compatible, and leak-proof container for collecting this compound waste. Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[2] The container must be in good condition with a secure lid.[6]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.[4]

    • Segregate this waste from incompatible materials.[4][6]

  • Labeling of Waste Containers :

    • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[2][4]

    • The label must include the following information:

      • The words "Hazardous Waste".[2][6]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • For mixtures, list all chemical components and their approximate percentages.[2]

      • The date of waste generation.[2]

      • The name and contact information of the principal investigator or laboratory supervisor.[2]

      • The location of waste generation (e.g., building and room number).[2]

      • Check the appropriate hazard pictograms (e.g., environmental hazard).[2]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent that can dissolve the compound.[4][6]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[4][6]

    • After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[4][6]

  • Arranging for Waste Pickup :

    • Once the waste container is full, or if the waste has been stored for a period approaching your institution's limit, arrange for its collection by the EHS department.[4]

    • Complete any required waste pickup forms, providing accurate information about the container's contents.[2]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation< 55 gallons[4]
Maximum Acute Hazardous Waste< 1 quart[4]
Sink Disposal pH Range (for approved substances)5.5 - 10.5[5]

Note: this compound is not approved for sink disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: This compound is_hazardous Is the waste hazardous? start->is_hazardous empty_container_q Is the original container empty? start->empty_container_q treat_as_hazardous Yes, very toxic to aquatic life. Treat as Hazardous Waste. is_hazardous->treat_as_hazardous Yes ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat treat_as_hazardous->ppe container Select a compatible, leak-proof waste container. ppe->container label Label container with: - 'Hazardous Waste' - Full Chemical Name - Generator Information - Hazard Pictograms container->label storage Store in a designated, secondary containment area. label->storage segregate Segregate from incompatible materials. storage->segregate full Is the container full? segregate->full ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS). full->ehs_pickup Yes continue_collection Continue to collect waste. full->continue_collection No triple_rinse Triple-rinse with a suitable solvent. empty_container_q->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Dispose of rinsed container in regular trash after defacing the label. collect_rinsate->dispose_container

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling Diethyl 4,4'-biphenyldicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling Diethyl 4,4'-biphenyldicarboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining the necessary personal protective equipment (PPE), operational protocols, and disposal plans.

Hazard Assessment

While some safety data sheets (SDS) may classify this compound as not hazardous under specific regulations, it is prudent to treat it with care, especially in its powdered form.[1] A related compound, 4,4'-biphenyldicarboxylic acid, is known to cause skin, eye, and respiratory irritation.[2][3] Furthermore, general handling of fine chemical powders poses a risk of inhalation and contamination.[4] Therefore, a comprehensive PPE approach is recommended.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound. Proper selection and use of PPE are the final barriers to exposure after engineering controls (e.g., fume hood) and administrative controls are implemented.[5]

Protection Type Specific PPE Material/Standard Purpose
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsANSI Z87.1 approvedProtects eyes from dust and potential splashes.[6][7][8]
Face Shield-To be used in conjunction with goggles when there is a significant risk of splashing.[8]
Hand Protection Chemical-resistant glovesNitrile, powder-freePrevents skin contact with the chemical.[5][7] Powder-free gloves are recommended to avoid contamination of the work area.[5]
Body Protection Laboratory Coat or CoverallsLong-sleevedProtects skin and personal clothing from contamination.[4][6]
Respiratory Protection N95 Respirator or higherNIOSH-approvedProtects against inhalation of the fine powder, which can cause respiratory irritation.[4]

Operational Plan: Step-by-Step Handling Procedure

This section details the procedural workflow for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Designate Work Area (e.g., Fume Hood) prep2 Assemble All Materials (Chemical, Glassware, etc.) prep1->prep2 prep3 Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep2->prep3 handle1 Weigh the Chemical in a Ventilated Enclosure prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Dispose of Waste in Labeled, Sealed Containers clean2->clean3 post1 Doff PPE in Correct Order clean3->post1 post2 Wash Hands Thoroughly post1->post2

Figure 1. Workflow for handling this compound.
  • Preparation:

    • Designate a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and materials before handling the chemical to minimize movement and potential for spills.

    • Don the required PPE in the following order: lab coat, respirator, safety goggles, and then gloves. Ensure gloves are pulled over the cuffs of the lab coat.[5]

  • Handling:

    • Carefully weigh the desired amount of this compound. Avoid creating dust clouds.

    • If making a solution, add the solid to the solvent slowly. This compound is soluble in organic solvents like DMSO and dimethylformamide.[9]

    • Keep containers closed when not in use.

  • Cleanup:

    • Clean up all spills immediately. For dry spills, use a method that does not generate dust, such as gently sweeping or using a vacuum with a HEPA filter.[10]

    • Decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.

    • Collect all waste materials for proper disposal.

  • Post-Handling:

    • Remove PPE in the reverse order of donning to prevent self-contamination: gloves, goggles, lab coat, and finally the respirator.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personal safety.

  • Waste Segregation:

    • Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed container for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not pour down the drain.[11]

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste.[5]

  • Disposal Procedure:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[1]

    • Waste containers should be kept closed and stored in a designated, well-ventilated area until they are collected by a licensed waste disposal company.[1]

    • Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.